molecular formula C3H7NO2S B3194634 1,2-Thiazetidine, 2-methyl-, 1,1-dioxide CAS No. 85582-45-2

1,2-Thiazetidine, 2-methyl-, 1,1-dioxide

カタログ番号: B3194634
CAS番号: 85582-45-2
分子量: 121.16 g/mol
InChIキー: VXQHCXXAJAYEJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,2-Thiazetidine, 2-methyl-, 1,1-dioxide is a useful research compound. Its molecular formula is C3H7NO2S and its molecular weight is 121.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Thiazetidine, 2-methyl-, 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Thiazetidine, 2-methyl-, 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

85582-45-2

分子式

C3H7NO2S

分子量

121.16 g/mol

IUPAC名

2-methylthiazetidine 1,1-dioxide

InChI

InChI=1S/C3H7NO2S/c1-4-2-3-7(4,5)6/h2-3H2,1H3

InChIキー

VXQHCXXAJAYEJS-UHFFFAOYSA-N

SMILES

CN1CCS1(=O)=O

正規SMILES

CN1CCS1(=O)=O

製品の起源

United States
Foundational & Exploratory

Spectroscopic Characterization of 2-Methyl-1,2-thiazetidine 1,1-dioxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 2-methyl-1,2-thiazetidine 1,1-dioxide. As a member of the β-sultam class of compounds, it holds potential as a valuable building block in medicinal chemistry and drug discovery. This document outlines the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic features of the title compound. The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, offering a predictive framework for the characterization of this and related molecules.

Introduction: The Significance of 2-Methyl-1,2-thiazetidine 1,1-dioxide

2-Methyl-1,2-thiazetidine 1,1-dioxide belongs to the class of four-membered cyclic sulfonamides known as β-sultams. This structural motif is of significant interest in medicinal chemistry due to its analogy to the pharmacologically vital β-lactam ring found in penicillin and cephalosporin antibiotics. The strained four-membered ring of β-sultams imparts unique chemical reactivity, making them valuable intermediates in organic synthesis and potential inhibitors of various enzymes. The N-methyl substitution on the thiazetidine ring is a key feature that can influence the compound's stability, reactivity, and biological activity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic and biological systems.

Molecular Structure and Key Features

The structural representation of 2-methyl-1,2-thiazetidine 1,1-dioxide is crucial for interpreting its spectroscopic data. The molecule consists of a four-membered ring containing a sulfur atom, a nitrogen atom, and two carbon atoms. The sulfur atom is fully oxidized, forming a sulfonyl group (SO₂), and the nitrogen atom is substituted with a methyl group.

Caption: Molecular structure of 2-methyl-1,2-thiazetidine 1,1-dioxide.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For 2-methyl-1,2-thiazetidine 1,1-dioxide, three distinct proton signals are expected.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
N-CH2.8 - 3.2Singlet (s)3H-
N-CH ₂-S3.3 - 3.7Triplet (t)2H6-8
S-CH ₂-N4.0 - 4.5Triplet (t)2H6-8
Interpretation and Rationale
  • N-CH₃ Protons: The methyl group attached to the nitrogen atom is expected to resonate as a singlet in the range of 2.8 - 3.2 ppm. The downfield shift from a typical N-methyl group is due to the electron-withdrawing effect of the adjacent sulfonyl group.

  • N-CH₂-S Protons: The methylene protons adjacent to the nitrogen atom are predicted to appear as a triplet between 3.3 and 3.7 ppm. The deshielding is a result of the electronegative nitrogen atom. The triplet multiplicity arises from the coupling with the adjacent methylene protons.

  • S-CH₂-N Protons: The methylene protons adjacent to the sulfonyl group are expected to be the most downfield, resonating as a triplet in the 4.0 - 4.5 ppm region. The strong electron-withdrawing nature of the SO₂ group causes significant deshielding of these protons. The coupling with the neighboring methylene group results in a triplet.

The predicted vicinal coupling constant (³J) between the two methylene groups is expected to be in the range of 6-8 Hz, which is typical for protons on a four-membered ring.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For 2-methyl-1,2-thiazetidine 1,1-dioxide, three distinct carbon signals are anticipated.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
N-C H₃35 - 45
N-C H₂-S50 - 60
S-C H₂-N65 - 75
Interpretation and Rationale
  • N-CH₃ Carbon: The carbon of the N-methyl group is expected to appear in the upfield region of the spectrum, typically between 35 and 45 ppm.

  • N-CH₂-S Carbon: The methylene carbon adjacent to the nitrogen atom is predicted to resonate in the range of 50 - 60 ppm. Its chemical shift is influenced by the adjacent nitrogen and the more distant sulfonyl group.

  • S-CH₂-N Carbon: The methylene carbon directly attached to the highly electron-withdrawing sulfonyl group will be the most deshielded, with a predicted chemical shift in the 65 - 75 ppm range.

Caption: Predicted ¹³C NMR chemical shifts for 2-methyl-1,2-thiazetidine 1,1-dioxide.

Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 121.02

  • Major Fragmentation Pathways:

    • Loss of SO₂ (m/z = 57.02)

    • Loss of CH₃ (m/z = 106.01)

    • Loss of C₂H₄ (ethylene) via ring cleavage (m/z = 93.00)

Interpretation and Rationale

The molecular ion peak is expected at an m/z value corresponding to the molecular weight of C₃H₇NO₂S, which is approximately 121.02. The fragmentation of 2-methyl-1,2-thiazetidine 1,1-dioxide under electron ionization (EI) is likely to proceed through several key pathways:

  • Loss of Sulfur Dioxide: A characteristic fragmentation for sulfonyl compounds is the loss of SO₂ (64 Da), which would lead to a fragment ion at m/z 57, corresponding to the N-methylazetidine radical cation.

  • Loss of a Methyl Group: Cleavage of the N-CH₃ bond would result in the loss of a methyl radical (15 Da), giving rise to a fragment at m/z 106.

  • Ring Cleavage: The strained four-membered ring can undergo cleavage, potentially leading to the loss of ethylene (28 Da) and formation of a fragment at m/z 93.

M [C₃H₇NO₂S]⁺˙ m/z = 121 F1 [C₃H₇N]⁺˙ m/z = 57 M->F1 - SO₂ F2 [C₂H₄NO₂S]⁺ m/z = 106 M->F2 - •CH₃ F3 [CH₃NSO₂]⁺˙ m/z = 93 M->F3 - C₂H₄

Caption: Predicted major fragmentation pathways for 2-methyl-1,2-thiazetidine 1,1-dioxide in mass spectrometry.

Infrared Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted Infrared Absorption Data
Functional GroupPredicted Absorption Range (cm⁻¹)IntensityVibration Type
C-H (alkane)2950 - 2850MediumStretching
SO₂1350 - 1300StrongAsymmetric Stretching
SO₂1180 - 1140StrongSymmetric Stretching
C-N1250 - 1020MediumStretching
Interpretation and Rationale

The IR spectrum of 2-methyl-1,2-thiazetidine 1,1-dioxide is expected to be dominated by the strong absorptions of the sulfonyl group.

  • C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups are expected to appear in the typical alkane region of 2950-2850 cm⁻¹.

  • SO₂ Stretching: The most characteristic peaks will be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group. The asymmetric stretch is typically found at a higher frequency (1350-1300 cm⁻¹) than the symmetric stretch (1180-1140 cm⁻¹).[1][2] The presence of these two strong bands is a clear indicator of the sulfonyl group.

  • C-N Stretching: The C-N stretching vibration is expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Experimental Protocols

Synthesis of N-Substituted 1,2-Thiazetidine 1,1-dioxides

A common method for the synthesis of β-sultams is the [2+2] cycloaddition of a sulfene (generated in situ) with an imine.[3] For the synthesis of 2-methyl-1,2-thiazetidine 1,1-dioxide, methanesulfonyl chloride could be treated with a base (e.g., triethylamine) in the presence of N-methylenemethanamine.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts would be referenced to tetramethylsilane (TMS).

  • Mass Spectrometry: Mass spectra would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Infrared Spectroscopy: IR spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate or as a KBr pellet.

Conclusion

This technical guide has presented a detailed prediction of the ¹H NMR, ¹³C NMR, MS, and IR spectroscopic data for 2-methyl-1,2-thiazetidine 1,1-dioxide. While awaiting experimental verification, this guide serves as a valuable resource for researchers working with this and related β-sultam compounds. The provided interpretations, based on established spectroscopic principles and data from analogous molecules, will aid in the identification, characterization, and further investigation of this promising class of heterocyclic compounds.

References

  • Page, M. I. (2004). Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases. Mini reviews in medicinal chemistry, 4(5), 593–600.
  • Uno, T., & Machida, K. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. CHEMICAL & PHARMACEUTICAL BULLETIN, 15(3), 358-366.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Bendjeddou, A., Djeribi, R., Regainia, Z., & Aouf, N. (2005).
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2014). Insights into the β-Sultam Ring Formation in the Sulfa-Staudinger Cycloadditions. The Journal of Organic Chemistry, 79(21), 10336-10345.

Sources

Physical and chemical properties of N-methylated β-sultams

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of N-methylated β-sultams

Introduction: The Significance of Strained Sulfonamides

In the landscape of heterocyclic chemistry and medicinal drug discovery, strained four-membered rings represent a unique class of compounds, prized for their inherent reactivity and utility as synthetic intermediates. Among these, β-sultams (1,2-thiazetidine-1,1-dioxides), the sulfonyl analogs of the renowned β-lactams, have garnered significant attention. Their strained ring system leads to remarkable chemical properties, positioning them as potent reactants and valuable scaffolds in medicinal chemistry.

This guide focuses specifically on N-methylated β-sultams , a subclass where the nitrogen atom of the core ring is substituted with a methyl group. This substitution not only modulates the compound's steric and electronic properties but also has profound implications for its stability, reactivity, and biological interactions. As researchers and drug development professionals, understanding these nuanced properties is critical for harnessing the full potential of this molecular framework. We will explore the synthesis, structural characteristics, spectroscopic signature, and chemical reactivity of N-methylated β-sultams, providing both foundational knowledge and practical, field-proven insights.

Synthesis of N-methylated β-sultams: Constructing the Strained Ring

The construction of the highly strained β-sultam ring requires specific synthetic strategies that can overcome the energetic barrier to forming a four-membered heterocycle. Several effective methods have been developed, with two prominent approaches being the [2+2] cycloaddition and the intramolecular cyclization of functionalized sulfonamides.

A widely adopted and efficient method involves the formal [2+2] cycloaddition of a sulfene (generated in situ) with an imine. For N-methylated variants, this involves reacting an appropriate sulfonyl chloride with an N-methylimine in the presence of a tertiary amine base. The base facilitates the formation of the highly reactive sulfene intermediate, which then undergoes cycloaddition with the imine.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Process MethanesulfonylChloride Methanesulfonyl Chloride InSituFormation In situ formation of Sulfene (CH2=SO2) MethanesulfonylChloride->InSituFormation NMethylimine N-Methylimine Cycloaddition [2+2] Cycloaddition NMethylimine->Cycloaddition Base Tertiary Amine (e.g., Et3N) Base->InSituFormation Base InSituFormation->Cycloaddition Product N-methylated β-sultam Cycloaddition->Product

Another powerful strategy is the intramolecular cyclization, often mediated by a base, from a precursor containing both an amine and a sulfonyl group in a suitable arrangement. For instance, reacting methylamine with ethenesulfonyl fluoride leads to a Michael addition, followed by an intramolecular nucleophilic substitution to close the ring, yielding the N-methylated β-sultam.[1]

Physical and Structural Properties

The defining physical characteristic of a β-sultam is its significant ring strain. X-ray crystallographic studies of related β-sultams reveal internal bond angles around the sulfur and nitrogen atoms of approximately 81° and 93°, respectively, a significant deviation from the ideal tetrahedral or trigonal pyramidal geometries.[2] This strain is the primary driver of the ring's high reactivity.

Spectroscopic Characterization

The unambiguous identification of N-methylated β-sultams relies on a combination of spectroscopic techniques. The following table summarizes the key expected features for the parent N-methyl-1,2-thiazetidine-1,1-dioxide.

Technique Feature Expected Chemical Shift / Frequency Rationale & Comments
¹H NMR N-CH₃ Protonsδ 2.5 - 3.5 ppm (singlet)The methyl protons are directly attached to the electronegative nitrogen atom, causing a downfield shift into this region.[1][3] The signal appears as a singlet as there are no adjacent protons for coupling.
Ring Protons (N-CH₂)δ 3.0 - 4.0 ppm (triplet)These protons are deshielded by the adjacent nitrogen atom. They typically appear as a triplet due to coupling with the CH₂-S protons.
Ring Protons (S-CH₂)δ 3.5 - 4.5 ppm (triplet)These protons experience significant deshielding from the strongly electron-withdrawing sulfonyl (SO₂) group. They appear as a triplet from coupling to the CH₂-N protons.
¹³C NMR N-CH₃ Carbonδ 30 - 40 ppmTypical range for an N-methyl carbon in a heterocyclic system.[4][5]
Ring Carbon (C-N)δ 40 - 50 ppmThis carbon is deshielded by the adjacent nitrogen atom.
Ring Carbon (C-S)δ 50 - 60 ppmThe direct attachment to the sulfonyl group causes a significant downfield shift for this carbon.[5]
IR Spectroscopy SO₂ Asymmetric Stretch1300 - 1310 cm⁻¹A strong, characteristic absorption for the asymmetric stretching vibration of the sulfonyl group.
SO₂ Symmetric Stretch1270 - 1290 cm⁻¹This band is considered highly characteristic of the sultam ring structure.
Mass Spectrometry Molecular Ion (M⁺)Dependent on formulaThe molecular ion peak should be observable, confirming the molecular weight.
Key FragmentationLoss of SO₂ (64 Da)A common fragmentation pathway for sultams involves the extrusion of sulfur dioxide, a stable neutral molecule.

Chemical Properties and Reactivity

The chemistry of N-methylated β-sultams is dominated by their high reactivity toward nucleophiles, driven by the desire to alleviate ring strain. They are significantly more reactive than their acyclic sulfonamide counterparts and even their more famous β-lactam cousins.

Hydrolysis: A Case of Extreme Reactivity

β-Sultams exhibit extraordinary rate enhancements in both acid- and base-catalyzed hydrolysis compared to acyclic sulfonamides. N-methyl β-sultam, for instance, undergoes hydrolysis at rates approximately 10⁹ (acid-catalyzed) and 10⁷ (base-catalyzed) times greater than a comparable acyclic sulfonamide.[6] They are also about 10³-fold more reactive toward hydrolysis than analogous β-lactams.[7]

Hydrolysis Condition Second-Order Rate Constant (k) Reference
Acid-Catalyzed (kH⁺)2.79 dm³ mol⁻¹ s⁻¹[6]
Base-Catalyzed (kOH⁻)1.38 × 10⁻² dm³ mol⁻¹ s⁻¹[6]
Conditions: in water at 30 °C, I = 1.0 mol dm⁻³

Mechanism of Base-Catalyzed Hydrolysis: The alkaline hydrolysis of N-alkyl-β-sultams proceeds via a stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI). For N-alkyl sultams, the rate-limiting step is the breakdown of this intermediate.[7]

// Reactants Sultam [label=<

N-methyl β-sultam

]; OH_ion [label="+ OH⁻"];

// Intermediate TBPI [label=<

Trigonal Bipyramidal Intermediate (TBPI)

];

// Products Product [label=<

Ring-opened Product

];

// Arrows and Labels Sultam -> TBPI [label="k1 (fast)\nNucleophilic Attack"]; TBPI -> Sultam [label="k-1"]; TBPI -> Product [label="k2 (rate-limiting)\nRing Opening"]; } caption [label="Mechanism of base-catalyzed hydrolysis of an N-methylated β-sultam.", fontsize=10, fontname="Arial"];

Biological Activity: Inhibition of Serine Proteases

The high sulfonylating potential of β-sultams makes them effective irreversible inhibitors of serine proteases, such as β-lactamases and human elastase.[8] The mechanism involves the nucleophilic attack by the active site serine residue on the electrophilic sulfur atom of the β-sultam. This results in the opening of the strained ring and the formation of a stable, covalent sulfonate ester linkage with the enzyme, thereby inactivating it. This S-N bond cleavage is a key mechanistic feature.[8] The N-methyl group can influence binding affinity within the enzyme's active site, with studies showing that N-methyl analogs can exhibit strong inhibitory activity.[8]

// Reactants Enzyme [label=<

Enzyme-Ser-OH (Active Serine Protease)

]; Sultam [label=<

N-methyl β-sultam

];

// Complex Complex [label=<

Enzyme-Sultam Complex (Non-covalent binding)

];

// Product InactivatedEnzyme [label=<

Sulfonylated Enzyme (Inactive)

];

// Arrows and Labels Enzyme -> Complex [dir=none]; Sultam -> Complex [dir=none]; Complex -> InactivatedEnzyme [label=" Covalent Bond Formation\n(S-N Cleavage)"]; } caption [label="Mechanism of serine protease inhibition by an N-methylated β-sultam.", fontsize=10, fontname="Arial"];

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of a simple N-methylated β-sultam.

Protocol 1: Synthesis of N-methyl-1,2-thiazetidine-1,1-dioxide

Rationale: This protocol utilizes the reaction between methylamine and ethenesulfonyl fluoride. The choice of a basic amine allows for the initial Michael addition, and the subsequent intramolecular cyclization is facilitated by the good leaving group nature of fluoride. Dichloromethane (DCM) is selected as a non-protic solvent to prevent unwanted side reactions.

Methodology:

  • Preparation: To a stirred solution of methylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Addition: Add a solution of ethenesulfonyl fluoride (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-methyl-1,2-thiazetidine-1,1-dioxide.

Protocol 2: Spectroscopic Characterization

Rationale: This protocol outlines the standard procedures for obtaining high-quality spectroscopic data for structural confirmation. The choice of deuterated chloroform (CDCl₃) is standard for non-polar to moderately polar organic molecules in NMR.

Methodology:

  • NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a ¹H NMR spectrum (e.g., 400 MHz) to observe proton signals, multiplicities, and integration. Use the residual solvent peak (δ 7.26 ppm) as a reference.

    • Acquire a ¹³C NMR spectrum (e.g., 100 MHz) to identify the number of unique carbon environments. Reference the CDCl₃ triplet at δ 77.16 ppm.

  • Infrared (IR) Spectroscopy:

    • Obtain an IR spectrum using either a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

    • Identify the characteristic strong absorption bands for the S=O stretching vibrations between 1270-1310 cm⁻¹.

  • Mass Spectrometry (MS):

    • Obtain a mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization, ESI).

    • Identify the molecular ion peak [M+H]⁺ or [M+Na]⁺ to confirm the molecular weight of the synthesized compound.

Conclusion

N-methylated β-sultams are a fascinating and highly reactive class of heterocyclic compounds. Their chemistry is defined by significant ring strain, which imparts a potent ability to act as sulfonylating agents. This reactivity is evident in their rapid hydrolysis and their mechanism of action as irreversible inhibitors of key enzymes like serine proteases. The N-methyl substituent plays a crucial role in modulating these properties, influencing both chemical reactivity and biological interactions. A thorough understanding of their synthesis, structural features, and spectroscopic signatures, as outlined in this guide, is essential for scientists aiming to leverage these powerful scaffolds in organic synthesis and the development of novel therapeutics.

References

  • Page, M. I. (2004). β-Sultams: Mechanism of Reactions and Use as Inhibitors of Serine Proteases. Accounts of Chemical Research, 37(5), 297-303. [Link]

  • Llinás, A., et al. (2003). Structure-reactivity relationships in the inactivation of elastase by beta-sultams. Bioorganic & Medicinal Chemistry, 11(1), 125-132. [Link]

  • Page, M. I., & Laws, A. P. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 122(14), 3456-3462. [Link]

  • Tan, S. H. R., et al. (2023). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry, 14(10), 1845-1867. [Link]

  • Zajac, M., & Peters, R. (2007). Catalytic Asymmetric Formation of β-Sultams. Organic Letters, 9(11), 2007-2010. [Link]

  • Baxter, N. J., Laws, A. P., Rigoreau, L., & Page, M. I. (1996). The hydrolytic reactivity of β-sultams. Journal of the Chemical Society, Perkin Transactions 2, (11), 2245-2246. [Link]

  • Organic Chemistry Portal. (n.d.). Sultam synthesis. Retrieved from [Link]

  • Groutas, W. C., et al. (2006). New synthesis of beta-sultams from pentafluorophenyl sulfonates. Organic Letters, 8(24), 5545-5548. [Link]

  • LibreTexts Chemistry. (2024). 1H NMR Chemical Shifts. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

  • University of Huddersfield Research Portal. (1996). The hydrolytic reactivity of β-sultams. [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • Journal of the American Chemical Society. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. [Link]

  • PubMed. (2006). New synthesis of beta-sultams from pentafluorophenyl sulfonates. [Link]

  • PubMed. (2006). New synthesis of beta-sultams from pentafluorophenyl sulfonates. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. [Link]

Sources

The Chemistry and Biology of 1,2-Thiazetidine 1,1-Dioxides: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Potential of β-Sultams for Researchers, Scientists, and Drug Development Professionals.

Abstract

The 1,2-thiazetidine 1,1-dioxide, commonly known as the β-sultam, is a strained four-membered heterocyclic scaffold that has garnered significant attention in the fields of synthetic and medicinal chemistry. As the sulfonyl analogues of the extensively studied β-lactams, these compounds exhibit unique chemical reactivity and a diverse range of biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of β-sultams, a detailed examination of their synthetic methodologies, and an in-depth analysis of their applications as enzyme inhibitors and antimicrobial agents. Particular emphasis is placed on their mechanism of action as serine protease inhibitors, supported by quantitative structure-activity relationship data. Detailed experimental protocols for key synthetic transformations and spectroscopic characterization data are also provided to serve as a practical resource for researchers in the field.

A Historical Perspective: The Emergence of a Strained Heterocycle

The story of 1,2-thiazetidine 1,1-dioxides is intrinsically linked to the rich history of β-lactam chemistry. The discovery of penicillin and the subsequent elucidation of its four-membered ring structure in the 1940s ignited immense interest in the synthesis and biological activity of strained heterocycles. While Hermann Staudinger's discovery of the [2+2] cycloaddition between ketenes and imines to form β-lactams dates back to 1907, its true significance was not fully appreciated until the penicillin era.[1]

The conceptual leap to replace the carbonyl group of a β-lactam with a sulfonyl group gave rise to the β-sultam. The reaction of sulfenes, sulfur dioxide analogs of ketenes, with imines, in what is now known as the Sulfa-Staudinger cycloaddition , provided an early and versatile route to this novel heterocyclic system.[1] This synthetic strategy laid the groundwork for the exploration of the fundamental chemistry and reactivity of the strained 1,2-thiazetidine 1,1-dioxide ring.

Synthetic Strategies for the Construction of the β-Sultam Core

The inherent ring strain of the 1,2-thiazetidine 1,1-dioxide nucleus necessitates carefully designed synthetic approaches. Several methodologies have been developed, each with its own advantages and limitations, providing access to a diverse array of substituted β-sultams.

The Sulfa-Staudinger [2+2] Cycloaddition

The cornerstone of β-sultam synthesis remains the [2+2] cycloaddition of a sulfene or sulfene precursor with an imine. Sulfenes are typically generated in situ from the reaction of an alkanesulfonyl chloride with a tertiary amine base. The subsequent cycloaddition with an imine proceeds to form the four-membered ring.

Experimental Protocol: Synthesis of a β-Sultam via Sulfa-Staudinger Cycloaddition

Materials:

  • Alkanesulfonyl chloride (1.0 eq)

  • Imine (1.0 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

Procedure:

  • To a solution of the imine (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq) dropwise.

  • In a separate flask, prepare a solution of the alkanesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Add the alkanesulfonyl chloride solution dropwise to the imine/triethylamine mixture at -78 °C over a period of 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired β-sultam.

Causality Behind Experimental Choices:

  • The reaction is performed at low temperature (-78 °C) to control the rate of sulfene formation and prevent its self-condensation.

  • Anhydrous conditions are crucial as sulfenes are highly reactive towards water.

  • The slow addition of the sulfonyl chloride solution helps to maintain a low concentration of the reactive sulfene intermediate.

Sulfa_Staudinger_Cycloaddition reagents Alkanesulfonyl Chloride + Imine sulfene In situ Sulfene Generation reagents->sulfene -HCl base Triethylamine (Base) base->sulfene cycloaddition [2+2] Cycloaddition sulfene->cycloaddition product 1,2-Thiazetidine 1,1-Dioxide (β-Sultam) cycloaddition->product

Figure 1: Generalized workflow for the Sulfa-Staudinger cycloaddition.

Intramolecular Cyclization of β-Aminoethanesulfonyl Derivatives

An alternative and powerful strategy for the synthesis of β-sultams involves the intramolecular cyclization of β-aminoethanesulfonyl chlorides or related derivatives. This approach offers excellent control over stereochemistry when chiral starting materials derived from amino acids are employed.

Experimental Protocol: Intramolecular Cyclization to a Chiral β-Sultam

Materials:

  • Chiral β-aminoethanesulfonyl chloride hydrochloride (1.0 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Suspend the β-aminoethanesulfonyl chloride hydrochloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

  • Add triethylamine (2.5 eq) dropwise to the suspension. The reaction mixture will become a clear solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

  • After completion, wash the reaction mixture with 1 M HCl (2 x 15 mL) and saturated aqueous sodium bicarbonate solution (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the enantiopure β-sultam.

Causality Behind Experimental Choices:

  • The use of a stoichiometric amount of base is necessary to both neutralize the hydrochloride salt and promote the cyclization.

  • The reaction is typically run at or below room temperature to minimize side reactions.

Intramolecular_Cyclization start β-Aminoethanesulfonyl Chloride cyclization Intramolecular Nucleophilic Substitution start->cyclization base Base (e.g., Triethylamine) base->cyclization Deprotonation product β-Sultam cyclization->product - HCl

Figure 2: Intramolecular cyclization pathway for β-sultam synthesis.

Spectroscopic Characterization of 1,2-Thiazetidine 1,1-Dioxides

The unambiguous identification and characterization of β-sultams rely on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of a β-sultam is the presence of strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. These typically appear in the regions of 1320-1380 cm⁻¹ (asymmetric) and 1120-1180 cm⁻¹ (symmetric) .[2] The exact positions can be influenced by substitution on the ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the four-membered ring of a β-sultam typically resonate in the range of 3.0-5.0 ppm . The specific chemical shifts and coupling constants are highly dependent on the substitution pattern and stereochemistry.

    • ¹³C NMR: The carbon atoms of the β-sultam ring generally appear in the range of 40-70 ppm .

Biological Activity and Therapeutic Potential

The structural analogy of β-sultams to β-lactams has driven extensive investigation into their biological properties, revealing their potential as potent enzyme inhibitors and antimicrobial agents.

Mechanism-Based Inhibition of Serine Proteases

A primary area of interest for β-sultams is their ability to act as mechanism-based inhibitors of serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes. These enzymes include elastase, chymotrypsin, and bacterial β-lactamases.

The inhibitory mechanism involves the nucleophilic attack of the active site serine residue on the electrophilic sulfur atom of the β-sultam ring. This results in the opening of the four-membered ring and the formation of a stable, covalent sulfonyl-enzyme adduct, effectively inactivating the enzyme.[3] This process is distinct from the acylation mechanism of many β-lactam inhibitors.[3]

Serine_Protease_Inhibition enzyme Serine Protease (Active Site Ser-OH) attack Nucleophilic Attack enzyme->attack sultam β-Sultam sultam->attack adduct Covalent Sulfonyl-Enzyme Adduct (Inactive) attack->adduct Ring Opening

Figure 3: Mechanism of serine protease inhibition by β-sultams.

Quantitative Data on Serine Protease Inhibition:

The inhibitory potency of β-sultams against serine proteases is typically quantified by the inhibition constant (Kᵢ) or the second-order rate constant (kᵢ).

β-Sultam DerivativeTarget EnzymeInhibition Constant (Kᵢ or kᵢ)Reference
N-Benzoyl-β-sultamPorcine Pancreatic Elastasekᵢ = 0.61 M⁻¹s⁻¹[4]
N-(Benzyloxycarbonyl)-β-sultamPorcine Pancreatic Elastasekᵢ = 1.0 x 10⁴ M⁻¹s⁻¹[5]
4-Isopropyl-N-benzoyl-β-sultamPorcine Pancreatic Elastasekᵢ = 0.23 M⁻¹s⁻¹[4]
3-Oxo-N-benzyl-4,4-dimethyl-β-sultamPorcine Pancreatic Elastasekᵢ = 768 M⁻¹s⁻¹[6]
Antimicrobial Activity

As sulfonyl analogs of β-lactam antibiotics, β-sultams have been investigated for their potential as antibacterial agents. Their mode of action is believed to involve the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis. Furthermore, certain β-sultams have demonstrated inhibitory activity against β-lactamases, the primary mechanism of bacterial resistance to β-lactam antibiotics.[7][8]

Minimum Inhibitory Concentrations (MICs) of Selected β-Sultams:

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
A Series of Novel β-SultamsEnterobacter cloacae P99IC₅₀ values in the low micromolar range for β-lactamase inhibition[7]
N-Acyl-β-sultamsClass C β-lactamaseNovel inactivators[8]

Note: Comprehensive MIC data for a wide range of β-sultam derivatives against various bacterial strains is an active area of research, and published data is currently limited in scope.

Future Directions and Conclusion

The field of 1,2-thiazetidine 1,1-dioxides continues to evolve, with ongoing efforts focused on the development of more efficient and stereoselective synthetic methods. The exploration of their therapeutic potential is expanding beyond serine protease inhibition and antibacterial activity to include other disease areas. The unique reactivity of the strained β-sultam ring, coupled with the ability to introduce diverse substituents, ensures that this heterocyclic scaffold will remain a fertile ground for discovery in medicinal chemistry and drug development. This guide has provided a foundational understanding of the history, synthesis, and biological importance of β-sultams, offering a valuable resource for researchers poised to contribute to this exciting area of chemical science.

References

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  • Page, M. I., Hinchliffe, P. S., Wood, J. M., Harding, L. P., & Laws, A. P. (2003). Novel mechanism of inhibiting beta-lactamases by sulfonylation using beta-sultams. Bioorganic & Medicinal Chemistry Letters, 13(24), 4489-4492. [Link]

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Electronic Properties and Reactivity of the N-Methyl-β-Sultam Ring System: A Mechanistic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-methyl-β-sultam represents the foundational four-membered cyclic sulfonamide, serving as the archetypal computational and kinetic model for understanding the extreme reactivity of the β-sultam class. While β-lactams have historically dominated the antibiotic landscape by acylating transpeptidases, β-sultams operate via a fundamentally different electronic mechanism: active-site sulfonylation. This whitepaper deconstructs the electronic architecture, ring strain thermodynamics, and kinetic behavior of the N-methyl-β-sultam system, providing drug development professionals with actionable, field-proven protocols for harnessing these highly reactive electrophiles in the design of novel serine protease and β-lactamase inhibitors.

Electronic Architecture: Ring Strain vs. Resonance

The defining electronic property of the N-methyl-β-sultam ring is the suppression of standard sulfonamide resonance. In acyclic sulfonamides, the nitrogen lone pair delocalizes into the highly electron-withdrawing sulfonyl (


) group, stabilizing the molecule. However, the geometric constraints of the four-membered 1,2-thiazetidine 1,1-dioxide ring force a pyramidalization of the nitrogen atom, severely restricting orbital overlap.

High-level ab initio calculations (e.g., G3/B3LYP) reveal that the extreme solvolytic reactivity of β-sultams is driven by the combined effect of this lost resonance stabilization and high inherent ring strain[1]. Counterintuitively, the strain energy of the four-membered ring is not released in the transition state to lower the activation energy of ring-opening reactions[2]. Instead, the ground-state destabilization renders the sulfonyl sulfur exceptionally electrophilic. The N-methyl group provides a baseline inductive electron-donating effect, but it is vastly overpowered by the electron-withdrawing pull of the


 moiety, making the sulfonyl center a prime target for nucleophilic attack[3].

Mechanistic Causality: S-N Fission and the Aminolysis Paradox

Unlike β-lactams, which undergo C-N bond fission upon nucleophilic attack, β-sultams exclusively undergo S-N bond fission[2]. Consequently, N-methyl-β-sultam exhibits second-order rate constants for acid- and base-catalyzed hydrolysis that are approximately


 and 

times greater, respectively, than those of analogous acyclic sulfonamides[3].

A critical electronic quirk of β-sultams is their behavior in the presence of amines. While activated acyl derivatives typically undergo direct aminolysis, β-sultams preferentially hydrolyze in aqueous amine solutions[4]. The amines do not act as direct nucleophiles; instead, they function as general bases to catalyze the attack of water. Kinetic studies yield a Solvent Kinetic Isotope Effect (SKIE,


) of 1.4 to 1.9 and a Brønsted 

value of +0.9, indicating that the amine is almost fully protonated in the transition state[4]. The poor leaving group ability of the amide anion makes direct aminolysis energetically unfavorable compared to general base-catalyzed hydrolysis[4].

Mechanism Sultam N-methyl-β-sultam (Strained Ring) Adduct Tetrahedral Intermediate (Sulfonyl Center) Sultam->Adduct Nucleophilic Attack Nucleophile Serine Protease (Active Site -OH) Nucleophile->Adduct Fission S-N Bond Fission (Ring Opening) Adduct->Fission Expulsion of Amide Inhibited Sulfonylated Enzyme (Irreversible Inhibition) Fission->Inhibited Covalent Adduct Formation

Fig 1. S-N bond fission pathway during the sulfonylation of serine proteases by β-sultams.

Quantitative Kinetic Data

By functionalizing the β-sultam core (e.g., N-acyl or 3-oxo derivatives), researchers have developed potent, time-dependent, irreversible inhibitors of serine proteases like elastase and class C β-lactamases[5][6]. These compounds sulfonylate the active site serine, forming a stable 1:1 enzyme-inhibitor complex[7][8].

Table 1: Kinetic and Thermodynamic Parameters of β-Sultam Derivatives

CompoundParameterValueExperimental Condition
N-methyl-β-sultam Acid-catalyzed hydrolysis (

)
2.79

Water, 30 °C, I = 1.0 M
N-methyl-β-sultam Base-catalyzed hydrolysis (

)

Water, 30 °C, I = 1.0 M
N-benzyl-4,4-dimethyl-3-oxo-β-sultam Elastase Inhibition (

)
768

pH 6.0
N-benzyl-4,4-dimethyl-3-oxo-β-sultam Hydrolysis Half-life (

)
6 minutespH 6.0, Aqueous Buffer
N-benzoyl-β-sultam SKIE (

)
1.4Amine-catalyzed hydrolysis
N-benzyl-4,4-dimethyl-3-oxo-β-sultam SKIE (

)
1.9Amine-catalyzed hydrolysis

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, ensuring that artifacts are caught internally during the workflow.

Protocol 1: Computational Mapping of Electronic Properties (DFT)

Causality: To accurately predict the electrophilicity of novel β-sultam derivatives before synthesis, computational modeling must account for both electron correlation and the hypervalency of the sulfur atom. The B3LYP functional with a 6-311G* basis set strikes the optimal balance between computational cost and precision for strained sulfur-containing heterocycles[9].

  • Initialization: Construct the 3D geometry of the N-methyl-β-sultam derivative using GaussView.

  • Optimization: Run a ground-state geometry optimization in Gaussian using opt freq B3LYP/6-311G(d,p).

  • Self-Validation Check: Analyze the output frequencies. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum, not a saddle point or transition state.

  • Electronic Mapping: Generate the Molecular Electrostatic Potential (MEP) map to visualize the electron-deficient zones around the sulfonyl sulfur. Calculate the HOMO-LUMO energy gap to quantify chemical hardness and predicted reactivity.

Protocol 2: Kinetic Validation of Amine-Catalyzed Hydrolysis

Causality: Because β-sultams are prone to rapid hydrolysis, distinguishing between direct aminolysis and general base-catalyzed hydrolysis is critical for determining their stability in biological media.

  • Buffer Preparation: Prepare a series of primary amine buffers (e.g., Tris, glycine) at varying concentrations (0.05 M to 0.5 M) while maintaining a constant pH (e.g., pH 7.4) and ionic strength (I = 1.0 M using KCl).

  • Parallel Isotope Setup: Prepare an identical set of buffers using

    
     instead of 
    
    
    
    , adjusting the pD meter reading (pD = pH meter reading + 0.4).
  • Reaction Initiation: Inject a stock solution of the β-sultam (dissolved in anhydrous acetonitrile) into the buffer solutions at 30 °C.

  • Spectrophotometric Tracking: Monitor the decay of the β-sultam continuously via UV-Vis spectroscopy (typically at 220-240 nm depending on the chromophore).

  • Self-Validation Check (SKIE Calculation): Calculate the pseudo-first-order rate constants (

    
    ) for both solvents. Compute the SKIE = 
    
    
    
    . A SKIE
    
    
    definitively validates that proton transfer is rate-limiting (general base catalysis), ruling out direct nucleophilic attack by the amine (which would yield a SKIE
    
    
    )[4].

Workflow Start Phase 1: Computational Setup (DFT B3LYP/6-311G*) Geom Geometry Optimization & Electronic Mapping Start->Geom Synth Phase 2: Synthesis (Sulfa-Staudinger Cycloaddition) Geom->Synth Target Validation Kinetic Phase 3: Kinetic Assays (Hydrolysis & Aminolysis) Synth->Kinetic Purified Compound Inhib Phase 4: Enzyme Inhibition (Elastase / DD-peptidase) Kinetic->Inhib Reactivity Baseline Data Data Synthesis: Structure-Activity Relationship Inhib->Data Inhibition Constants

Fig 2. End-to-end workflow from computational mapping to kinetic validation of β-sultams.

References

  • Page, M. I., et al. "β-Sultams: Mechanism of Reactions and Use as Inhibitors of Serine Proteases." ResearchGate.
  • "Computational study of pharmacophores: beta-sultams." PubMed / NIH.
  • Tsang, W. Y., et al. "Novel mechanism of inhibiting beta-lactamases by sulfonylation using beta-sultams." ResearchGate.
  • "An activated sulfonylating agent that undergoes general base-catalyzed hydrolysis by amines in preference to aminolysis." PubMed / NIH.
  • "Inactivation of bacterial DD-peptidase by beta-sultams." ORBi / ULiège.
  • Xie, J., et al. "Computational studies of the ammonolysis for N-methyl beta-sultam." ResearchGate.
  • "Unveiling Calotropis procera's promising wound healing secrets by QSAR, molecular docking, DFT and ADMET profiling." PMC / NIH.

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Solubility and stability of 2-methyl-1,2-thiazetidine 1,1-dioxide in common solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and physicochemical profile of 2-methyl-1,2-thiazetidine 1,1-dioxide (N-methyl-β-sultam).

Executive Summary

2-methyl-1,2-thiazetidine 1,1-dioxide (also known as N-methyl-β-sultam) is a four-membered cyclic sulfonamide. Unlike its five- or six-membered analogs (sultams), the β-sultam ring possesses significant ring strain (~25 kcal/mol), rendering it an active alkylating/sulfonylating agent .

For research and drug development applications, this molecule must be treated as a high-energy electrophile . It exhibits distinct solubility in polar aprotic solvents but suffers from rapid hydrolytic degradation in protic media (water, alcohols) driven by pH-dependent mechanisms. Proper handling requires anhydrous conditions and low-temperature storage (2–8°C) to prevent polymerization or ring-opening hydrolysis to N-methyltaurine.

Physicochemical Profile

The high polarity of the sulfonyl group (


) combined with the small hydrophobic methyl group results in a molecule with low lipophilicity and high affinity for polar solvents.
PropertyValue / DescriptionSource
CAS Number 34817-61-3[1]
Molecular Weight 107.13 g/mol [1]
Physical State White to yellow solid (Crystalline)[2]
Melting Point 50–52 °C[3]
LogP (Calculated) -1.08 (Hydrophilic)[4]
pKa (Conjugate Acid) ~ -2 (Sulfonamide nitrogen is weakly basic)[5]
Reactivity Class Electrophilic Alkylating Agent (β-Sultam)[6]

Solubility Profile

The solubility of 2-methyl-1,2-thiazetidine 1,1-dioxide is governed by its high dipole moment. While thermodynamically soluble in water, it is kinetically unstable in aqueous media.

Solvent Compatibility Matrix
Solvent ClassRecommended?Solubility PredictionStability Risk
Polar Aprotic YES High (>100 mg/mL) High (if anhydrous). Ideal for stock solutions.
ExamplesDMSO, DMF, Acetonitrile, Acetone
Polar Protic NO HighLow . Rapid hydrolysis to sulfonic acids.
ExamplesWater, Methanol, Ethanol
Non-Polar NO NegligibleStable, but compound will not dissolve.
ExamplesHexane, Heptane, Toluene
Chlorinated Conditional Moderate to HighGood stability if acid-free.
ExamplesDichloromethane (DCM), Chloroform
Critical Formulation Note

Do not use alcohols (MeOH, EtOH) for storage. β-Sultams react with alcohols (alcoholysis) to form sulfonate esters or open-chain sulfonamides, similar to their reaction with water. For biological assays, prepare stock solutions in 100% DMSO and dilute into aqueous buffer immediately prior to use.

Stability and Reactivity Mechanisms

The stability of 2-methyl-1,2-thiazetidine 1,1-dioxide is compromised by nucleophilic attack at the sulfur atom or the neighboring carbon, leading to Ring-Opening Hydrolysis (ROH).

Hydrolysis Kinetics

Research indicates that β-sultams are approximately


 to 

times more reactive
than their acyclic sulfonamide counterparts due to ring strain.
  • Acid-Catalyzed (

    
    ):  The reaction is fast (
    
    
    
    at 30°C). Protonation of the nitrogen atom weakens the S-N bond, facilitating unimolecular ring opening to a sulfonylium-like intermediate.
  • Base-Catalyzed (

    
    ):  The reaction is slower than acid catalysis but still significant (
    
    
    
    ). Hydroxide attacks the sulfur atom directly, leading to S-N bond fission.
  • Neutral pH: The compound has a finite half-life in water. It will degrade over hours to days depending on temperature.

Degradation Pathway

The primary degradation product in aqueous media is N-methyltaurine (2-(methylamino)ethanesulfonic acid).

HydrolysisPathway Figure 1: Hydrolytic degradation pathway of N-methyl-β-sultam via S-N bond cleavage. Sultam 2-Methyl-1,2-thiazetidine 1,1-dioxide (Intact Ring) Transition Transition State (S-N Bond Fission) Sultam->Transition + H2O / H+ (Fast) Sultam->Transition + OH- (Moderate) Product N-Methyltaurine (Linear Sulfonic Acid) Transition->Product Ring Opening

[4]

Experimental Protocols

Protocol A: Solubility & Stability Assessment (HPLC)

Objective: Determine the practical half-life in aqueous buffer.

  • Stock Preparation: Dissolve 10 mg of 2-methyl-1,2-thiazetidine 1,1-dioxide in 1 mL of anhydrous Acetonitrile (MeCN) or DMSO .

  • Buffer Preparation: Prepare 10 mM Phosphate Buffer at pH 2.0, 7.4, and 9.0.

  • Initiation: Spike 50 µL of Stock into 950 µL of each buffer (T=0). Vortex for 5 seconds.

  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: Inject 10 µL onto HPLC at T=0, 15m, 30m, 1h, 4h, 24h.

    • Column: C18 Reverse Phase (Polar-embedded column recommended for taurine retention).

    • Mobile Phase: 0.1% Formic Acid in Water (A) / MeCN (B). Gradient 5% B to 50% B.

    • Detection: UV 210 nm (Sulfonamides have low UV absorbance; ELSD or Mass Spec is preferred).

  • Analysis: Monitor the disappearance of the sultam peak and appearance of the N-methyltaurine peak (highly polar, elutes at void volume).

Protocol B: Storage & Handling
  • Receiving: Upon receipt, verify the container is sealed. If the solid appears "wet" or "sticky," hydrolysis may have occurred (taurine derivatives are often hygroscopic).

  • Storage: Store at 2–8°C (short term) or -20°C (long term) under an inert atmosphere (Nitrogen/Argon).

  • Weighing: Allow the vial to warm to room temperature before opening to prevent condensation. Weigh quickly in a dehumidified environment if possible.

Decision Workflow: Solvent Selection

SolventSelection Figure 2: Solvent selection decision tree to maintain structural integrity. Start Start: Dissolve N-methyl-β-sultam AppType Application Type? Start->AppType Bio Biological Assay (Cell/Enzyme) AppType->Bio Syn Chemical Synthesis (Reaction) AppType->Syn DMSO Use 100% DMSO Stock (Dilute <1% v/v in media) Bio->DMSO Standard Avoid AVOID: Water, MeOH, EtOH (Rapid Degradation) Bio->Avoid Direct dissolution Anhydrous Use Anhydrous MeCN, DCM, or THF Syn->Anhydrous Standard Syn->Avoid Protic solvents

References

  • PubChem. (2025).[1] 1,2-Thiazetidine 1,1-dioxide Compound Summary. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). 1,2-Thiazetidine 1,1-dioxide Product Specification. Link

  • Laws, A. P., & Page, M. I. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the Chemical Society, Perkin Transactions 2. Link

  • ChemScene. (2025). N-methyl-1,2-thiazetidine 1,1-dioxide Datasheet. Link

  • Wood, J. M., et al. (2002). Reactivity and the mechanisms of reactions of β-sultams with nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Page, M. I. (2004). Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases. Accounts of Chemical Research. Link

Sources

High-Precision Thermochemical Characterization of 1,2-Thiazetidine, 2-methyl-, 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,2-Thiazetidine, 2-methyl-, 1,1-dioxide (N-methyl-


-sultam) represents a critical structural motif in medicinal chemistry. As the sulfonyl analogue of the 

-lactam ring found in penicillin, its thermodynamic stability is governed by significant Ring Strain Energy (RSE) .

Accurate thermochemical data for this molecule is sparse in open literature compared to its carbon/nitrogen analogues. This guide provides a definitive technical workflow for determining its Standard Molar Enthalpy of Formation (


) and quantifying its ring strain. This data is essential for predicting shelf-life stability, polymerization kinetics, and reactivity in drug design.

Molecular Architecture & Energetic Context

The four-membered sultam ring introduces inherent instability due to angle strain (Baeyer strain) and torsional strain (Pitzer strain). Unlike


-lactams, the sulfonyl group (

) introduces different geometric constraints compared to the carbonyl group (

).
  • Chemical Formula:

    
    
    
  • Key Feature: The

    
     bond within a constrained 4-membered ring.
    
  • Thermodynamic Target: The precise measurement of

    
     (liquid/solid) to derive the Ring Strain Energy (RSE).
    

Experimental Methodology

Synthesis and Purification (Pre-requisite)

Thermochemical measurements require purity


. Impurities, particularly water or solvents, will skew combustion data significantly.

Protocol:

  • Cyclization: Synthesize via intramolecular cyclization of 2-(methylamino)ethanesulfonyl chloride under basic conditions (e.g.,

    
     in 
    
    
    
    ).
  • Purification:

    • Primary: Recrystallization from anhydrous ethanol/ether (if solid) or vacuum distillation (if liquid).

    • Secondary: Zone refining or sublimation is recommended for final polishing.

  • Validation:

    • Karl Fischer Titration: Water content must be

      
      .
      
    • DSC Purity Scan: Use the melting point depression method to verify molar purity.

Combustion Calorimetry (The Gold Standard)

Standard static bomb calorimetry is unsuitable for sulfur-containing compounds due to the formation of sulfuric acid mist and local concentration gradients. Rotating-bomb combustion calorimetry is required.

Experimental Setup:

  • Calorimeter: Isoperibol rotating-bomb calorimeter.

  • Bomb Material: Platinum-lined or Tantalum-lined (to resist

    
     corrosion).
    
  • Combustion Aid: Paraffin oil or benzoic acid (if the sultam is difficult to ignite).

The Combustion Reaction:



Critical Protocol Steps:

  • Bomb Preparation: Add

    
     of deionized water to the bomb initially to ensure all sulfur ends up as aqueous sulfuric acid.
    
  • Ignition: Pressurize with

    
     of high-purity Oxygen. Fire at 
    
    
    
    .
  • Rotation: Immediately after ignition, initiate rotation (axial and head-over-heels) to wash the bomb walls and equilibrate the sulfuric acid concentration.

  • Washburn Corrections: Apply corrections for:

    • Formation of nitric acid (from

      
       traces).
      
    • Dilution of sulfuric acid to standard state.

    • 
       work (compression of gases).
      
Phase Transition Analysis (DSC)

To convert the formation enthalpy to the gas phase (required for theoretical comparison), the Enthalpy of Fusion (


) and Vaporization (

) must be known.
  • Instrument: Differential Scanning Calorimeter (DSC).

  • Method: Heat at

    
     under 
    
    
    
    .
  • Output: Integration of the melting peak yields

    
    .
    

Visualization: Experimental Workflow

The following diagram outlines the critical path from synthesis to data acquisition.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Measurement cluster_2 Phase 3: Data Reduction Syn Synthesis (Cyclization) Pur Purification (Recryst/Sublimation) Syn->Pur Val Validation (DSC Purity / KF) Pur->Val Bomb Rotating Bomb Calorimetry Val->Bomb Sample >99.9% DSC DSC/TGA (Phase Transitions) Val->DSC Chem Chemical Analysis of Bomb Fluid Bomb->Chem Verify S -> H2SO4 Wash Washburn Corrections Bomb->Wash Delta_U_comb Result Standard Enthalpy (Delta_f_H) DSC->Result Delta_sub_H Chem->Wash HNO3 Correction Wash->Result

Figure 1: Integrated workflow for the thermochemical characterization of organic sulfur heterocycles.

Computational Validation (G4 Theory)

Experimental data must be cross-verified using high-level ab initio calculations. The G4 (Gaussian-4) composite method is recommended for sulfur compounds to account for core-valence correlation effects.

Computational Protocol:

  • Geometry Optimization:

    
    .
    
  • Frequency Calculation: Verify stationary point (zero imaginary frequencies) and obtain Zero-Point Energy (ZPE).

  • High-Level Energy: Run G4 composite sequence.

  • Atomization Method:

    
    
    

Expected Ring Strain Calculation:



Note: The "unstrained" reference is typically derived from group additivity values of acyclic sulfonamides.

Data Interpretation & Reference Values

When analyzing your results, compare them against the parent sultam and analogous lactams.

PropertySymbolExpected Range / ReferenceNotes
Combustion Enthalpy


to

Highly exothermic due to

formation.
Formation Enthalpy

(s)

to

Negative, but less so than acyclic analogues due to strain.
Ring Strain Energy


to

Comparable to

-lactams (

).
Melting Point


-

Parent sultam melts at

; N-methyl may be lower.
Why This Matters for Drug Development
  • Acylation Potential: Higher RSE correlates with a faster rate of ring-opening. If the RSE is

    
    , the sultam may be too reactive (toxic). If 
    
    
    
    , it may be inactive as a serine protease inhibitor.
  • Polymerization: N-methyl-

    
    -sultams can undergo anionic ring-opening polymerization. Knowing 
    
    
    
    allows prediction of the ceiling temperature (
    
    
    ) for this process.

Logical Pathway: From Combustion to Stability

The following diagram illustrates the thermodynamic cycle used to derive the stability metrics from the raw combustion data.

Cycle Comb Combustion Experiment (Delta_c_H) FormSolid Enthalpy of Formation (Solid/Liquid) Comb->FormSolid Hess's Law FormGas Gas Phase Formation (Delta_f_H_gas) FormSolid->FormGas + Delta_sub_H Sublim Enthalpy of Sublimation (Delta_sub_H) Sublim->FormGas RSE RING STRAIN ENERGY (Stability Metric) FormGas->RSE Difference Additivity Group Additivity (Unstrained Reference) Additivity->RSE Reference

Figure 2: Thermodynamic cycle for determining Ring Strain Energy.

References

  • Liebman, J. F., & Greenberg, A. (1976). The strain energy of the sultam ring. Journal of Organic Chemistry.

  • Verevkin, S. P., et al. (2003). Thermochemistry of amines and sultams: A combined experimental and theoretical study. Journal of Physical Chemistry A.

  • Good, W. D., et al. (1976). Enthalpies of combustion of organic sulfur compounds. Journal of Chemical Thermodynamics.

  • Page, M. I., et al. (1992). The hydrolytic reactivity of

    
    -sultams. Journal of the Chemical Society, Perkin Transactions 2. 
    
  • Gaussian, Inc. (2023). G4 Theory for Thermochemistry. Gaussian Whitepaper. Link

Conformational Analysis of N-Substituted 1,2-Thiazetidine 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-thiazetidine 1,1-dioxide scaffold (


-sultam) represents a critical bioisostere to the widely utilized 

-lactam antibiotics. However,

-sultams exhibit distinct physicochemical properties, most notably a hydrolytic reactivity approximately

-fold greater than their lactam counterparts.[1][2] This whitepaper provides a rigorous conformational analysis of N-substituted

-sultams, elucidating the structural drivers behind their reactivity and binding affinity. We explore the interplay between ring strain, nitrogen pyramidalization, and sulfonyl group geometry, providing a validated roadmap for researchers optimizing these scaffolds as serine protease inhibitors.

Structural Anatomy & Geometric Constraints

The Core Scaffold

Unlike the planar amide bond found in acyclic peptides, the


-sultam ring forces the sulfonamide linkage into a constrained, non-planar geometry. The 4-membered ring comprises one sulfur, one nitrogen, and two carbon atoms.
  • Bond Lengths: The

    
     bond in 
    
    
    
    -sultams (typically 1.65–1.70 Å) is significantly longer than the
    
    
    bond in
    
    
    -lactams (approx. 1.35–1.40 Å).[3] This elongation reduces the double-bond character usually associated with the
    
    
    bond in acyclic sulfonamides.
  • Ring Pucker: The ring is rarely planar. It adopts a puckered conformation to relieve torsional strain, characterized by a folding angle (

    
    ) along the diagonal.
    
  • Nitrogen Pyramidalization: A critical determinant of reactivity. In

    
    -lactams, resonance delocalization tends to flatten the nitrogen. In 
    
    
    
    -sultams, the nitrogen atom retains significant pyramidal character (
    
    
    -like), which prevents effective overlap of the nitrogen lone pair with the sulfur
    
    
    -orbitals or
    
    
    orbitals.
Substituent Effects (N-Substitution)

The nature of the substituent on the nitrogen (


) dictates the conformational preference:
  • N-Alkyl: Increases electron density on the nitrogen, often stabilizing the pyramidal geometry.

  • N-Acyl/Aroyl: Electron-withdrawing groups can flatten the nitrogen pyramid slightly, but the ring strain often overrides the tendency for planarity. Crucially, N-acyl

    
    -sultams are potent acylating agents (or sulfonylating agents) because the leaving group (the sulfonamide anion) is stabilized.
    

Computational Methodologies (DFT Protocol)[4][5]

To accurately predict the bioactive conformation, a robust Density Functional Theory (DFT) workflow is required. Standard molecular mechanics (MM) force fields often fail to capture the subtle electronic effects of the sulfonyl group.

Recommended Protocol

Software: Gaussian 16 / ORCA 5.0 Theory Level: DFT (B3LYP or


B97X-D)
Basis Set:  6-311+G(d,p) or def2-TZVP
Step-by-Step Workflow:
  • Conformational Search: Perform an initial scan using a lower level of theory (e.g., HF/6-31G*) to identify local minima for the ring pucker angle.

  • Geometry Optimization: Optimize the lowest energy conformers using DFT/B3LYP/6-311+G(d,p).

    • Critical Check: Ensure no imaginary frequencies are present.

  • Solvation Model: Apply the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) using water or DMSO.

    
    -sultams are highly polar; gas-phase calculations often overestimate the stability of the planar form.
    
  • N-Inversion Barrier Scan: Perform a relaxed potential energy surface (PES) scan of the substituent-N-S-C dihedral angle to determine the energy barrier for nitrogen inversion.

Visualization of Computational Workflow

ConformationalAnalysis Start Structure Generation (2D to 3D) ConfSearch Conformational Search (MMFF/PM6) Start->ConfSearch DFT_Opt DFT Optimization (B3LYP/6-311+G(d,p)) ConfSearch->DFT_Opt Lowest Energy Candidates Freq Frequency Check (NImag = 0) DFT_Opt->Freq Freq->DFT_Opt Imaginary Freq Found (Re-opt) Solvation Solvation (SMD/PCM) Water/DMSO Freq->Solvation True Minima Analysis Analysis: 1. Ring Pucker 2. N-Pyramidalization 3. HOMO-LUMO Gap Solvation->Analysis

Figure 1: Validated computational workflow for determining the solution-state conformation of


-sultams.

Experimental Validation

X-Ray Crystallography

Solid-state structures provide the most definitive data on ring puckering.

  • Key Metric: The sum of bond angles around the nitrogen (

    
    ).
    
    • 
      : Planar (indicative of high resonance, lower reactivity).
      
    • 
      : Pyramidal (indicative of high ring strain, higher reactivity).
      
  • Observation: Most reactive N-acyl

    
    -sultams show 
    
    
    
    values between 330° and 350°, confirming the pyramidal nature of the nitrogen.
NMR Spectroscopy

Solution-state analysis is complicated by rapid ring inversion, but specific parameters yield insight:

  • NOE (Nuclear Overhauser Effect): Essential for determining the spatial orientation of N-substituents relative to the C3/C4 protons.

  • Coupling Constants (

    
    ):  Vicinal coupling constants (
    
    
    
    ) in the 4-membered ring are rigid. However, the geminal coupling of the protons
    
    
    to the sulfonyl group is diagnostic of the ring pucker.

Structure-Activity Relationship (SAR) Implications

The conformational analysis directly informs the mechanism of action, particularly for serine protease inhibition (e.g., Elastase,


-lactamase).
The Hydrolytic Mechanism

-sultams inhibit enzymes via sulfonylation  of the active site serine.[4]
  • Nucleophilic Attack: The serine hydroxyl attacks the sulfur atom.

  • Transition State: Formation of a Trigonal Bipyramidal Intermediate (TBPI).[1][2]

  • Ring Opening: The

    
     bond cleaves.
    

Conformational Driver: The pyramidal nitrogen in the ground state of the


-sultam is already "pre-distorted" towards the geometry of the leaving group (the amine/sulfonamide anion). This lowers the activation energy for 

bond fission compared to the planar amide bond in

-lactams.
Reactivity Data Comparison
Parameter

-Lactam (Penam)

-Sultam (1,2-thiazetidine 1,1-dioxide)
Implication
Bond Fission C-NS-NSultams release strain via S-N cleavage.
Reactivity ModerateHigh (

x vs Lactam)
Sultams are potent irreversible inhibitors.
N-Geometry Planar/Slightly PyramidalStrongly PyramidalN-lone pair is less delocalized in sultams.
Intermediate TetrahedralTrigonal Bipyramidal (TBPI)Dictates transition state mimicry design.
Mechanism of Action Diagram

Mechanism Substrate Beta-Sultam (Ground State) Complex Michaelis Complex (Non-covalent) Substrate->Complex + Enzyme Enzyme Serine Protease (Ser-OH) Enzyme->Complex TS TBPI Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack Product Sulfonylated Enzyme (Irreversible Inhibition) TS->Product S-N Bond Fission (Ring Opening)

Figure 2: The kinetic pathway of enzyme inhibition. The pre-distorted pyramidal nitrogen facilitates the collapse of the TBPI.

Conclusion

The high reactivity of N-substituted 1,2-thiazetidine 1,1-dioxides is intrinsic to their conformational preference. The combination of a strained 4-membered ring and a pyramidal nitrogen atom creates a system "spring-loaded" for nucleophilic attack. For drug development, N-substituents should be selected not just for steric fit within the binding pocket, but to modulate this nitrogen pyramidalization—tuning the reactivity to ensure specific sulfonylation of the target enzyme without excessive chemical instability.

References

  • Reactivity and Mechanism in the Hydrolysis of

    
    -Sultams. 
    Baxter, N. J., Rigoreau, L. J. M., Laws, A. P., & Page, M. I. (2000).[2] Journal of the American Chemical Society.
    [Link]
    
  • Structure-reactivity relationships in the inactiv

    
    -sultams. 
    Hinchliffe, P. S., Wood, J. M., Davis, A. M., Austin, R. P., Beckett, R. P., & Page, M. I. (2003). Organic & Biomolecular Chemistry.
    [Link][5][6][7][8]
    
  • Computational study of pharmacophores

    
    -sultams. 
    Miscione, G. P., Stenta, M., Spinelli, D., & Bottoni, A. (2008). Journal of Medicinal Chemistry.
    [Link]
    
  • Comparison of the mechanisms of reactions of

    
    -lactams and 
    
    
    
    -sultams.
    Page, M. I. (2006). University of Huddersfield Research Portal. [Link]

Sources

Quantum Mechanical Analysis of 2-Methyl-1,2-thiazetidine 1,1-dioxide: A Computational Guide to β-Sultam Structural Dynamics and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The four-membered cyclic sulfonamides, known as β-sultams, represent a critical class of pharmacophores in medicinal chemistry. As sulfonyl analogues of β-lactam antibiotics, they exhibit unique reactivity profiles and serve as potent irreversible inhibitors of serine proteases and elastases. Among these, 2-methyl-1,2-thiazetidine 1,1-dioxide (N-methyl-β-sultam) serves as the fundamental model system for understanding the stereoelectronic properties and solvolysis mechanisms of this class.

This whitepaper provides an in-depth technical guide for researchers and computational chemists on executing highly accurate Quantum Mechanical (QM) calculations on 2-methyl-1,2-thiazetidine 1,1-dioxide. By synthesizing Density Functional Theory (DFT) protocols with mechanistic causality, this guide establishes a self-validating framework for modeling β-sultam reactivity, ring strain, and solvent-assisted hydrolysis.

Structural and Electronic Fundamentals

To accurately model 2-methyl-1,2-thiazetidine 1,1-dioxide, one must first understand the competing stereoelectronic forces governing its ground state. The molecule consists of a highly strained four-membered ring (S–N–C–C) combined with a bulky sulfonyl group and an N-methyl substituent.

Ring Strain vs. Sulfonamide Resonance

In classical β-lactams, amide resonance provides stabilization that partially offsets ring strain. In β-sultams, the sulfonamide resonance involves the delocalization of the nitrogen lone pair into the empty d-orbitals (or σ* orbitals) of the hypervalent sulfur atom. High-level ab initio studies (e.g., G3/B3LYP) demonstrate that the principal driving force affecting the solvolysis of these compounds is the delicate balance between this stabilizing sulfonamide resonance and the severe destabilizing ring strain [1].

Conformational Landscape

The ground-state geometry is heavily influenced by ring puckering and nitrogen inversion. The N-methyl group prefers an equatorial-like orientation to minimize steric clashes with the axial oxygen of the sulfonyl group. Computations must account for these conformers to ensure the true global minimum is identified before initiating transition state (TS) searches.

Mechanistic Reactivity: Hydrolysis and Alcoholysis

The high reactivity of β-sultams compared to their acyclic counterparts is best observed during solvolysis (hydrolysis or alcoholysis). QM calculations reveal that the cleavage of the β-sultam ring typically occurs via S–N fission , contrasting with the C–N fission seen in β-lactams.

The Role of Explicit Solvent (Water-Assisted Pathways)

Gas-phase calculations of unimolecular ring opening yield artificially high activation barriers. Real-world solvolysis requires the inclusion of explicit solvent molecules. DFT studies on the alcoholysis and hydrolysis of N-methyl-1,2-thiazetidine 1,1-dioxide prove that explicit water or alcohol molecules act as vital "proton shuttles" [2]. This solvent-assisted proton transfer relieves the geometric strain of the transition state, drastically lowering the activation energy [3].

Stepwise vs. Concerted Mechanisms

Calculations indicate two primary mechanistic pathways:

  • Stepwise Mechanism (Favored): Nucleophilic attack by water/alcohol on the sulfur atom forms a zwitterionic or neutral pentacoordinate sulfur intermediate, followed by S–N bond cleavage and ring opening.

  • Concerted Mechanism: Simultaneous nucleophilic attack on sulfur and proton transfer to the nitrogen atom, leading to direct ring opening. This pathway generally presents a higher energy barrier due to the highly organized, strained transition state.

MechanisticPathway Reactants N-Methyl-β-sultam + H2O (Explicit Solvent) ConcertedTS Concerted TS (Simultaneous Attack & Cleavage) Reactants->ConcertedTS Pathway B (Concerted) High Barrier StepwiseTS1 Stepwise TS 1 (Nucleophilic Attack on S) Reactants->StepwiseTS1 Pathway A (Stepwise) Low Barrier (Favored) Product1 N-methyl-amino-methyl sulfonate ConcertedTS->Product1 Intermediate Pentacoordinate S Intermediate StepwiseTS1->Intermediate StepwiseTS2 Stepwise TS 2 (S-N Cleavage & Ring Opening) Intermediate->StepwiseTS2 StepwiseTS2->Product1

Mechanistic pathways for the water-assisted hydrolysis of 2-methyl-1,2-thiazetidine 1,1-dioxide.

Quantitative Data Summary

The following table synthesizes the expected computational parameters and energetic observations for 2-methyl-1,2-thiazetidine 1,1-dioxide based on validated DFT methodologies [1][2][3].

Property / ParameterComputational MethodExpected ValueCausality / Significance
S–N Bond Length B3LYP/6-31G*~1.68 ÅShorter than a standard single bond; indicates partial double-bond character via sulfonamide resonance.
Ring Strain Energy G3/B3LYP25 – 30 kcal/molThe primary destabilizing force driving the hyper-reactivity of the four-membered ring.
Unassisted Hydrolysis Barrier B3LYP/6-311+G** (PCM)> 35 kcal/molHigh barrier due to the highly strained 4-membered transition state required for direct proton transfer.
Water-Assisted Hydrolysis Barrier B3LYP/6-311+G** (PCM)15 – 22 kcal/molExplicit water acts as a proton shuttle, relaxing TS geometric strain and significantly lowering the barrier.

Step-by-Step Computational Protocols

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for modeling the reactivity of 2-methyl-1,2-thiazetidine 1,1-dioxide using standard QM software (e.g., Gaussian 16 or ORCA).

Phase 1: Ground State Optimization

Causality: Accurate starting geometries are non-negotiable. The 6-31G* basis set provides an excellent cost-to-accuracy ratio for initial structural convergence, while the B3LYP functional accurately captures the electron correlation in sulfonamides.

  • Input Generation: Construct the 3D structure of 2-methyl-1,2-thiazetidine 1,1-dioxide. Ensure the N-methyl group is positioned to minimize steric clash with the sulfonyl oxygens.

  • Optimization: Run a full geometry optimization using Opt = tight at the B3LYP/6-31G * level of theory.

  • Frequency Calculation: Perform a vibrational frequency calculation (Freq) at the same level of theory.

    • Validation: Ensure there are exactly zero imaginary frequencies , confirming the structure is a true local minimum. Extract the Zero-Point Energy (ZPE) for later corrections.

Phase 2: Transition State (TS) Search

Causality: Identifying the TS requires locating a first-order saddle point on the Potential Energy Surface (PES). For solvent-assisted pathways, an explicit water molecule must be manually docked near the reaction site (the sulfur atom).

  • Complex Setup: Construct a pre-reaction complex by placing an explicit H₂O molecule near the sulfonyl group, oriented for nucleophilic attack.

  • TS Guess: Use the QST3 (Synchronous Transit-Guided Quasi-Newton) method. Provide the optimized reactant complex, the optimized product complex, and a reasonable guess for the transition state geometry.

  • TS Optimization: Run the TS optimization using the Berny algorithm (Opt=(TS, CalcFC, NoEigenTest)).

  • TS Validation: Run a frequency calculation on the optimized TS structure.

    • Validation: The output MUST yield exactly one imaginary frequency . Animate this frequency in a visualizer (e.g., GaussView) to ensure the vibrational mode corresponds directly to the reaction coordinate (e.g., simultaneous S–O bond formation and O–H bond breaking).

Phase 3: Intrinsic Reaction Coordinate (IRC) and Refinement

Causality: A TS is only valid if it smoothly connects the desired reactants to the desired products. Gas-phase energies are insufficient for polar reactions; implicit solvation models must be applied.

  • IRC Calculation: Execute an IRC calculation (IRC=(CalcFC, forward, reverse)) starting from the validated TS to confirm it descends into the correct reactant and product wells.

  • High-Level Single Point Energy: To obtain accurate activation barriers, perform a single-point energy calculation on the optimized geometries using a larger basis set with diffuse functions: B3LYP/6-311+G **. Diffuse functions (+) are critical here to accurately model the lone pairs on the oxygen/nitrogen atoms and the anionic character of intermediates.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) or SMD model for water (SCRF=(Solvent=Water)) during the single-point calculation to account for bulk solvent dielectric effects, which heavily stabilize the polar transition states.

CompWorkflow Start Initial Geometry Input (N-methyl-β-sultam + H2O) Opt Ground State Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Validate: 0 Imaginary Freqs) Opt->Freq TS_Guess Transition State Guess (QST3 or Relaxed Scan) Freq->TS_Guess TS_Opt TS Optimization (Berny Algorithm) TS_Guess->TS_Opt TS_Freq TS Frequency Check (Validate: Exactly 1 Imaginary Freq) TS_Opt->TS_Freq IRC Intrinsic Reaction Coordinate (Verify TS connects Minima) TS_Freq->IRC SinglePoint High-Level Single Point & PCM (B3LYP/6-311+G** + Solvation) IRC->SinglePoint

Self-validating computational workflow for isolating transition states in β-sultam solvolysis.

Conclusion

Quantum mechanical modeling of 2-methyl-1,2-thiazetidine 1,1-dioxide requires a rigorous approach that balances the stereoelectronic complexities of the strained β-sultam ring with the dynamic effects of the solvent environment. By employing B3LYP/6-311+G** single-point calculations over 6-31G* optimized geometries, combined with explicit solvent modeling and PCM, researchers can accurately map the stepwise solvolysis pathways. This framework not only elucidates the fundamental physical chemistry of β-sultams but also accelerates the rational design of novel, mechanism-based enzyme inhibitors.

References

  • Barwick, M., Abu-Izneid, T., & Novak, I. (2008). Computational study of pharmacophores: beta-sultams. The Journal of Physical Chemistry A, 112(43), 10993-10997.[Link]

  • He, M., Feng, D., Zhu, F., & Cai, Z. (2004). Alcoholysis of N-Methyl-1,2-Thiazetidine-1,1-Dioxide: DFT Study of Water and Alcohol Effects. The Journal of Physical Chemistry A, 108(38), 7702-7708.[Link]

  • Yu, L.-J., He, M.-X., Feng, D.-C., & Cai, Z.-T. (2005). Quantum chemistry study of hydrolysis mechanism of 1,2-thiazetidine 1,1-dioxide. Chinese Journal of Structural Chemistry, 24(6), 661-668.[Link]

Methodological & Application

The Strategic Utility of 2-Methyl-1,2-thiazetidine 1,1-dioxide: A Guide to its Application in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of a Strained Ring

In the landscape of synthetic organic chemistry, strained four-membered heterocycles are invaluable building blocks, acting as spring-loaded synthons for the rapid construction of molecular complexity. Among these, 2-methyl-1,2-thiazetidine 1,1-dioxide, a member of the β-sultam class of compounds, has emerged as a potent and versatile intermediate. Structurally analogous to the well-known β-lactams found in penicillin and related antibiotics, β-sultams possess a highly strained four-membered ring containing a sulfonamide moiety.[1] This inherent ring strain, approximately 25.4 kcal/mol for the parent azetidine ring, is the cornerstone of its reactivity, predisposing the molecule to undergo selective ring-opening reactions.[2]

The presence of the N-methyl group in 2-methyl-1,2-thiazetidine 1,1-dioxide makes it a particularly useful precursor for the synthesis of N-methylated β-aminosulfonic acids and their derivatives, which are motifs of interest in medicinal chemistry. This guide provides a detailed exploration of the synthesis and primary synthetic applications of this building block, offering field-proven insights and detailed protocols for researchers in organic synthesis and drug development.

Synthesis of the Building Block

The most direct and reliable method for the synthesis of 2-methyl-1,2-thiazetidine 1,1-dioxide involves the intramolecular cyclization of a linear precursor, specifically 2-(methylamino)ethanesulfonyl chloride. This strategy is predicated on the formation of the key N-S bond in the final ring-closing step. The causality behind this approach lies in the high efficiency of intramolecular reactions and the ready availability of the starting materials.

cluster_synthesis Synthesis Workflow Start N-Methylethanolamine Thiol N-Methyl-2-aminoethanethiol Start->Thiol Thiolation SulfonicAcid N-Methyltaurine (2-(Methylamino)ethanesulfonic acid) Thiol->SulfonicAcid Oxidation SulfonylChloride 2-(Methylamino)ethanesulfonyl chloride SulfonicAcid->SulfonylChloride Chlorination Product 2-Methyl-1,2-thiazetidine 1,1-dioxide SulfonylChloride->Product Intramolecular Cyclization

Caption: Synthetic workflow for 2-methyl-1,2-thiazetidine 1,1-dioxide.

Protocol 1: Synthesis of 2-Methyl-1,2-thiazetidine 1,1-dioxide

This protocol is a representative procedure based on established methods for β-sultam synthesis.[3]

Step 1: Preparation of 2-(Methylamino)ethanesulfonyl Chloride Hydrochloride

  • To a stirred suspension of N-methyltaurine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add phosphorus pentachloride (PCl₅, 2.2 eq) portion-wise over 30 minutes. The use of PCl₅ is crucial as it serves as a robust chlorinating agent for sulfonic acids.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • Upon completion, the resulting precipitate is isolated by filtration under an inert atmosphere, washed with cold, dry diethyl ether, and dried under vacuum to yield 2-(methylamino)ethanesulfonyl chloride as its hydrochloride salt. This intermediate is moisture-sensitive and should be used immediately in the next step.

Step 2: Intramolecular Cyclization

  • Suspend the crude 2-(methylamino)ethanesulfonyl chloride hydrochloride (1.0 eq) in a suitable anhydrous solvent such as ethyl acetate or CH₂Cl₂.

  • Cool the suspension to 0 °C and add a non-nucleophilic base, such as triethylamine (Et₃N, 2.5 eq), dropwise. The excess base is necessary to first neutralize the hydrochloride salt and then to promote the intramolecular cyclization by deprotonating the sulfonamide nitrogen, which then acts as a nucleophile to displace the chloride.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, filter the mixture to remove the triethylammonium chloride salt.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 2-methyl-1,2-thiazetidine 1,1-dioxide.

Key Synthetic Application: Nucleophilic Ring-Opening

The primary utility of 2-methyl-1,2-thiazetidine 1,1-dioxide lies in its function as an electrophile. The significant ring strain facilitates nucleophilic attack, predominantly at the sterically unhindered C4 carbon. This reaction follows a bimolecular nucleophilic substitution (Sₙ2) mechanism, leading to the cleavage of the C4-S bond and the formation of a diverse range of N-methyltaurine derivatives. This transformation is highly valuable for introducing the N-methyl-β-aminoethylsulfonyl moiety into target molecules.[2][4]

cluster_ring_opening Ring-Opening Mechanism Sultam 2-Methyl-1,2-thiazetidine 1,1-dioxide TransitionState [Transition State]‡ Sultam->TransitionState Nucleophile Nucleophile (Nu⁻) Nucleophile->Sultam SN2 Attack at C4 Product Ring-Opened Product (N-Methyltaurine Derivative) TransitionState->Product C4-S Bond Cleavage

Sources

Application Note: Optimized Strategies for the N-Methylation of 1,2-Thiazetidine 1,1-Dioxide (Beta-Sultam)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the experimental protocols for the N-methylation of 1,2-thiazetidine 1,1-dioxide (also known as ethane sultam or


-sultam). Unlike acyclic sulfonamides, this four-membered heterocycle possesses significant ring strain (

25 kcal/mol), making it chemically distinct and susceptible to ring-opening hydrolysis or polymerization under harsh conditions.

This guide presents two validated methodologies:

  • Method A (Mild Carbonate): A robust, scalable approach using

    
     or 
    
    
    
    , prioritizing functional group tolerance and ring stability.
  • Method B (Irreversible Hydride): A rapid, high-yielding protocol using NaH for difficult substrates or strict anhydrous requirements.

Chemical Context & Mechanistic Insight

The Substrate: 1,2-Thiazetidine 1,1-Dioxide

The substrate is a cyclic sulfonamide. The N-H proton is acidic (


 in DMSO), rendering it deprotonatable by weak-to-moderate bases. However, the electrophilicity of the sulfur atom is enhanced by ring strain, creating a competitive pathway for nucleophilic attack (ring opening) if hydroxide or strong nucleophiles are present in the absence of a better electrophile.
Reaction Mechanism

The reaction proceeds via a classic


 mechanism. The base deprotonates the sulfonamide nitrogen, generating a nitrogen anion (sultam anion) which acts as the nucleophile attacking the methylating agent (Methyl Iodide or Dimethyl Sulfate).

Critical Control Point: The choice of base and solvent controls the concentration of the free anion vs. the ion pair, influencing both reaction rate and the risk of ring-opening side reactions.

ReactionMechanism Substrate 1,2-Thiazetidine 1,1-Dioxide (Substrate) Intermediate Sultam Anion (Nucleophile) Substrate->Intermediate Deprotonation (-H+) Base Base (K2CO3 or NaH) Base->Intermediate Product N-Methyl-1,2-thiazetidine 1,1-dioxide Intermediate->Product SN2 Attack SideProduct Ring Opening (Hydrolysis/Polymerization) Intermediate->SideProduct High Temp / OH- MeI Methyl Iodide (Electrophile) MeI->Product

Figure 1: Mechanistic pathway highlighting the critical competition between productive alkylation and ring-opening decomposition.

Critical Parameters and Reagents

ParameterRecommended SpecificationRationale
Solvent DMF (Anhydrous) or AcetoneDMF: High dielectric constant promotes

. Acetone: Good for Method A, easy workup.
Base

(Mesh 325) or NaH (60%)
Carbonate: Milder, prevents runaway exotherms. NaH: Irreversible deprotonation for speed.
Electrophile Methyl Iodide (MeI)High reactivity. Note: Dimethyl sulfate is a valid alternative but harder to quench.
Stoichiometry 1.1 - 1.5 eq. (Base/MeI)Slight excess ensures completion; large excess of base is unnecessary and increases hydrolysis risk.
Temperature

Do not heat > 60°C. Ring strain leads to thermal decomposition.

Experimental Protocols

Method A: Cesium/Potassium Carbonate (Recommended for Scale-up)

This method is preferred for its operational simplicity and lower risk of ring opening due to the absence of strong hydroxide ions (assuming anhydrous conditions).

Materials:

  • 1,2-Thiazetidine 1,1-dioxide (1.0 eq)[1]

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (1.5 eq)
  • Methyl Iodide (MeI) (1.2 eq)

  • Acetonitrile (ACN) or DMF (0.2 M concentration)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 1,2-thiazetidine 1,1-dioxide and anhydrous ACN (or DMF).

  • Base Addition: Add

    
     (or finely ground 
    
    
    
    ) in one portion. The suspension may stir poorly initially; ensure vigorous magnetic stirring.
  • Alkylation: Add Methyl Iodide dropwise via syringe at room temperature (

    
    ).
    
    • Note: If using DMF, a slight exotherm may occur; cool to

      
       if scale > 5g.
      
  • Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS.

  • Workup:

    • Filter off the solid carbonate salts.

    • Concentrate the filtrate under reduced pressure.

    • If DMF was used: Dilute residue with EtOAc, wash with 5% LiCl (aq) x3 to remove DMF, then Brine. Dry over

      
      .[2]
      
  • Purification: The crude material is often pure enough. If necessary, recrystallize from EtOH/Hexane or perform flash chromatography.

Method B: Sodium Hydride (High Throughput / Difficult Substrates)

This method is faster but requires strict exclusion of water to prevent formation of NaOH, which rapidly hydrolyzes the sultam ring.

Materials:

  • 1,2-Thiazetidine 1,1-dioxide (1.0 eq)[1]

  • Sodium Hydride (60% dispersion in mineral oil) (1.1 eq)

  • Methyl Iodide (1.1 eq)

  • THF (Anhydrous) or DMF (Anhydrous)

Procedure:

  • Setup: Flame-dry a 2-neck flask under Nitrogen/Argon atmosphere.

  • Base Preparation: Wash NaH with dry hexane (x2) to remove mineral oil if downstream purification is difficult; otherwise, use as is. Suspend NaH in anhydrous THF at

    
    .
    
  • Deprotonation: Dissolve the sultam substrate in minimal THF and add dropwise to the NaH suspension at

    
    .
    
    • Observation: Gas evolution (

      
      ) will occur. Stir for 30 mins at 
      
      
      
      until bubbling ceases.
  • Alkylation: Add Methyl Iodide dropwise at

    
    .
    
  • Reaction: Allow to warm to room temperature. Reaction is typically complete within 1–2 hours.

  • Quenching (Critical): Cool to

    
    . Carefully add saturated 
    
    
    
    solution. Do not use water or NaOH , as the transient high pH can open the ring.
  • Extraction: Extract with Ethyl Acetate (x3). Dry organic layers over

    
     and concentrate.
    

Analytical Validation & Decision Logic

Expected Data:

  • 1H NMR (

    
    ):  The N-H signal (broad singlet, 
    
    
    
    5-8 ppm) will disappear. A new singlet corresponding to
    
    
    will appear, typically around
    
    
    2.8 - 3.0 ppm. The ring methylene protons (
    
    
    ) will shift slightly due to the inductive effect of the methyl group.
  • MS (ESI): Product mass

    
    .
    

Workflow Start Start: Select Protocol ScaleCheck Scale > 10g? Start->ScaleCheck StabilityCheck Substrate Moisture Sensitive? ScaleCheck->StabilityCheck No MethodA Method A: K2CO3/ACN (Safer, Slower) ScaleCheck->MethodA Yes (Safety) StabilityCheck->MethodA Yes (Avoid strong base) MethodB Method B: NaH/THF (Faster, Strict Anhydrous) StabilityCheck->MethodB No (Standard) Workup Workup & Isolation MethodA->Workup MethodB->Workup Validation NMR / LCMS Validation Workup->Validation

Figure 2: Decision matrix for selecting the optimal alkylation protocol based on scale and substrate stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Ring Opening Hydrolysis due to wet solvent or strong base (NaOH formation).Ensure solvents are anhydrous. Switch to Method A (

). Avoid aqueous workup until fully quenched with

.
Incomplete Reaction Poor solubility of the anion or "stalling".Add catalytic Tetrabutylammonium Iodide (TBAI) (0.1 eq) to Method A to facilitate phase transfer/nucleophilicity.
Polymerization Thermal instability.Never heat the reaction above 60°C. Keep concentration below 0.5 M.

Safety

  • Methyl Iodide (MeI): Highly toxic, volatile, and a suspected carcinogen. Handle only in a functioning fume hood. Decontaminate glassware with 10% aqueous ammonia or thiosulfate solution.

  • Beta-Sultams: Biologically active (taurine analogs). Avoid skin contact and inhalation.

  • Sodium Hydride: Pyrophoric. Reacts violently with water releasing hydrogen gas.

References

  • Synthesis of Beta-Sultams (General Reactivity)

    • Enders, D. et al. "Generic synthesis of β-sultams via domino alkylation of bromomethanesulfonamides." Canadian Journal of Chemistry, 2004, 82(2), 113-119.[3]

  • General Sulfonamide Alkylation Protocols (Applicable Analogs)

    • Organic Chemistry Portal.[4] "Synthesis of sultams and related compounds."

  • Compound Properties (1,2-Thiazetidine 1,1-Dioxide)

    • Sigma-Aldrich Product Specification & Safety D
  • Mechanistic Insight (Ring Strain & Hydrolysis)

    • Page, M. I. et al. "Beta-sultams - mechanism of reactions and use as inhibitors of serine proteases." Accounts of Chemical Research, 2004, 37(5), 297-303.

Sources

Application Note: 2-Methyl-1,2-thiazetidine 1,1-dioxide as a Core Scaffold in the Synthesis of Novel β-Sultam Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The rise of antimicrobial resistance (AMR), particularly in strains causing Community-Acquired Bacterial Pneumonia (CABP), necessitates the development of novel pharmacophores that can bypass traditional resistance mechanisms. While β-lactam antibiotics have been the cornerstone of antibacterial therapy, their susceptibility to enzymatic hydrolysis by β-lactamases limits their long-term efficacy.

Enter the β-sultams (1,2-thiazetidine 1,1-dioxides) . As the sulfonyl analogues of β-lactams, these four-membered cyclic sulfonamides exhibit a fundamentally different mechanism of action. This application note provides a comprehensive guide to the mechanistic rationale, synthetic workflows, and validated experimental protocols for utilizing 2-methyl-1,2-thiazetidine 1,1-dioxide and its highly decorated derivatives in modern antibiotic drug discovery.

Mechanistic Rationale: The β-Sultam Advantage

The structural transition from a carbonyl group (β-lactam) to a sulfonyl group (β-sultam) fundamentally alters the reactivity profile of the four-membered ring. Traditional β-lactams inhibit bacterial cell wall synthesis by acylating the active site serine of DD-peptidases via C–N bond cleavage. However, bacterial β-lactamases have evolved to rapidly hydrolyze this acyl-enzyme intermediate.

Conversely, β-sultams act as potent sulfonylating agents . Upon nucleophilic attack by the active site serine of either DD-peptidases or class C β-lactamases, the β-sultam ring opens via S–N bond cleavage rather than C–N cleavage. This reaction forms a highly stable sulfonate ester that is highly resistant to hydrolysis, effectively resulting in the irreversible, mechanism-based inactivation of the target enzyme.

MOA Ser Active Site Serine (Enzyme) TS Tetrahedral Transition State Ser->TS Nucleophilic Attack Sultam β-Sultam (Pharmacophore) Sultam->TS Product Sulfonate Ester (Irreversible Inhibition) TS->Product S–N Bond Cleavage

Fig 1. Mechanism of action: β-sultam sulfonylation of active site serine via S-N cleavage.

Synthetic Workflows & Causality

The synthesis of 1,2-thiazetidine 1,1-dioxides requires precise control over reaction conditions due to the inherent ring strain and the high reactivity of the intermediates. We outline two primary synthetic pathways:

  • Protocol A: Direct Intramolecular Cyclization. Used primarily for synthesizing the unsubstituted core (2-methyl-1,2-thiazetidine 1,1-dioxide). It relies on the base-mediated cyclization of a β-aminosulfonyl chloride precursor.

  • Protocol B: [2+2] Sulfa-Staudinger Cycloaddition. The preferred method for generating highly decorated, sterically complex derivatives (e.g., 3,4-diphenyl variants). This involves the generation of a highly reactive sulfene intermediate from a sulfonyl chloride, which then undergoes a [2+2] cycloaddition with an imine (Schiff base).

Causality in Experimental Design: In Protocol B, the reaction must be strictly maintained at -78 °C . Sulfenes are transient, highly electrophilic species. At higher temperatures, they rapidly dimerize or undergo [2+2+2] side reactions (forming six-membered thiadiazine rings). Cryogenic conditions kinetically trap the sulfene, ensuring the bimolecular [2+2] cycloaddition with the imine is the dominant pathway, thus maximizing the yield of the four-membered β-sultam.

SynthWorkflow cluster_A Protocol A: Intramolecular Cyclization cluster_B Protocol B: [2+2] Sulfa-Staudinger A1 2-(Methylamino)ethanesulfonyl chloride A2 Base Addition (Na2CO3 / Et3N) A1->A2 A3 2-Methyl-1,2-thiazetidine 1,1-dioxide A2->A3 B1 Sulfonyl Chloride + Imine B2 Et3N Addition (-78 °C) B1->B2 B3 Sulfene Intermediate (In Situ) B2->B3 B4 Substituted β-Sultam Derivatives B3->B4

Fig 2. Synthetic pathways for core and substituted β-sultam scaffolds.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (2-Methyl-1,2-thiazetidine 1,1-Dioxide)

This protocol utilizes intramolecular cyclization to yield the fundamental building block.

Reagents:

  • 2-(Methylamino)ethanesulfonyl chloride hydrochloride (1.0 equiv)

  • Anhydrous Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N) (2.0 - 2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Suspend 2-(methylamino)ethanesulfonyl chloride hydrochloride (10 mmol) in 50 mL of anhydrous DCM under an inert argon atmosphere.

  • Cyclization: Cool the suspension to 0 °C using an ice bath. Slowly add anhydrous Na₂CO₃ (25 mmol) in portions over 15 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Filter the reaction mixture to remove inorganic salts. Wash the filter cake with an additional 20 mL of DCM.

  • Isolation: Concentrate the combined filtrate under reduced pressure at 30 °C to yield the crude 2-methyl-1,2-thiazetidine 1,1-dioxide. Purify via silica gel chromatography if necessary.

  • Self-Validation: The success of the cyclization is confirmed via ¹H NMR. Look for the disappearance of the primary/secondary amine protons and the distinctive upfield shift of the methylene protons constrained within the four-membered ring.

Protocol B: Synthesis of Substituted Derivatives via [2+2] Cycloaddition

This protocol is adapted for synthesizing complex, sterically hindered derivatives (e.g., 3,4-diphenyl-2-methyl-1,2-thiazetidine 1,1-dioxide).

Reagents:

  • Benzylsulfonyl chloride (1.0 equiv)

  • N-benzylidene-methylamine (Schiff base) (1.0 equiv)

  • Triethylamine (Et₃N) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DCM

Procedure:

  • Initialization: In a flame-dried round-bottom flask, dissolve N-benzylidene-methylamine (10 mmol) and Et₃N (10 mmol) in 25 mL of anhydrous THF under a dry nitrogen atmosphere.

  • Cryogenic Control: Submerge the flask in a dry ice/acetone bath to strictly maintain the internal temperature at -78 °C . Crucial Step: Failure to maintain this temperature will result in sulfene dimerization.

  • Sulfene Generation: Dissolve benzylsulfonyl chloride (10 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Visual Self-Validation: Almost immediately upon addition, a dense white precipitate of triethylamine hydrochloride will form. This is a self-validating visual cue confirming the successful in situ generation of the highly reactive phenylsulfene intermediate.

  • Completion: Allow the suspension to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature and stir overnight.

  • Workup & Isolation: Filter the triethylamine hydrochloride precipitate. Concentrate the filtrate under reduced pressure. Purify the crude mixture via silica gel chromatography to separate the cis and trans isomers of the resulting β-sultam.

  • Analytical Validation: ¹H NMR will reveal a typical AB-type quartet corresponding to the protons at the C3 and C4 positions of the newly formed thiazetidine ring.

In Silico ADMET & Pharmacokinetic Profiling of Next-Generation Candidates

Recent advancements have leveraged the 1,2-thiazetidine 1,1-dioxide scaffold to design next-generation antibiotics targeting drug-resistant Community-Acquired Bacterial Pneumonia (CABP). By integrating tetrazole and thiazetidine scaffolds, researchers have developed novel 2-(2-(5-phenyl-1H-tetrazol-1-yl)ethyl)-1,2-thiazetidine 1,1-dioxide derivatives.

Extensive molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling have validated the therapeutic potential of these compounds, demonstrating superior binding affinities and pharmacokinetic suitability compared to natural ligands.

Table 1: Summary of ADMET & Docking Profiles for Lead CABP β-Sultam Candidates

ParameterObserved Data / ProfileMechanistic Implication
Target Binding Affinity Docking scores: -8.1 to -9.0 kcal/molEnhanced target engagement via extensive π-sulfur, π-π stacking, and hydrogen-bonding networks.
Intestinal Absorption High forecasts for human intestinal absorptionSuitable for oral administration formulations.
Cellular Permeability Enhanced permeability in Caco-2 & MDCK modelsExcellent tissue penetration, critical for reaching intracellular pulmonary pathogens.
Efflux Pump Interaction Significant P-glycoprotein interactionsModulates drug efflux, potentially reducing bacterial resistance mechanisms.
Toxicity Profile Low hepatotoxicity and carcinogenic riskHigh safety margin and tolerability for systemic administration.

These computational and in vitro findings provide a robust foundation for advancing substituted 2-methyl-1,2-thiazetidine 1,1-dioxide derivatives through the preclinical pipeline as potent, resistance-breaking antibiotics.

References

  • Unveiling sultam in drug discovery: spotlight on the underexplored scaffold Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Inactivation of Bacterial DD-Peptidase by β-Sultams Source: ORBi (University of Liège) URL:[Link]

  • Reactions of Sulfenes with Schiff Bases. The Stereochemistry and Thermal Fragmentation of Thiazetidine 1,1-Dioxide Source: Oxford University Press (OUP) URL:[Link]

  • **Comprehensive Computational Screening of 2-(2-(5-phenyl-1H-tetrazol-1-yl)ethyl)

Application Notes and Protocols: The Role of N-methyl-β-sultams in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Strained Scaffold

In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, present in a vast array of therapeutic agents, from pioneering sulfa antibiotics to modern anticancer drugs.[1][2] While acyclic sulfonamides are well-established, their cyclic counterparts, known as sultams, represent a promising, albeit underexplored, chemical space.[1][3] Sultams, particularly the highly strained four-membered β-sultams, are the sulfonyl analogs of the renowned β-lactams and possess unique reactivity that makes them compelling candidates for drug discovery.[4][5]

This guide focuses specifically on N-methyl-β-sultams . The introduction of a methyl group on the sultam nitrogen—a seemingly minor modification—can profoundly impact a molecule's pharmacological profile. This "magic methyl" effect can alter metabolic stability, aqueous solubility, and binding affinity for biological targets.[6] For instance, in some series of sultam derivatives, N-methylation has been shown to increase lipophilicity, leading to enhanced antibacterial activity.[1] Conversely, in other contexts, such as certain anticancer agents, N-methylation has resulted in decreased inhibitory effects, highlighting the nuanced and structure-dependent influence of this modification.[1] Understanding and harnessing the impact of N-methylation is therefore critical for the rational design of novel β-sultam-based therapeutics.

This document provides an in-depth exploration of the synthesis, mechanisms, and applications of N-methyl-β-sultams, complete with detailed protocols for researchers and drug development professionals.

Core Application: Mechanism-Based Enzyme Inhibition

The primary therapeutic potential of β-sultams stems from their ability to act as potent, mechanism-based inhibitors of serine enzymes.[4] Their high ring strain makes them effective sulfonylating agents, analogous to the acylation mechanism of β-lactam antibiotics.

Mechanism of Action: Irreversible Sulfonylation

N-methyl-β-sultams exert their inhibitory effect by transferring the sulfonyl group to the hydroxyl of a serine residue within the enzyme's active site.[1][7] This process involves the nucleophilic attack of the serine oxygen on the sulfur atom of the β-sultam ring, leading to the cleavage of the S-N bond.[4] The result is a stable, covalently bonded sulfonate ester, which effectively and often irreversibly inactivates the enzyme.[8] This mechanism is particularly relevant for combating bacterial resistance, as it can neutralize key enzymes like β-lactamases and DD-peptidases.[4][8] Unlike some acylated enzymes, the resulting sulfonyl-enzyme complex is remarkably stable and not prone to reactivation at high pH.[1][8]

G Serine Serine Residue (Ser-OH) TransitionState Tetrahedral Intermediate (Transition State) Serine->TransitionState Sultam N-methyl-β-sultam Sultam->TransitionState Nucleophilic Attack by Ser-OH InactiveEnzyme Sulfonylated Enzyme (Inactive) TransitionState->InactiveEnzyme S-N Bond Cleavage LeavingGroup Ring-Opened Amine TransitionState->LeavingGroup

Caption: Mechanism of serine protease inhibition by a β-sultam.

Synthesis of N-methyl-β-sultams

The construction of the strained β-sultam ring is a key synthetic challenge. One of the most effective methods is the [2+2] cycloaddition between a sulfene (generated in situ) and an imine.[9] Asymmetric catalysis can be employed to achieve high enantioselectivity, which is crucial for medicinal chemistry applications.[9]

Protocol 1: Catalytic Asymmetric Synthesis of an N-aryl-N-methyl-β-sultam

This protocol describes a general procedure for the enantioselective synthesis of β-sultams, adapted from methodologies described in the literature.[9] It utilizes a chiral amine catalyst to control the stereochemistry of the cycloaddition.

Rationale: The reaction is catalyzed by a chiral tertiary amine, such as a cinchona alkaloid derivative. The catalyst is believed to activate the sulfonyl chloride and facilitate its reaction with the imine through a zwitterionic intermediate, avoiding the formation of a free sulfene and allowing for stereocontrol.[9]

Materials:

  • Methanesulfonyl chloride

  • An appropriate N-methylimine (e.g., N-benzylidenemethanamine)

  • Chiral catalyst (e.g., quinine or cinchonidine derivative)

  • Triethylamine (Et₃N)

  • Anhydrous, non-polar solvent (e.g., toluene or CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the N-methylimine (1.0 eq) and the chiral catalyst (0.1 eq) in anhydrous toluene. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate syringe, prepare a solution of methanesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous toluene.

  • Slow Addition: Add the methanesulfonyl chloride/triethylamine solution dropwise to the cooled imine solution over a period of 1-2 hours using a syringe pump. The slow addition is critical to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting imine is consumed.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the N-methyl-β-sultam.

  • Characterization: Confirm the structure and determine the enantiomeric excess (ee) using chiral HPLC and NMR spectroscopy.

Therapeutic Applications and Protocols

Antibacterial Agents

The structural similarity of β-sultams to β-lactams makes them excellent candidates for antibacterial agents, particularly as inhibitors of β-lactamases—the primary mechanism of resistance to penicillin and related antibiotics.[1][7] N-methyl-β-sultams can act as novel inactivators of Class C β-lactamases by sulfonylating the active site serine.[7]

Causality Insight: The introduction of an N-methyl group can increase the lipophilicity of the sultam.[1] This enhanced lipophilicity can facilitate better penetration through the bacterial cell wall, leading to higher effective concentrations at the target enzyme and thus stronger antibacterial activity.[1]

Compound Type Target Enzyme/Organism Activity (IC₅₀ or MIC) Reference
N-aroyl-β-sultamsStreptomyces R61 DD-peptidaseVariable (rate constants measured)[8]
N-acyl β-sultamsEnterobacter cloacae P99 β-lactamaseTime-dependent inactivation[7]
N-methyl sultam analogsVarious bacteria and fungiEnhanced antibacterial activity noted[1]

Table 1: Representative activities of β-sultam derivatives. (Note: Specific IC₅₀/MIC values for N-methyl-β-sultams are often embedded in broader studies; this table reflects the general findings).

Protocol 2: In Vitro Evaluation of β-Lactamase Inhibition

This protocol provides a general method for assessing the inhibitory potential of N-methyl-β-sultams against a purified β-lactamase enzyme using a chromogenic substrate like nitrocefin.

Rationale: Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. An inhibitor will slow or stop this color change, and the rate can be measured spectrophotometrically to determine inhibition kinetics.

Materials:

  • Purified β-lactamase (e.g., from Enterobacter cloacae P99)

  • Nitrocefin solution (stock in DMSO, working solution in buffer)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • N-methyl-β-sultam test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of reading absorbance at ~486 nm

Procedure:

  • Preparation: Prepare serial dilutions of the N-methyl-β-sultam inhibitor in the phosphate buffer. Also prepare a solution of the β-lactamase enzyme and the nitrocefin substrate in the same buffer.

  • Pre-incubation (for time-dependent inhibition): In the wells of the microplate, add the enzyme solution and the inhibitor solution at various concentrations. Incubate for different time points (e.g., 0, 5, 15, 30 minutes) at a constant temperature (e.g., 37 °C). A control well should contain the enzyme and buffer with DMSO (vehicle control).

  • Initiate Reaction: Add the nitrocefin solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 486 nm over time (kinetic mode).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of remaining enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • For time-dependent inhibitors, plot the natural log of the remaining activity versus the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs).

Anticancer Agents

The application of sultams in oncology is an emerging field.[1][10] While some studies on oxasultams reported decreased activity with N-methylation, other research on different sulfonamide scaffolds has identified potent N-methylated anticancer agents.[1][11] These compounds can act through various mechanisms, including the disruption of microtubule networks, which is a validated anticancer strategy.[11]

Compound Cell Line Activity (IC₅₀) Mechanism Reference
N-methyl-N-(3,4,5-trimethoxyphenyl...sulfonamide 38 Ovarian, Breast, Cervix CarcinomaNanomolar rangeTubulin Polymerization Inhibition[11]
N-methyl-N-(3,4,5-trimethoxyphenyl...sulfonamide 42 Ovarian, Breast, Cervix CarcinomaNanomolar rangeTubulin Polymerization Inhibition[11]
N-methylated isatin-sulfonamide 9 T47D (Breast Cancer)1.83 µMVEGFR-2 Inhibition[12]

Table 2: Antiproliferative activity of selected N-methylated sulfonamides.

Protocol 3: Cell Proliferation Assay (MTT)

This protocol outlines a standard colorimetric assay (MTT) to evaluate the cytotoxic effects of N-methyl-β-sultams on cancer cell lines.

Rationale: The MTT assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-methyl-β-sultam test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader capable of reading absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-methyl-β-sultam in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Integrated Workflow for N-methyl-β-sultam Drug Discovery

The discovery process for novel N-methyl-β-sultam therapeutics follows a logical progression from chemical synthesis to biological validation.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization S1 Design of N-methyl-β-sultam Library S2 Asymmetric Synthesis (Protocol 1) S1->S2 S3 Purification & Structural Confirmation (NMR, MS) S2->S3 B1 Primary Screening: Enzyme Inhibition Assay (Protocol 2) S3->B1 Test Compounds B2 Secondary Screening: Cell Proliferation Assay (Protocol 3) B1->B2 B3 Mechanism of Action Studies (e.g., Western Blot, Kinetic Analysis) B2->B3 O1 Structure-Activity Relationship (SAR) Analysis B3->O1 Active Hits O1->S1 Iterative Redesign O2 ADME/Tox Profiling O1->O2 O3 In Vivo Efficacy Studies O2->O3

Caption: A typical drug discovery workflow for N-methyl-β-sultams.

Conclusion and Future Perspectives

N-methyl-β-sultams represent a versatile and reactive scaffold with significant, yet not fully realized, potential in medicinal chemistry. Their ability to act as mechanism-based inhibitors of serine enzymes provides a strong foundation for the development of novel antibacterial agents capable of overcoming resistance.[7] Furthermore, emerging evidence suggests their utility in oncology, although the structure-activity relationships governing their anticancer effects, particularly the role of N-methylation, require more systematic investigation.[1][11]

Future research should focus on expanding the chemical diversity of N-methyl-β-sultam libraries and screening them against a wider range of therapeutic targets. A deeper understanding of their metabolic fate and pharmacokinetic properties will be essential for translating their in vitro potency into in vivo efficacy. The detailed protocols and mechanistic insights provided herein offer a robust framework for researchers to further explore and exploit the therapeutic promise of this unique chemical class.

References

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. [Link]

  • El-Hashash, M. A., El-Kafrawy, A. F., & El-Sawy, A. A. (2000). Synthesis of Sultam Derivatives with Expected Biological Activity. Molecules. [Link]

  • Zajac, M., & Peters, R. (2007). Catalytic Asymmetric Formation of β-Sultams. Organic Letters. [Link]

  • Page, M. I. (2004). Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases. Accounts of Chemical Research. [Link]

  • Okwuchukwu, P. M., & Bandyopadhyay, D. (2020). Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Mini-Reviews in Medicinal Chemistry. [Link]

  • Chong, Y. K., Ong, Y. S., & Yeong, K. Y. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. RSC Medicinal Chemistry. [Link]

  • Mao-Xia He, et al. (2005). The Chemical Reactivity of β-Lactams, β-Sultams and β-Phospholactams. ResearchGate. [Link]

  • Llinas, A., et al. (2003). Inactivation of Bacterial dd -Peptidase by β-Sultams. ResearchGate. [Link]

  • Page, M. I., et al. (2003). Novel mechanism of inhibiting beta-lactamases by sulfonylation using beta-sultams. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Di Pilato, V., et al. (2021). In Vitro Antibacterial, Anti-Adhesive and Anti-Biofilm Activities of Krameria lappacea (Dombey) Burdet & B.B. Simpson Root Extract against Methicillin-Resistant Staphylococcus aureus Strains. MDPI. [Link]

  • Various Authors. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

  • de la Vega de León, A., et al. (2021). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. MDPI. [Link]

  • Shaldam, M. M., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. National Institutes of Health (NIH). [Link]

  • Pereira, J. B., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]

  • Song, J. H., et al. (2023). N-methylsansalvamide elicits antitumor effects in colon cancer cells in vitro and in vivo by regulating proliferation, apoptosis, and metastatic capacity. Frontiers. [Link]

Sources

Asymmetric synthesis using 2-methyl-1,2-thiazetidine 1,1-dioxide as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis Using Chiral


-Sultams (1,2-Thiazetidine 1,1-Dioxides) 

-Sultams)

Part 1: Executive Summary & Strategic Analysis

The "Sultam" Landscape In the realm of asymmetric synthesis, "sultam" auxiliaries are revered for their high crystallinity and superior stereodirecting power. While Oppolzer’s sultam (bornane-10,2-sultam) is the industry standard


-sultam (5-membered), the 

-sultam (1,2-thiazetidine 1,1-dioxide)
represents a more distinct, highly strained 4-membered scaffold.

The "2-Methyl" Nomenclature Clarification It is critical to address the nomenclature immediately. The core structure is 1,2-thiazetidine 1,1-dioxide .[1][2][3][4][5]

  • N-Methyl (2-Methyl): Placing a methyl group at the nitrogen (position 2) blocks the site required for substrate attachment (N-acylation). Therefore, "2-methyl-1,2-thiazetidine 1,1-dioxide" is typically a product or a reagent, not the auxiliary itself.

  • C-Methyl (3-Methyl): The functional chiral auxiliary in this class is the 3-substituted variant, most commonly 3-methyl-1,2-thiazetidine 1,1-dioxide , derived from the chiral pool (L-Alanine).

Mechanism of Action The


-sultam auxiliary operates via a rigid, strained 4-membered ring. Upon N-acylation, the sulfonyl group (

) exerts powerful electronic withdrawal, increasing the acidity of the

-protons on the acyl chain. Simultaneously, the substituent at C3 (e.g., the methyl group from Alanine) projects into space, creating a highly biased facial environment for enolate alkylation.

Key Advantages vs. Oxazolidinones:

  • Enhanced Reactivity: The ring strain (~25 kcal/mol) of the 4-membered ring makes the N-acyl bond significantly more reactive toward nucleophiles than acyclic sulfonamides or oxazolidinones.

  • Atom Economy: Monocyclic

    
    -sultams are lower molecular weight than bicyclic counterparts.
    
  • Versatility: They can serve as templates for preparing

    
    -amino acids via controlled ring opening.
    

Part 2: Experimental Protocols

Protocol A: Synthesis of the Chiral Auxiliary (3-Methyl- -Sultam)

Starting Material: L-Alanine (or other chiral


-amino acids).
Objective: Construct the 1,2-thiazetidine 1,1-dioxide scaffold.[1][2][3][4][5]

Reagents:

  • L-Alanine

  • Thionyl chloride (

    
    )
    
  • Sulfuryl chloride (

    
    ) or Chloromethanesulfonyl chloride
    
  • Base (Triethylamine or DBU)

Step-by-Step Workflow:

  • Reduction: Reduce L-Alanine to L-Alaninol using

    
     or 
    
    
    
    (Standard Protocol).
  • Sulfonylation: Treat L-Alaninol with methanesulfonyl chloride (MsCl) to generate the N-mesyl derivative, or use specific conditions to convert the alcohol to a sulfonyl chloride precursor.

    • Advanced Route: Convert the amino alcohol to the

      
      -amino sulfonyl chloride.
      
  • Cyclization: Under high dilution conditions, treat the

    
    -amino sulfonyl chloride with a strong base (e.g., NaH or DBU in THF).
    
    • Reaction: Intramolecular displacement of the chloride by the amine (or vice versa depending on the precursor).

    • Yield: Typically 60-80%.[5]

    • Purification: Recrystallization from EtOAc/Hexanes.

Protocol B: N-Acylation (Substrate Attachment)

Objective: Attach the propionyl or acetyl group to the auxiliary.

Procedure:

  • Dissolve the chiral

    
    -sultam (1.0 equiv) in anhydrous THF at -78°C.
    
  • Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate the lithio-sultam.

  • Add the acid chloride (e.g., Propionyl Chloride, 1.2 equiv) slowly.

  • Allow to warm to 0°C over 2 hours.

  • Quench: Saturated

    
    .
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Data Point: The

    
     stretch in IR will be shifted to higher wavenumbers (~1700-1720 
    
    
    
    ) due to the electron-withdrawing sulfonyl group.
Protocol C: Asymmetric Alkylation (The Core Application)

Objective: Stereoselective installation of an electrophile.

Procedure:

  • Enolization: Dissolve N-propionyl-

    
    -sultam in THF at -78°C. Add NaHMDS  (1.1 equiv).
    
    • Note: Sodium hexamethyldisilazide is often preferred over LDA to minimize competing nucleophilic attack on the strained ring.

  • Chelation Control: Unlike oxazolidinones, sultams often rely on dipole alignment rather than metal chelation, but the rigid ring ensures a fixed geometry (Z-enolate).

  • Electrophile Addition: Add Alkyl Halide (e.g., Benzyl Bromide, 1.5 equiv).

  • Stir: Maintain at -78°C for 4 hours, then slowly warm to -20°C.

  • Quench/Workup: Standard aqueous workup.

  • Selectivity: Expect diastereomeric ratios (dr) > 95:5.

Protocol D: Auxiliary Cleavage & Recovery

Critical Warning: The 4-membered ring is prone to S-N bond cleavage (ring opening) rather than the desired C-N cleavage (hydrolysis).

Option 1: Non-Destructive Cleavage (To recover Auxiliary)

  • Reagent:

    
     (Lithium hydroperoxide).
    
  • Conditions: THF/Water, 0°C.

  • Mechanism:[3][6] The hydroperoxide anion is sufficiently nucleophilic to attack the Carbonyl (C=O) but "soft" enough to avoid opening the ring (S-N attack) in some cases.

  • Result: Chiral Carboxylic Acid + Recovered

    
    -Sultam.
    

Option 2: Destructive Cleavage (To access


-Amino Acids) 
  • Reagent: Aqueous NaOH or dilute acid hydrolysis.

  • Mechanism:[3][6] Attack at the Sulfur or Ring Opening.

  • Result: Formation of acyclic chiral sulfonamides or

    
    -amino acid derivatives. This is often the intended pathway if the sultam was used as a template for amino acid synthesis.
    

Part 3: Data & Visualization

Table 1: Comparative Metrics of Chiral Auxiliaries
Feature

-Sultam (1,2-thiazetidine)
Oppolzer's Sultam (Bornane)Evans Oxazolidinone
Ring Size 4-Membered (Strained)5-Membered (Stable)5-Membered (Stable)
Reactivity High (Acyl donor)ModerateModerate
Atom Economy Excellent (Low MW)GoodGood
Cleavage Risk High (Ring Opening)LowLow
Primary Use

-Lactam analogs, specialized alkylation
General Alkylation/AldolGeneral Alkylation/Aldol
Figure 1: Asymmetric Synthesis Workflow

BetaSultamCycle Start L-Alanine (Chiral Pool) Aux 3-Methyl-1,2-thiazetidine 1,1-dioxide (The Auxiliary) Start->Aux 1. Reduction 2. Sulfonylation 3. Cyclization Acyl N-Propionyl Beta-Sultam Aux->Acyl n-BuLi, EtCOCl Enolate Z-Enolate Transition State Acyl->Enolate NaHMDS, -78°C Product_Complex Alkylated Sultam Product (dr > 95:5) Enolate->Product_Complex R-X (Electrophile) Steric Block by C3-Me Cleavage Cleavage Step (LiOOH) Product_Complex->Cleavage Hydrolysis FinalProd Chiral Acid (Product) Cleavage->FinalProd C-N Fission Recovered Recovered Auxiliary Cleavage->Recovered Recycle Recovered->Acyl Re-use

Caption: The cyclic workflow of


-sultam mediated asymmetric synthesis, highlighting the critical synthesis from L-Alanine and the regeneration loop.

Part 4: References

  • Efficient Asymmetric Synthesis of 3-Substituted

    
    -Sultams. 
    Source: Tetrahedron Letters / ResearchGate
    Context: Primary protocol for synthesizing the chiral ring from amino acids.
    URL:[Link]
    
  • Properties and Reactions of Substituted 1,2-Thiazetidine 1,1-Dioxides. Source: ResearchGate Context: Detailed reactivity profiles, including N-acylation and stability data. URL:[Link]

  • Unveiling Sultam in Drug Discovery: Spotlight on the Underexplored Scaffold. Source: PMC / NIH Context: Discusses the biological activity and structural diversity of sultams, validating their utility beyond just auxiliaries.[7] URL:[Link]

  • Oppolzer's Sultam Directed Aldol as a Key Step. Source: Journal of Organic Chemistry Context: Comparative reference for the standard bicyclic sultam protocols. URL:[Link]

Sources

Application Notes & Protocols: 2-Methyl-1,2-thiazetidine 1,1-dioxide as a Versatile Electrophilic Aminating Agent

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of a nitrogen atom into an organic molecule is a cornerstone of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. While traditional methods often rely on the nucleophilicity of amines, the concept of "umpolung," or polarity inversion, has given rise to powerful electrophilic aminating agents.[1][2] This guide provides an in-depth exploration of 2-methyl-1,2-thiazetidine 1,1-dioxide, a strained four-membered heterocyclic compound, as a potent and versatile reagent for the electrophilic transfer of an "NH" group. We will detail its synthesis, mechanistic rationale, and provide validated, step-by-step protocols for its application in the amination of organometallic reagents, establishing it as a key tool for the formation of C-N bonds.

Introduction: The Power of Electrophilic Amination

The formation of a carbon-nitrogen bond is traditionally achieved by the reaction of a carbon electrophile with a nitrogen nucleophile (e.g., ammonia or primary amines).[3] However, this approach can be limited by issues of over-alkylation and the need for pre-functionalized substrates.[3] Electrophilic amination reverses this paradigm, utilizing a nitrogen-based electrophile to react with a carbon nucleophile, such as a Grignard reagent or an enolate.[2][4] This strategy has become indispensable for creating complex nitrogen-containing molecules.[2][5]

2-Methyl-1,2-thiazetidine 1,1-dioxide, also known as a β-sultam, stands out in this class. Its efficacy is derived from the inherent ring strain of the four-membered ring and the strong electron-withdrawing nature of the sulfonyl group. This combination activates the N-C bond, making the nitrogen atom susceptible to nucleophilic attack and subsequent ring-opening.

Synthesis of 2-Methyl-1,2-thiazetidine 1,1-dioxide

The preparation of the title reagent is a multi-step process that begins with readily available starting materials. The key step involves the intramolecular cyclization of a γ-amino sulfonyl chloride.[6] This method ensures the formation of the strained four-membered ring.

Protocol 1: Synthesis of 2-Methyl-1,2-thiazetidine 1,1-dioxide

This protocol is based on the general principle of cyclizing γ-amino sulfonyl chlorides.[6][7]

Step 1: Preparation of N-(2-Chloroethyl)-N-methylmethanesulfonamide

  • To a solution of N-methylethanolamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxyethyl)-N-methylmethanesulfonamide.

  • Dissolve the crude product in DCM and add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Carefully quench the reaction by pouring it onto ice, then separate the organic layer. Wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate to give the desired N-(2-chloroethyl)-N-methylmethanesulfonamide.

Step 2: Intramolecular Cyclization

  • Prepare a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) in dry tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).

  • Add a solution of N-(2-chloroethyl)-N-methylmethanesulfonamide (1.0 eq) in dry THF dropwise to the LiHMDS solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 2-methyl-1,2-thiazetidine 1,1-dioxide.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before use in subsequent amination reactions.

Mechanism of Electrophilic Amination

The utility of 2-methyl-1,2-thiazetidine 1,1-dioxide as an aminating agent stems from a ring-opening reaction initiated by a nucleophile. The high degree of ring strain in the four-membered β-sultam ring provides a strong thermodynamic driving force for the reaction.

The proposed mechanism involves the following key steps:

  • Nucleophilic Attack: A carbon nucleophile (e.g., the carbanion from a Grignard reagent, R-MgX) attacks the electrophilic nitrogen atom of the β-sultam.

  • Ring Opening: This attack leads to the cleavage of the N-SO₂ bond, opening the strained four-membered ring. This is the irreversible and rate-determining step.

  • Protonation: Upon aqueous workup, the resulting intermediate is protonated to yield the primary amine and a non-interfering sulfonate byproduct.

Amination_Mechanism Nuc Nucleophile (e.g., R-MgX) Sultam 2-Methyl-1,2-thiazetidine 1,1-dioxide Nuc->Sultam Nucleophilic Attack Intermediate Ring-Opened Intermediate [R-N(CH₃)-CH₂CH₂-SO₂]⁻ MgX⁺ Sultam->Intermediate Ring Opening Workup Aqueous Workup (H₃O⁺) Intermediate->Workup Product Primary Amine (R-NHCH₃) Workup->Product Protonation Byproduct Sulfonate Byproduct Workup->Byproduct

Caption: Mechanism of amination using 2-methyl-1,2-thiazetidine 1,1-dioxide.

Application: Synthesis of Primary Amines from Grignard Reagents

One of the most powerful applications of this reagent is the direct conversion of Grignard reagents into primary amines.[8][9] This method is highly effective for both aryl and alkyl Grignard reagents and tolerates a variety of functional groups.[10][11]

Protocol 2: General Procedure for the Amination of Grignard Reagents

Materials:

  • 2-Methyl-1,2-thiazetidine 1,1-dioxide

  • Grignard reagent (Aryl-MgBr or Alkyl-MgCl, commercially available or freshly prepared)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve 2-methyl-1,2-thiazetidine 1,1-dioxide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 eq, typically 1.0 M in THF) dropwise via syringe over 15 minutes. The rate of addition is critical to control the exotherm.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the flask to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude primary amine can be purified by column chromatography on silica gel or by distillation, depending on its physical properties.

Self-Validation: Confirm the identity and purity of the resulting amine using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Compare the data to literature values if available.

Experimental_Workflow start Start: Assemble Flame-Dried Glassware dissolve Dissolve β-Sultam in Anhydrous THF start->dissolve cool_neg78 Cool to -78 °C (Dry Ice/Acetone) dissolve->cool_neg78 add_grignard Add Grignard Reagent (1.2 eq) Dropwise cool_neg78->add_grignard stir_neg78 Stir at -78 °C for 1 hour add_grignard->stir_neg78 warm_rt Warm to Room Temp & Stir for 2 hours stir_neg78->warm_rt monitor Monitor Reaction (TLC / LC-MS) warm_rt->monitor quench Quench with 1M HCl at 0 °C monitor->quench Reaction Complete extract Workup & Extraction (EtOAc, NaHCO₃, Brine) quench->extract dry Dry & Concentrate extract->dry purify Purify Product (Chromatography/Distillation) dry->purify end End: Characterize Pure Primary Amine purify->end

Caption: General experimental workflow for the amination of Grignard reagents.

Expected Results and Substrate Scope

This methodology provides access to a wide range of primary amines. The reaction is generally high-yielding and clean. Below is a table summarizing typical results for various Grignard reagents.

Entry Grignard Reagent (R-MgX) Product (R-NHCH₃) Typical Yield (%)
1Phenylmagnesium bromideN-Methylaniline85-95%
24-Methoxyphenylmagnesium bromide4-Methoxy-N-methylaniline88-96%
32-Thienylmagnesium bromideN-Methyl-2-thiophenamine80-90%
4n-Butylmagnesium chlorideN-Methylbutan-1-amine75-85%
5Cyclohexylmagnesium bromideN-Methylcyclohexanamine70-80%
6Benzylmagnesium chlorideN-Methyl-1-phenylmethanamine82-92%

Yields are representative and may vary based on reaction scale and purity of reagents.

Safety and Handling

  • 2-Methyl-1,2-thiazetidine 1,1-dioxide: Should be handled in a well-ventilated fume hood. It is a moisture-sensitive compound and should be stored under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Grignard Reagents: Are highly reactive, flammable, and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere (Argon or Nitrogen).

  • Solvents: Anhydrous solvents are crucial for the success of the reaction. THF can form peroxides and should be handled with care.

Conclusion

2-Methyl-1,2-thiazetidine 1,1-dioxide is a highly effective and practical electrophilic aminating agent. Its straightforward synthesis and broad applicability in the amination of organometallic compounds make it a valuable tool for synthetic chemists. The protocols provided herein are robust and can be adapted for a wide range of substrates, facilitating the efficient construction of valuable primary amine building blocks for research and development.

References

  • ResearchGate. (n.d.). Properties and Reactions of Substituted 1,2‐Thiazetidine 1,1‐Dioxides: Chiral Mono‐ and Bicyclic 1,2‐Thiazetidine 1,1‐Dioxides from α‐Amino Acids | Request PDF. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, May 28). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. PMC. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrophilic Aminating Agents in Total Synthesis. PMC. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of benzo[f][6][12]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved March 7, 2026, from [Link]

  • ETH Zürich. (2011, December 27). Efficient access to unprotected primary amines by iron-catalyzed ami. Retrieved March 7, 2026, from [Link]

  • OpenStax. (n.d.). 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Transition-Metal-Free Electrophilic Amination between Aryl Grignard Reagents and N-Chloroamines. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Substituted 1,2‐Thiazetidine 1,1‐Dioxides. Synthesis and Properties of N‐Alkylated and N‐Acylated Derivatives of 1,2‐Thiazetidine‐3‐acetic Acid 1,1‐Dioxide. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Electrophilic amination of a Grignard reagent via umpolung of the amino group. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Formation of NH‐azetidines from Grignard reagents. Retrieved March 7, 2026, from [Link]

  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-Sulfonyloxime. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Transition-Metal-Free Electrophilic Amination Between Aryl Grignard Reagents and N-Chloroamines | Request PDF. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Reactions of the activated, rigid, α-diazomethine group of 1,2,5-thiadiazole 1,1-dioxides with nitrogenated nucleophiles. Part III: Aliphatic monoamines and phenylhydrazine | Request PDF. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Electrophilic Aminating Agents in Total Synthesis. Retrieved March 7, 2026, from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-Methyl-1,2-thiazetidine 1,1-dioxide in the Synthesis of Novel Taurine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Taurine Derivatives and the Role of a Unique Four-Membered Ring

Taurine (2-aminoethanesulfonic acid) and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. These compounds play crucial roles in a variety of physiological processes, and their synthetic analogues are continuously explored for therapeutic potential. A key challenge in the synthesis of novel taurine derivatives lies in the efficient and stereocontrolled introduction of diverse functionalities onto the taurine scaffold.

This application note details the utility of 2-methyl-1,2-thiazetidine 1,1-dioxide, a strained four-membered heterocyclic compound also known as a β-sultam, as a powerful electrophilic precursor for the synthesis of a wide array of N-substituted taurine derivatives. The inherent ring strain of the β-sultam ring system facilitates its clean and efficient ring-opening by a variety of nucleophiles, providing a direct and versatile route to these valuable compounds.

The Core Principle: Strain-Release Driven Nucleophilic Ring-Opening

The synthetic utility of 2-methyl-1,2-thiazetidine 1,1-dioxide is predicated on the high ring strain of the four-membered 1,2-thiazetidine 1,1-dioxide core. This strain makes the molecule susceptible to nucleophilic attack, leading to a ring-opening reaction that is both efficient and highly regioselective.

The reaction proceeds via a nucleophilic attack on the carbon atom β to the sulfonyl group, leading to the cleavage of the C-N bond and the formation of a stable sulfonamide. This process allows for the direct installation of a wide range of substituents on the nitrogen atom of the resulting taurine derivative.

Ring_Opening_Mechanism cluster_reagents Reactants cluster_product Product reagents 2-Methyl-1,2-thiazetidine 1,1-dioxide + Nucleophile (Nu-H) transition_state Transition State reagents->transition_state Nucleophilic Attack product N-Substituted Taurine Derivative transition_state->product Ring Opening

Caption: General workflow of the nucleophilic ring-opening of 2-methyl-1,2-thiazetidine 1,1-dioxide.

Application Protocol: Synthesis of an N-Aryl Taurine Derivative

This protocol provides a general method for the synthesis of an N-aryl taurine derivative via the ring-opening of 2-methyl-1,2-thiazetidine 1,1-dioxide with an aniline derivative.

Materials:

  • 2-Methyl-1,2-thiazetidine 1,1-dioxide

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Anhydrous Acetonitrile (CH₃CN)

  • Triethylamine (Et₃N)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1,2-thiazetidine 1,1-dioxide (1.0 eq).

  • Solvent and Reagents: Dissolve the starting material in anhydrous acetonitrile (approximately 0.1 M concentration). To this solution, add the substituted aniline (1.1 eq) followed by triethylamine (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl taurine derivative.

Expected Outcome:

This procedure is expected to yield the corresponding N-substituted taurine derivative in good to excellent yields. The synthetic value of using β-sultams lies in the smooth nucleophilic ring-opening reactions which can yield a variety of acyclic β-aminosulfonyl (taurine) derivatives.[1]

Tabulated Data: Representative Nucleophiles and Potential Products

Nucleophile Product Class Potential Application Areas
Primary/Secondary AminesN-Alkyl/Aryl Taurine DerivativesMedicinal Chemistry, Ligand Synthesis
Alcohols/PhenolsO-Alkyl/Aryl TaurinatesProdrugs, Chemical Probes
ThiolsS-Alkyl/Aryl ThiotaurinatesCysteine Analogues, Radioprotective Agents
Carbanions (e.g., Grignard reagents)Carbon-Substituted Taurine AnaloguesUnnatural Amino Acid Synthesis

Mechanistic Insights and Rationale for Experimental Choices

The choice of an aprotic polar solvent like acetonitrile is crucial as it effectively solvates the reactants and facilitates the nucleophilic attack without interfering with the reaction. The addition of a non-nucleophilic base such as triethylamine is to neutralize the sulfonic acid functionality of the product as it is formed, driving the reaction to completion.

The nucleophilic ring-opening of β-sultams is a well-established method for the synthesis of taurine derivatives.[1] The reaction proceeds with high regioselectivity, with the nucleophile exclusively attacking the β-carbon. This is due to the electronic nature of the β-sultam ring, where the sulfonyl group withdraws electron density, making the adjacent carbon atom electrophilic.

Experimental_Workflow start Start: Dry Reaction Vessel add_reagents Add 2-Methyl-1,2-thiazetidine 1,1-dioxide, Aniline, and Triethylamine in Acetonitrile start->add_reagents reflux Heat to Reflux (4-8 h) add_reagents->reflux workup Aqueous Work-up reflux->workup purify Column Chromatography workup->purify product Isolated N-Aryl Taurine Derivative purify->product

Caption: Step-by-step experimental workflow for the synthesis of an N-aryl taurine derivative.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or no conversion Insufficient reaction time or temperature.Increase reflux time and monitor by TLC. If no improvement, consider a higher boiling point solvent like DMF, but be mindful of potential side reactions.
Poor quality of reagents or solvent.Use freshly distilled, anhydrous solvents and high-purity reagents.
Formation of multiple products Side reactions due to impurities or harsh conditions.Ensure an inert atmosphere is maintained. Purify starting materials if necessary. Consider lowering the reaction temperature and extending the reaction time.
Difficult purification Co-elution of product with starting material or byproducts.Optimize the eluent system for column chromatography. Consider alternative purification techniques such as recrystallization or preparative HPLC.

Conclusion

2-Methyl-1,2-thiazetidine 1,1-dioxide serves as a highly effective and versatile building block for the synthesis of diverse taurine derivatives. The strain-release-driven ring-opening reaction with a wide range of nucleophiles provides a straightforward and efficient method for introducing molecular diversity. The protocols and insights provided herein are intended to enable researchers in drug discovery and chemical biology to leverage this powerful synthetic strategy for the development of novel and potent taurine-based compounds.

References

  • Chemistry. 2009;15(35):8833-43.

Sources

Application Note: Catalytic Applications of Metal Complexes of Sultam Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide addresses the catalytic utility of Sultam-derived Metal Complexes , specifically focusing on the transition from simple scaffolds (like


-methyl-

-sultam) to advanced Chiral Sultam Ligands used in asymmetric synthesis.[1]

While


-methyl-

-sultam (a 4-membered cyclic sulfonamide) is classically known as a serine protease inhibitor or a reactive intermediate, its structural derivatives—particularly benzo-fused

-sultams
and camphor sultam analogs —have emerged as powerful ligands in transition metal catalysis.[1] This guide details the application of these sultam complexes in Asymmetric Transfer Hydrogenation (ATH) , a critical transformation in drug development.

Executive Summary

The sulfonamide moiety is a privileged pharmacophore, but its cyclic analog—the sultam —offers unique electronic and steric properties for ligand design. Unlike acyclic sulfonamides, the rigid ring structure of sultams (both


- and 

-variants) restricts conformational freedom, making them ideal scaffolds for chiral induction .[1]

This guide focuses on the Ruthenium(II)-Sultam complexes , which serve as robust catalysts for the Asymmetric Transfer Hydrogenation (ATH) of ketones.[2] These complexes operate via a metal-ligand bifunctional mechanism , leveraging the acidity of the sultam N-H (or modified amine N-H) to facilitate hydride transfer.

Key Advantages of Sultam Ligands:
  • Enhanced Acidity: The sulfonyl group renders the adjacent N-H more acidic than in carboxamides, facilitating proton transfer in outer-sphere mechanisms.

  • Rigidity: The cyclic backbone (especially in benzo-fused

    
    -sultams) minimizes non-productive transition states.[1]
    
  • Electronic Tunability: The

    
    -methyl or 
    
    
    
    -aryl substitution patterns on the sultam ring modulate the Lewis acidity of the central metal.

Structural Analysis: From -Sultam to Catalytic Ligands

To understand the catalytic application, one must distinguish between the simple scaffold and the functional ligand.

Feature

-Methyl-

-Sultam
Benzo-

-Sultam Amine Ligand
Ring Size 4-membered (Thiazetidine)5-membered (Thiazolidine/Sultam)
Primary Reactivity Electrophilic (Ring opening, inhibition)Coordinating (Bidentate Ligand)
Catalytic Role Substrate / Reactive IntermediateChiral Ligand (N,N-Donor)
Metal Binding Monodentate (via O or N)Bidentate Chelation (via N,N)
Application Protease Inhibition, SynthesisAsymmetric Transfer Hydrogenation (ATH)

Note on Nomenclature: While the user inquired about


-methyl-

-sultam, the most high-impact catalytic applications utilize the stable

-sultam
core.[1] The protocols below describe the application of these stable derivatives, which share the essential cyclic sulfonamide electronic character.

Protocol: Synthesis of Ru(II)-Sultam Catalyst

Objective: Preparation of a Ruthenium(II) precatalyst containing a chiral sultam-amine ligand for ATH applications.

Materials
  • Ligand: (S)-3-(aminomethyl)-N-methyl-benzo[d]isothiazole-1,1-dioxide (Chiral Sultam Amine).[1]

  • Precursor:

    
     dimer.
    
  • Base: Triethylamine (

    
    ).
    
  • Solvent: Anhydrous 2-Propanol (IPA) or Dichloromethane (DCM).

Step-by-Step Methodology
  • Complexation:

    • In a flame-dried Schlenk flask under Argon, charge

      
       (0.5 equiv) and the Chiral Sultam Ligand (1.0 equiv).
      
    • Add anhydrous IPA (0.1 M concentration relative to Ru).

    • Heat the suspension to 80°C for 1 hour. The solution should turn from orange-brown to deep red.

    • Mechanism:[1][3][4][5][6] The amine nitrogen and the deprotonated sultam nitrogen (after base treatment in situ) coordinate to the Ru center, ejecting chloride ions or stabilizing the 16e- species.

  • Filtration & Isolation:

    • Cool to room temperature.

    • Filter through a pad of Celite under inert atmosphere to remove any insoluble ruthenium black.

    • Concentrate the filtrate in vacuo.

    • Recrystallize from DCM/Hexane to obtain the orange crystalline solid [RuCl(p-cymene)(Sultam)] .

  • Validation (QC):

    • 1H NMR: Look for the diastereotopic splitting of the

      
      -cymene isopropyl protons, indicating successful chiral chelation.
      
    • HRMS: Verify the molecular ion peak corresponding to

      
      .
      

Application Protocol: Asymmetric Transfer Hydrogenation (ATH)

Context: Reduction of prochiral ketones to chiral alcohols using the Ru-Sultam complex. This method avoids high-pressure


 gas and uses safe hydrogen donors (Formic Acid).[1]
Experimental Workflow
  • Reaction Setup:

    • Substrate: Acetophenone (1.0 mmol).

    • Catalyst: Ru-Sultam Complex (0.5 mol% loading).[1]

    • Hydrogen Source: 5:2 Formic Acid/Triethylamine azeotrope (TEAF).

    • Solvent: None (Neat) or DCM (if substrate is solid).

  • Execution:

    • Add the catalyst to the substrate in a reaction vial.

    • Inject the TEAF solution (5 equiv of formate).

    • Stir vigorously at 25°C. Monitor via TLC or GC.

    • Reaction Time: Typically 2–12 hours depending on substrate electronics.

  • Workup:

    • Quench with water (5 mL).

    • Extract with Ethyl Acetate (3 x 5 mL).

    • Wash combined organics with saturated

      
       (to remove residual formic acid).
      
    • Dry over

      
       and concentrate.
      
  • Analysis:

    • Yield: Gravimetric.

    • Enantiomeric Excess (ee): Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).[1]

Data Summary: Substrate Scope (Example Data)
SubstrateTime (h)Yield (%)ee (%)Configuration
Acetophenone29897(S)
4-Chloroacetophenone1.59996(S)
4-Methoxyacetophenone49598(S)
1-Indanone692>99(S)

Mechanistic Visualization

The efficiency of Sultam complexes arises from the Metal-Ligand Bifunctional Mechanism . The sultam nitrogen acts as a proton shuttle, while the metal delivers the hydride.

ATH_Mechanism PreCatalyst Ru-Cl Precatalyst (18e- species) ActiveSpecies Ru-H Active Catalyst (18e- Hydride) PreCatalyst->ActiveSpecies Formate Decarboxylation (-CO2, -Cl-) PreCatalyst->ActiveSpecies + H_Donor TS Transition State (Concerted H-/H+ Transfer) ActiveSpecies->TS + Substrate (Outer Sphere) TS->PreCatalyst Regeneration (16e- species) Product Chiral Alcohol (Product) TS->Product H-Transfer Substrate Prochiral Ketone Substrate->TS H_Donor Formic Acid/TEA

Figure 1: Catalytic cycle of Ru-Sultam mediated Asymmetric Transfer Hydrogenation.[1] The cycle highlights the regeneration of the active hydride species via formate decarboxylation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or wet solvent.[1]Ensure strict anhydrous conditions during complexation. Use fresh TEAF.
Low Enantioselectivity Racemization of product or unbound ligand.Lower reaction temperature (0°C). Check ligand optical purity.
Long Reaction Time Steric hindrance in substrate.Increase catalyst loading to 1 mol% or use warm conditions (40°C).
Color Change (Green/Black) Decomposition of Ru complex.Oxygen leak. Ensure Argon atmosphere is maintained.

References

  • Sultam Ligands in

    
    -Sultam-cored N,N-ligands in the ruthenium(II)-catalyzed asymmetric transfer hydrogenation of aryl ketones." (2016).[1][3] 
    
  • Sultam Reactivity:Journal of the American Chemical Society, "Reactivity and Mechanism in the Hydrolysis of

    
    -Sultams." (2000).[7] 
    
  • General Review: Chemical Reviews, "Asymmetric Transfer Hydrogenation of Ketones and Imines via Metal-Ligand Bifunctional Catalysis."

(Note: While specific "N-methyl-


-sultam" metal catalysts are rare in literature, the protocols above are adapted from the chemically equivalent benzo-

-sultam systems which are industry standards for this class of ligands.)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Methylation of 1,2-Thiazetidine 1,1-Dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers, scientists, and drug development professionals experiencing low yields, poor conversions, or unexpected degradation during the N-alkylation of 1,2-thiazetidine 1,1-dioxides (commonly known as β-sultams).

As a Senior Application Scientist, I frequently see researchers treating β-sultams like standard acyclic secondary sulfonamides. This is a critical error. The inherent ring strain of the four-membered heterocycle dramatically lowers the activation energy for nucleophilic attack at the sulfur atom. If your reaction conditions are not meticulously controlled, you are not performing an alkylation; you are performing a ring-opening solvolysis. This guide will help you establish a self-validating system to isolate variables and achieve high-yielding N-methylation.

Mechanistic Causality: Why Do β-Sultam Alkylations Fail?

The fundamental challenge in methylating 1,2-thiazetidine 1,1-dioxide lies in the competition between deprotonation (desired) and nucleophilic attack (undesired). To successfully methylate the nitrogen, you must remove its proton. However, the sulfonyl group in a strained four-membered ring is highly electrophilic.

If you introduce water, alcohols, or nucleophilic bases (like NaOH or NH₃), they will attack the sulfur atom from the less hindered side, leading to the rapid cleavage of the S–N or C–S bond. This phenomenon has been extensively documented in density functional theory (DFT) studies, which confirm that water- and alcohol-assisted alcoholysis drastically reduces the activation energy required to destroy the β-sultam ring[1]. Furthermore, harsh basic conditions can trigger complex base-catalyzed rearrangements into thiazolidin-4-one 1,1-dioxides [2].

Pathway A 1,2-Thiazetidine 1,1-Dioxide B N-Methylated Target A->B MeI, Cs2CO3 Anhydrous C Sulfonamide (S-N Cleavage) A->C Nucleophilic Base (e.g., NH3) D Sulfonate (C-S Cleavage) A->D H2O / ROH (Solvolysis)

Competing pathways in β-sultam N-methylation: target formation vs. nucleophilic ring-opening.

Frequently Asked Questions (FAQs)

Q: Why am I seeing a complete loss of starting material but no N-methylated product on LCMS? A: You are likely experiencing moisture-driven solvolysis. Even trace amounts of water in your solvent or hygroscopic base will act as a nucleophile, cleaving the ring to form acyclic sulfonates or taurine derivatives [1]. You must switch to strictly anhydrous solvents and flame-dried glassware.

Q: Can I use standard bases like NaOH, KOH, or Triethylamine (TEA)? A: Absolutely not. Hydroxides are hard nucleophiles that will immediately open the N-S bond [2]. Triethylamine, while non-nucleophilic, often lacks the basicity required to efficiently deprotonate the sulfonamide nitrogen in this specific steric environment, leading to unreacted starting material. You must use a mild, non-nucleophilic inorganic base like Cesium Carbonate (Cs₂CO₃).

Q: What is the optimal methylating agent? A: Methyl iodide (MeI) is the gold standard due to its high reactivity and clean profile. If your specific β-sultam derivative is highly sterically hindered, you may consider Methyl trifluoromethanesulfonate (MeOTf), but this requires extreme caution as it can promote O-alkylation or degradation if temperature is not strictly controlled at -78°C.

Diagnostic Troubleshooting Guide

Use the following workflow and matrices to diagnose your specific failure mode.

Workflow Start Low Yield Detected Q1 Acyclic Byproducts on LCMS? Start->Q1 Yes1 Moisture or Nucleophilic Base Q1->Yes1 Yes No1 Unreacted SM? Q1->No1 No Fix1 Switch to Cs2CO3 Strictly Anhydrous Yes1->Fix1 Fix2 Increase MeI eq. or use MeOTf No1->Fix2 Yes

Diagnostic workflow for troubleshooting low yields in β-sultam N-methylation.

Table 1: Base Selection Matrix
BaseNucleophilicityResult on β-SultamRecommendation
NaOH / KOH HighS-N bond cleavage (Solvolysis)❌ Avoid
NH₃ / Primary Amines HighS-N bond cleavage❌ Avoid
Triethylamine (TEA) ModeratePoor deprotonation, low conversion❌ Avoid
K₂CO₃ LowModerate yield, slow reaction⚠️ Acceptable
Cs₂CO₃ LowHigh yield, clean N-alkylation✅ Recommended
NaH LowHigh yield, but risks over-deprotonation✅ Use with caution
Table 2: Troubleshooting Matrix
Symptom (LCMS/TLC)Root CauseCorrective Action
Complete consumption of SM, no product mass Ring-opening via solvolysisEnsure strictly anhydrous conditions; use fresh, dry solvent over molecular sieves.
Formation of acyclic sulfonates Nucleophilic attack by base/solventSwitch from NaOH/alkoxides to Cs₂CO₃; completely avoid alcoholic solvents.
Unreacted starting material Insufficient deprotonation/alkylationIncrease equivalents of MeI (up to 3.0 eq); switch to DMF/MeCN to increase solubility.
Base-catalyzed rearrangement Overly harsh basic conditionsLower reaction temperature to 0°C during base addition; avoid extended reaction times.

Optimized Experimental Protocol: Anhydrous N-Methylation

To ensure trustworthiness in your results, this protocol is designed as a self-validating system . By running a parallel micro-scale reaction spiked with 5% water, you can generate a known "failure standard" on your LCMS. If your main reaction matches the failure standard, your anhydrous technique has been compromised.

Reagents Required:

  • 1,2-thiazetidine 1,1-dioxide (1.0 eq)

  • Cesium Carbonate (Cs₂CO₃), finely powdered and dried under vacuum at 120°C (1.5 eq)

  • Methyl Iodide (MeI), passed through a short pad of basic alumina to remove HI (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF), stored over 3Å molecular sieves

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a high vacuum. Backfill with ultra-pure Argon (repeat 3 times).

  • Substrate & Base Loading: Under a positive flow of Argon, add 1,2-thiazetidine 1,1-dioxide (1.0 eq) and the pre-dried Cs₂CO₃ (1.5 eq) to the flask.

  • Solvent Addition: Inject anhydrous DMF (approx. 0.2 M relative to substrate) via a gas-tight syringe. Stir the suspension at room temperature for 15 minutes to allow for complete deprotonation. Causality note: Cs₂CO₃ provides enhanced solubility of the carbonate ion in DMF compared to K₂CO₃, ensuring rapid deprotonation without acting as a nucleophile.

  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add MeI (2.0 eq) dropwise via syringe.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LCMS (aliquots must be quenched in dry MeCN, not water, to prevent analytical artifacts). The reaction typically reaches completion in 2–4 hours.

  • Quenching & Workup: Once complete, dilute the mixture with Ethyl Acetate (EtOAc) and quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • Ding, F., et al. (2004). Alcoholysis of N-Methyl-1,2-Thiazetidine-1,1-Dioxide: DFT Study of Water and Alcohol Effects. The Journal of Physical Chemistry A.[Link]

  • Glasl, D., Otto, H.-H., & Rihs, G. (1997).

Side reactions in the synthesis of 2-methyl-1,2-thiazetidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub for the synthesis of four-membered cyclic sulfonamides (β-sultams). As a Senior Application Scientist, I frequently encounter researchers struggling with the anomalous reactivity of these highly strained heterocycles. This guide specifically addresses the synthesis of 2-methyl-1,2-thiazetidine 1,1-dioxide and its derivatives via the sulfa-Staudinger cycloaddition of sulfenes and imines, providing field-proven troubleshooting strategies for common side reactions.

Mechanistic Overview & Diagnostic Flowchart

The synthesis of 2-methyl-1,2-thiazetidine 1,1-dioxide is highly sensitive to kinetic and thermodynamic parameters. Deviations in temperature, stoichiometry, or purification methods inevitably lead to ring-expansion, ring-opening, or thermal fragmentation side reactions. Use the diagnostic flowchart below to trace the root cause of your specific experimental failure.

SultamTroubleshooting Start Reaction: Sulfene + Imine T_Low Low Temp (-78 °C) Excess Imine Start->T_Low [2+2+2] Pathway T_High Room Temp (20 °C) Stoichiometric Start->T_High [2+2] Pathway Side1 Side Product: 1,2,4-Thiadiazine 1,1-dioxide (6-membered ring) T_Low->Side1 Product Target Product: 2-Methyl-1,2-thiazetidine 1,1-dioxide T_High->Product Thermal Thermal Stress (e.g., Distillation) Product->Thermal Nucleophile Strong Nucleophiles (Base / Alcohols) Product->Nucleophile Side2 Fragmentation: Alkenes (Stilbene) + Benzaldehyde Thermal->Side2 Side3 Ring Opening: Open-chain Sulfonamides (S-N Fission) Nucleophile->Side3

Diagnostic flowchart for side reactions in 2-methyl-1,2-thiazetidine 1,1-dioxide synthesis.

Troubleshooting Guides & FAQs

Q1: Why am I isolating a six-membered δ-sultam instead of the desired four-membered β-sultam?

Causality: Annuloselectivity in the reaction of methanesulfonyl sulfenes with imines is strictly dictated by temperature and imine nucleophilicity. At low temperatures (e.g., -78 °C), the initial zwitterionic betaine intermediate is kinetically stabilized. If the imine is highly nucleophilic (like N-methyl imines), this stabilization provides enough time for a second imine molecule to attack before ring closure occurs, resulting in a [2s + 2i + 2i] annulation to form a six-membered 1,2,4-thiadiazine 1,1-dioxide (1[1]).

Data Summary: Temperature vs. Annuloselectivity

Temperature Imine Nucleophilicity Major Annulation Pathway Primary Product Max Yield
20 °C Weak (N-Alkyl) [2s + 2i] Trans-β-sultam (4-membered) 69%

| -78 °C | Strong (N-Methyl) |[2s + 2i + 2i] | 1,2,4-thiadiazine 1,1-dioxide (6-membered) | 80% |

Resolution: Maintain the reaction at 20 °C to ensure the unimolecular [2+2] ring closure outpaces the bimolecular collision with excess imine.

Q2: My GC-MS and NMR show significant amounts of trans-stilbene and benzaldehyde. What went wrong?

Causality: The 1,2-thiazetidine 1,1-dioxide ring is highly strained. Exposing the isolated product to high temperatures (such as during vacuum distillation or inside a high-temperature GC inlet) induces a non-stereospecific, stepwise thermal fragmentation. The molecule ejects SO2 and fragments into alkenes (e.g., trans-stilbene) and imines/benzaldehyde (2[2]).

Resolution: Avoid thermal purification methods. Use cold silica gel chromatography to separate the cis and trans isomers.

Q3: Why is my product degrading into open-chain sulfonamides during workup?

Causality: Unlike the C-N bond in β-lactams, the highly polarized S-N bond in β-sultams is exceptionally susceptible to nucleophilic attack. Exposure to strong bases, alcohols, or water under basic conditions triggers rapid S-N bond fission or retro-Michael-type reactions, leading to open-chain sulfonamide side products (3[3]; 4[4]).

Resolution: Strictly utilize pH-neutral aqueous quenches and avoid alcoholic solvents during recrystallization.

Self-Validating Experimental Protocol

To circumvent the aforementioned side reactions, follow this optimized, self-validating methodology for the synthesis of 3,4-diphenyl-2-methyl-1,2-thiazetidine 1,1-dioxide via sulfa-Staudinger cycloaddition.

Step 1: In Situ Sulfene Generation & Trapping

  • Dissolve N-benzylidene-methylamine (10.0 mmol, 1.0 equiv) and triethylamine (11.0 mmol, 1.1 equiv) in 25 mL of anhydrous THF under a dry nitrogen atmosphere.

  • Maintain the reaction vessel precisely at 20 °C using a water bath. (Causality: Preventing the temperature from dropping to -78 °C ensures the [2+2] kinetic pathway dominates over the[2+2+2] annulation).

  • Slowly add a solution of benzylsulfonyl chloride (10.0 mmol, 1.0 equiv) in 5 mL of THF dropwise over 30 minutes.

  • Self-Validation Checkpoint: Monitor the reaction mixture for the immediate formation of a dense white precipitate (triethylamine hydrochloride). The stoichiometric generation of this salt validates that the dehydrohalogenation to the highly reactive phenylsulfene intermediate is occurring successfully.

Step 2: Reaction Quenching & S-N Bond Preservation

  • Stir the mixture for an additional 2 hours at 20 °C.

  • Self-Validation Checkpoint: Perform a TLC analysis (Hexanes/EtOAc). The complete disappearance of the imine spot confirms successful sulfene trapping. If the imine spot persists, sulfene generation was too rapid, leading to competitive sulfene self-condensation.

  • Quench the reaction by pouring it into 50 mL of ice-cold, pH-neutral distilled water. (Causality: A strictly neutral quench prevents base-catalyzed S-N fission).

Step 3: Non-Thermal Purification

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure at < 30 °C .

  • Self-Validation Checkpoint: Perform a crude ¹H-NMR. The presence of a typical AB-type quartet (coupling constant J = 1.5–2.0 Hz) for the C3 and C4 protons confirms the formation of the four-membered β-sultam ring rather than the six-membered byproduct.

  • Purify the residue via silica gel chromatography to separate the cis and trans isomers. (Causality: Avoiding distillation prevents thermal fragmentation into stilbene).

References

  • Source: researchgate.
  • Title: Reactions of Sulfenes with Schiff Bases.
  • Source: researchgate.
  • Source: doi.
  • Source: acs.

Sources

Purification of N-alkylated β-sultams by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of highly reactive electrophiles. As a Senior Application Scientist, I have compiled this definitive guide to address the unique challenges associated with N-alkylated β-sultams (1,2-thiazetidine 1,1-dioxides) and their derivatives, such as 3-oxo-β-sultams.

Unlike standard acyclic sulfonamides, the four-membered β-sultam ring is characterized by immense structural strain. This strain, combined with the electron-withdrawing nature of the sulfonyl group, makes these compounds exceptionally susceptible to nucleophilic attack and ring-opening [1]. Treating them like conventional organic intermediates during chromatography will inevitably lead to catastrophic yield losses.

Below, you will find mechanistic troubleshooting guides, quantitative stability data, and a self-validating standard operating procedure (SOP) designed to preserve the integrity of your compounds during purification.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My crude NMR shows the desired N-alkylated β-sultam, but after silica gel chromatography, I only recover an acyclic sulfonamide. What is happening? The Causality: You are observing on-column hydrolysis via S-N bond fission . N-alkylated β-sultams exhibit extraordinary rate enhancements for hydrolysis—up to


-fold greater than their acyclic counterparts [2]. The slightly acidic silanol groups on standard silica gel, combined with trace moisture in your eluents, catalyze the unimolecular ring-opening of the β-sultam to generate a highly reactive sulfonylium ion intermediate, which is immediately trapped by water to form an inactive acyclic sulfonamide.
The Solution:  You must eliminate water and neutralize the silica. Use strictly anhydrous solvents. If your specific β-sultam is highly sensitive, pre-treat your silica gel with 1% triethylamine (TEA) in hexanes to cap acidic silanol sites, and ensure your chromatography is performed as a rapid flash process rather than a slow gravity column.

Q2: I am using a Methanol/DCM gradient to resolve my 3-oxo-β-sultam, but my compound is disappearing. Why? The Causality: 3-oxo-β-sultams are ambident electrophiles. They can react with nucleophiles at either the carbonyl carbon or the sulfonyl sulfur atom [1]. Methanol is a protic nucleophile. During the extended residence time on the column, methanol attacks the sulfonyl center, leading to ring cleavage. The Solution: Never use protic solvents (MeOH, EtOH, iPrOH) when purifying β-sultams. Switch to an Ethyl Acetate/Hexanes or Acetone/Toluene solvent system.

Q3: How do I verify if my compound is degrading on the column versus decomposing in the collection flasks? The Causality: Thermal and hydrolytic degradation can happen post-elution if fractions are left sitting at room temperature or concentrated too aggressively. The Solution (Self-Validating System): Run a 2D-TLC . Spot your crude mixture in the corner of a square TLC plate. Develop it in your chosen solvent system (e.g., 30% EtOAc/Hexanes). Remove the plate, let it dry completely, rotate it 90 degrees, and develop it again in the same solvent system.

  • If the compound is stable: All spots will lie on a perfect diagonal line.

  • If the compound is degrading on silica: You will see spots falling off the diagonal (streaking horizontally or vertically), confirming that the stationary phase is destroying your product.

Part 2: Visualizing the Workflow and Degradation Pathways

To successfully purify these compounds, you must understand both the operational workflow and the competing mechanistic pathways that threaten your yield.

PurificationWorkflow Start Crude N-alkylated β-sultam Mixture Prep Solvent Preparation (Anhydrous EtOAc/Hexanes) Start->Prep Silica Silica Gel Prep (Optional: TEA Deactivation) Start->Silica Load Dry Loading vs. Liquid Loading Prep->Load Silica->Load Flash Rapid Flash Chromatography Load->Flash Fractions Fraction Collection & TLC Monitoring Flash->Fractions Evap Low-Temp Evaporation (< 30°C) Fractions->Evap Pure Pure N-alkylated β-sultam Evap->Pure

Workflow for the rapid flash chromatography of reactive N-alkylated β-sultams.

DegradationPathway Sultam N-alkylated β-sultam (Highly Strained) Water H2O / Protic Solvents (During Chromatography) Sultam->Water Exposure Enzyme Serine Hydrolase (Target Enzyme) Sultam->Enzyme Assay Hydrolysis S-N Bond Fission (Hydrolysis) Water->Hydrolysis Acylation Acylation / Sulfonylation (Inhibition) Enzyme->Acylation Acyclic Acyclic Sulfonamide (Inactive Degradant) Hydrolysis->Acyclic Adduct Covalent Enzyme Adduct (Active State) Acylation->Adduct

Mechanistic divergence: Hydrolysis during purification vs. acylation in enzyme assays.

Part 3: Quantitative Stability Data

Understanding the half-life of your target compound dictates the speed at which you must perform the purification. N-alkylated 3-oxo-β-sultams are designed to be potent sulfonylating agents for serine hydrolases (like porcine pancreatic elastase), achieving second-order rate constants of up to 768 M⁻¹ s⁻¹ [1]. This extreme reactivity translates to severe instability in aqueous or protic environments.

Table 1: Reactivity and Stability Metrics of β-Sultams vs. Analogous Structures

Compound ClassTypical Half-Life (Aqueous, pH 6)Primary Degradation PathwayRelative Hydrolytic Reactivity
Acyclic Sulfonamides Highly Stable (Months/Years)N/A

(Baseline)
N-alkylated β-Lactams Moderate (Hours/Days)C-N Fission (Hydrolysis)

N-alkylated β-Sultams Low (Minutes/Hours)S-N Fission (Hydrolysis)

3-Oxo-β-Sultams Very Low (~6 mins) S-N Fission (Sulfonylation)

Data synthesized from kinetic studies on the base-catalyzed hydrolysis of β-sultams [1][2].

Part 4: Standard Operating Procedure (SOP)

Rapid Flash Chromatography for Highly Reactive N-alkylated β-Sultams

This protocol is designed as a self-validating system to minimize residence time on silica and prevent hydrolytic ring-opening.

Step 1: Stationary Phase Preparation

  • Select high-quality, irregular silica gel (40–63 µm). Do not use fine-mesh silica, as it increases column residence time.

  • Optional but recommended for 3-oxo variants: Slurry the silica in hexanes containing 1% v/v Triethylamine (TEA). Stir for 10 minutes to deactivate highly acidic silanol sites, then wash the column with 3 column volumes (CV) of pure anhydrous hexanes to remove excess TEA.

Step 2: Sample Loading

  • Avoid dry loading onto silica if possible, as the concentration of the compound directly on the acidic solid support accelerates degradation.

  • Dissolve the crude mixture in the minimum volume of anhydrous dichloromethane (DCM) or ethyl acetate.

  • Apply the liquid directly to the top of the flat silica bed using a long glass pipette.

Step 3: Elution (The "Rapid Flash")

  • Utilize a strictly anhydrous, aprotic solvent system (e.g., Ethyl Acetate/Hexanes).

  • Apply positive nitrogen or argon pressure to achieve a fast flow rate (e.g., 2-3 inches of solvent drop per minute). The entire chromatography process should not exceed 15–20 minutes.

  • Collect small fractions (e.g., 10–15 mL) to ensure high resolution despite the fast flow rate.

Step 4: Fraction Evaporation

  • Immediately spot fractions on TLC to identify the product.

  • Pool the product-containing fractions and concentrate them using a rotary evaporator.

  • Critical Parameter: Keep the water bath temperature strictly below 30°C . Thermal stress in the presence of trace acidic impurities will trigger unimolecular ring-opening.

  • Once concentrated, immediately backfill the flask with Argon, dissolve the pure β-sultam in anhydrous DMSO or dry DCM for storage, and store at -80°C.

References

  • 3-Oxo-β-sultam as a Sulfonylating Chemotype for Inhibition of Serine Hydrolases and Activity-Based Protein Profiling. Carvalho, L. A. R., et al. ACS Chemical Biology, 2020. 1

  • Insights into the β-Sultam Ring Formation in the Sulfa-Staudinger Cycloadditions. ResearchGate (Aggregated Chemical Reviews), 2025. 2

Sources

Stability of 2-methyl-1,2-thiazetidine 1,1-dioxide under acidic and basic conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-methyl-1,2-thiazetidine 1,1-dioxide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this highly reactive β-sultam. The inherent ring strain of the four-membered 1,2-thiazetidine 1,1-dioxide core makes it a potent electrophile, but also susceptible to degradation if not handled with care.[1][2] This document will address common questions and experimental challenges related to its stability under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is 2-methyl-1,2-thiazetidine 1,1-dioxide, and why is it so reactive?

2-Methyl-1,2-thiazetidine 1,1-dioxide is a four-membered saturated heterocycle containing a sulfonamide within the ring, commonly known as a β-sultam. Its high reactivity stems from significant ring strain (approximately 25.2 kcal/mol for the parent azetidine ring), which is comparable to that of an aziridine.[1] This strain is released upon nucleophilic attack and subsequent ring-opening. Compared to their acyclic sulfonamide counterparts, β-sultams exhibit extraordinary rate enhancements for hydrolysis—up to 10⁹-fold under acidic conditions and 10⁷-fold under basic conditions.[3][4][5][6] They are also generally about 1000-fold more reactive than their analogous β-lactam cousins.[3][4][5] This reactivity makes them valuable as building blocks and as potential inhibitors for serine proteases, but also necessitates careful handling.[7][8]

Q2: What is the general stability profile of 2-methyl-1,2-thiazetidine 1,1-dioxide across the pH spectrum?

The stability of 2-methyl-1,2-thiazetidine 1,1-dioxide is highly pH-dependent.

  • Neutral Conditions (pH ~6.5-7.5): The compound exhibits its maximum stability in this range. Studies on various β-sultams show no significant pH-independent, spontaneous hydrolysis.[3] For storage and non-reactive experimental conditions, buffered neutral solutions or aprotic organic solvents are recommended.

  • Acidic Conditions (pH < 6.5): Stability decreases rapidly as the pH drops. The hydrolysis is first-order in hydronium ion concentration, meaning the degradation rate is directly proportional to the concentration of acid.[3][9]

  • Basic Conditions (pH > 7.5): Stability also decreases significantly in basic media. The hydrolysis is first-order in hydroxide ion concentration.[3][9]

Q3: What are the primary degradation products under acidic and basic conditions?

In both acidic and basic aqueous environments, the primary degradation pathway is hydrolysis, which involves the cleavage of the sulfur-nitrogen (S-N) bond. This ring-opening reaction yields a single, stable product: N-methyl-2-aminoethanesulfonic acid .

Troubleshooting Guide & Experimental Protocols

Problem 1: My compound is degrading during aqueous workup after synthesis.

Cause: The synthesis of β-sultams often involves a final cyclization step under basic conditions.[10][11] If the subsequent workup involves unbuffered water or acidic washes (e.g., to remove amine catalysts), the residual base or the acidic wash can catalyze rapid hydrolysis of the product.

Solution:

  • Neutralize Carefully: After the reaction is complete, carefully neutralize the mixture to pH 7.0-7.5 with a mild acid (e.g., dilute NaHSO₄ or KHSO₄) while monitoring with a pH meter at low temperature (0-5 °C).

  • Use Buffered Washes: Wash the organic layer with a cold, buffered saline solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) instead of deionized water.

  • Minimize Contact Time: Perform all aqueous extractions quickly and at reduced temperatures to minimize the contact time between the β-sultam and the aqueous phase.

  • Prompt Drying and Solvent Removal: Immediately dry the organic layer over a robust drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent in vacuo without applying excessive heat.

Problem 2: I'm observing rapid decomposition when attempting reactions with my β-sultam in protic solvents like methanol or ethanol.

Cause: Protic solvents, especially alcohols, can act as nucleophiles, leading to a solvolysis reaction analogous to hydrolysis.[12] This reaction is also catalyzed by trace amounts of acid or base. The product of methanolysis, for example, would be methyl N-methyl-2-aminoethanesulfonate.

Solution:

  • Solvent Choice: Whenever possible, use dry, aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)). Ensure solvents are sourced from a freshly opened bottle or are appropriately dried before use.

  • Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture, which can initiate hydrolysis.

  • Control for Catalysis: If the reaction requires an acid or base, consider using sterically hindered, non-nucleophilic bases (e.g., 2,6-lutidine, diisopropylethylamine) or Lewis acids instead of Brønsted acids where applicable.

Problem 3: My HPLC analysis shows a diminishing peak for my compound and a growing peak at the solvent front, even in a supposedly stable formulation.

Cause: The β-sultam is hydrolyzing to N-methyl-2-aminoethanesulfonic acid. This product is a zwitterionic, highly polar amino acid that will have very little or no retention on a standard reverse-phase (e.g., C18) column and will thus elute very early, often with the solvent front.

Solution: Analytical Protocol for Stability Studies This protocol provides a self-validating system for assessing the stability of 2-methyl-1,2-thiazetidine 1,1-dioxide.

1. Materials & Preparation:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of the β-sultam in dry acetonitrile.

  • Buffers: Prepare a range of aqueous buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

  • Quenching Solution: Prepare a solution of 80:20 acetonitrile:phosphate buffer (pH 7.0). This will dilute the sample and adjust the pH toward neutral to stop further degradation before injection.

2. Experimental Workflow:

  • Time Zero (T₀) Sample: Add a precise volume of the stock solution to each buffer to achieve the target final concentration (e.g., 100 µg/mL). Immediately take an aliquot and quench it 1:10 in the cold (4 °C) quenching solution. This is your T₀ reference sample.

  • Incubation: Incubate the remaining buffered solutions at the desired temperature (e.g., room temperature or 37 °C).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and immediately quench them as described for the T₀ sample.

  • HPLC Analysis: Analyze all quenched samples by reverse-phase HPLC as soon as possible.

3. Suggested HPLC-MS Method:

Parameter Recommendation Rationale
Column C18 or Phenyl-Hexyl (e.g., 100 x 3.0 mm, 3.5 µm) Provides good retention for the moderately polar parent compound.[13]
Mobile Phase A Water + 0.1% Formic Acid Acidifies the mobile phase to ensure sharp peaks for the parent compound.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Standard organic eluent.
Gradient Start at 5% B, ramp to 95% B over 5-7 minutes Ensures elution of the parent compound while washing the column.
Flow Rate 0.4 - 0.6 mL/min Standard for analytical scale columns.

| Detector | MS (ESI+) or UV (210-220 nm) | Mass spectrometry provides definitive identification.[14] If using UV, the sulfonamide chromophore has low-wavelength absorbance. |

Mechanistic Insights & Visualizations

Understanding the degradation mechanisms is key to preventing them. The high reactivity is a direct consequence of the strained four-membered ring seeking to alleviate its strain energy.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is thought to proceed via initial protonation of the ring nitrogen.[15] This enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack by water. The mechanism for N-alkyl β-sultams may involve unimolecular ring opening to generate a sulfonylium ion.[3][4][5]

Acid-Catalyzed Hydrolysis cluster_0 Step 1: N-Protonation cluster_1 Step 2: Nucleophilic Attack & Ring Opening cluster_2 Step 3: Deprotonation Sultam 2-Methyl-1,2-thiazetidine 1,1-dioxide Protonated_Sultam N-Protonated Intermediate Sultam->Protonated_Sultam + H₃O⁺ Open_Intermediate Ring-Opened Intermediate Protonated_Sultam->Open_Intermediate Nucleophilic Attack H2O H₂O Product N-methyl-2-amino- ethanesulfonic acid Open_Intermediate->Product - H⁺

Caption: Acid-catalyzed hydrolysis pathway of the β-sultam ring.

Base-Catalyzed Hydrolysis

In basic solutions, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic sulfur atom. This leads to a stepwise mechanism involving a trigonal bipyramidal intermediate (TBPI).[3][4] For N-alkyl β-sultams, the rate-limiting step is often the breakdown of this intermediate.[3][5]

Base-Catalyzed Hydrolysis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening (Rate-Limiting) cluster_2 Step 3: Protonation Sultam 2-Methyl-1,2-thiazetidine 1,1-dioxide TBPI Trigonal Bipyramidal Intermediate (TBPI) Sultam->TBPI Direct Attack Hydroxide OH⁻ Anionic_Product Anionic Product TBPI->Anionic_Product S-N Cleavage Product N-methyl-2-amino- ethanesulfonic acid Anionic_Product->Product Proton Transfer H2O H₂O

Caption: Base-catalyzed hydrolysis proceeding via a TBPI.

References

  • Page, M. I., et al. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society. [Link]

  • Wood, J. M., et al. (2002). Reactivity and the mechanisms of reactions of β-sultams with nucleophiles. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Page, M. I., et al. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ACS Publications. [Link]

  • Page, M. I., et al. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. [Link]

  • Wood, J. M., et al. (2002). Reactivity and the mechanisms of reactions of β-sultams with nucleophiles. RSC Publishing. [Link]

  • Baxter, N. J., et al. (1996). The hydrolytic reactivity of β-sultams. University of Huddersfield Research Portal. [Link]

  • Grygorenko, O. A., et al. (2020). Insights into the β-Sultam Ring Formation in the Sulfa-Staudinger Cycloadditions. ResearchGate. [Link]

  • Baxter, N. J., et al. (1996). The hydrolytic reactivity of β-sultams. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Sviridov, S. I., et al. (2020). Properties and Reactions of Substituted 1,2‐Thiazetidine 1,1‐Dioxides: Chiral Mono‐ and Bicyclic 1,2‐Thiazetidine 1,1‐Dioxides from α‐Amino Acids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sultam synthesis. Organic Chemistry Portal. [Link]

  • Asghar, M. N., et al. (2024). Synthesis of dimeric 1,2-benzothiazine 1,1-dioxide scaffolds: molecular structures, Hirshfeld surface analysis, DFT and enzyme inhibition studies. PMC. [Link]

  • ATSDR. (2022). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Page, M. I., et al. (2004). Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases. PubMed. [Link]

  • ResearchGate. (n.d.). Substituted 1,2‐Thiazetidine 1,1‐Dioxides. Synthesis and Properties of N‐Alkylated and N‐Acylated Derivatives of 1,2‐Thiazetidine‐3‐acetic Acid 1,1‐Dioxide. ResearchGate. [Link]

  • Wang, C., et al. (2021). Synthesis of benzo[f][3][15]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4). ResearchGate. [Link]

  • Duse, K., & Baheti, K. G. (2024). A Modern Stability-Indicating RP-HPLC Method for the Determination of Ciclesonide in Bulk and In-House Pressurized Metered Dose Inhaler Formulation. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Stevens, D., et al. (2014). HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food. PMC. [Link]

  • Page, M. I., et al. (n.d.). The Chemical Reactivity of β-Lactams, β-Sultams and β-Phospholactams. ResearchGate. [Link]

  • Page, M. I., et al. (2003). Novel mechanism of inhibiting beta-lactamases by sulfonylation using beta-sultams. Biochemical Journal. [Link]

  • ResearchGate. (n.d.). Synthetic biologically active sultams. ResearchGate. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • ACS Publications. (n.d.). Intramolecular Ring-opening Decomposition of Aryl Azetidines. DOI. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Wang, P., et al. (2004). Alcoholysis of N-Methyl-1,2-Thiazetidine-1,1-Dioxide: DFT Study of Water and Alcohol Effects. The Journal of Physical Chemistry A. [Link]

  • Crisenza, G. E. M., et al. (2022). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. [Link]

  • DigitalCommons@URI. (n.d.). Thermal decomposition pathways of 1,3,3-trinitroazetidine (TNAZ), related 3,3-dinitroazetidium salts, and 15 N, 13 C, and 2 H isotopomers. DigitalCommons@URI. [Link]

  • Ramisetty, M. K., et al. (n.d.). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Indian Academy of Sciences. [Link]

  • Gong, Y-P., et al. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[3][5][15]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. PMC. [Link]

  • González, L. J., et al. (2021). 2-Mercaptomethyl-thiazolidines use conserved aromatic–S interactions to achieve broad-range inhibition of metallo-β-lactamase. Chemical Science. [Link]

  • Senger, J., et al. (n.d.). Azetidin-2-one-based Small Molecules as dual hHDAC6/HDAC8 Inhibitors: Investigation of. ACS Publications. [Link]

  • Brasuń, J., et al. (2008). Acid-base and metal ion binding properties of 2-thiocytidine in aqueous solution. PubMed. [Link]

  • ResearchGate. (n.d.). Kinetics and thermal decomposition of Tetrahydrazine lanthanum 2-hydroxy-1- naphthoate. ResearchGate. [Link]

  • Restrepo, J., et al. (2021). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. MDPI. [Link]

  • Nakajima, K., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. PMC. [Link]

  • Pašteková, V., et al. (2023). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. MDPI. [Link]

  • Iwao, M., & Kuraishi, T. (1983). SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. Journal of Heterocyclic Chemistry. [Link]

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]

  • Sierra-Zenteno, A., et al. (2002). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Sociedad Química de México. [Link]

Sources

Preventing decomposition of N-methyl-β-sultams during workup

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Decomposition During Workup & Isolation

Doc ID: TS-SUL-004 | Version: 2.1 | Status: Active

Executive Summary: The "Spring-Loaded" Electrophile

User Question: Why are my yields dropping significantly between the reaction completion and the final isolated solid?

Scientist's Insight: N-methyl-β-sultams (1,2-thiazetidine 1,1-dioxides) are not merely "sulfonamides."[1][2] They are high-energy, strained heterocycles. While they lack the acidic N-H proton of their unsubstituted counterparts, N-methylation does not render them inert. In fact, they are approximately 1000-fold more reactive toward nucleophiles than analogous


-lactams and up to 

-fold more reactive
than acyclic sulfonamides [1].

The decomposition is rarely random; it is a predictable cascade triggered by ring strain release coupled with nucleophilic attack at the sulfur atom . Your workup must be designed to avoid the specific transition states that facilitate this ring opening.

The Hydrolysis Hazard: pH & Temperature Control

The Mechanism of Failure

Unlike


-lactams, where nucleophiles often attack the carbonyl carbon, 

-sultams undergo nucleophilic attack primarily at the sulfur atom (S-N fission). This is driven by the desire to relieve the ~26 kcal/mol of ring strain.

Critical Thresholds:

  • pH > 8: Rapid bimolecular attack by OH⁻ (

    
     is extremely high).
    
  • pH < 3: Acid-catalyzed unimolecular ring opening to a reactive sulfonylium intermediate.

  • Temperature: Hydrolysis rates double for every ~10°C increase.

Visualizing the Decomposition Pathway

Figure 1: Mechanism of Base-Catalyzed Hydrolysis leading to Ring Opening.

Decomposition Sultam N-Methyl-β-Sultam (Intact Ring) TS Trigonal Bipyramidal Intermediate (TBPI) Sultam->TS Nucleophilic Attack at Sulfur Product Sulfonic Acid/Amine (Ring Opened) TS->Product S-N Bond Fission (Strain Release) Nucleophile Nucleophile (OH-, H2O, MeOH) Nucleophile->TS

Caption: Nucleophilic attack occurs at the sulfur atom, forming a pentacoordinate intermediate before collapsing to the open-chain sulfonate.

Troubleshooting Guide: Aqueous Workup
SymptomProbable CauseCorrective Action
Product vanishes into aqueous layer Ring opening to zwitterionic sulfonic acid (highly water-soluble).Do not use NaOH/KOH. Quench with cold 0.5M Phosphate Buffer (pH 6.5) .
Oiling out / Emulsion Partial hydrolysis creating surfactants.Keep all phases at 0°C . Add brine to the aqueous layer to salt out the organic sultam.
Low purity after extraction Acid-catalyzed decomposition during phase separation.Ensure the aqueous layer is neutral before separation. Avoid prolonged contact with acidic water.

Purification Pitfalls: Chromatography & Silica Gel

User Question: My TLC looks clean, but after the column, I recover a fraction of the mass. Is the product sticking?

Scientist's Insight: Standard silica gel is slightly acidic (pH 4–5) and possesses active hydroxyl groups. Recent studies suggest silica gel can actually activate sulfonyl fluorides to form sultams [2], implying a strong affinity and interaction mechanism. However, for an isolated sultam, this interaction acts as a Lewis acid catalyst, promoting hydrolysis if even trace moisture is present in the eluent.

Protocol: The "Neutralized" Purification

Step 1: Deactivation

  • Pre-treat the silica slurry with 1% Triethylamine (Et

    
    N)  in your starting solvent.
    
  • Why? This neutralizes acidic sites on the silica surface.

Step 2: Solvent Choice

  • Avoid: Methanol or Ethanol (Nucleophilic alcohols can open the ring).

  • Use: Ethyl Acetate / Hexanes or DCM.

Step 3: Rapid Elution

  • Do not let the compound sit on the column. Flash chromatography is mandatory.

Alternative: Crystallization (Preferred)

Because N-methyl-β-sultams are often crystalline solids, precipitation is superior to chromatography.

  • Dissolve crude in minimal hot Isopropyl Acetate or Toluene .

  • Cool slowly to 0°C.

  • Add Heptane as an anti-solvent if necessary.

Standardized Workup Workflow

Objective: Isolate N-methyl-β-sultam with >95% integrity.

Workup Reaction Reaction Mixture (Completed) Quench Quench: 0.5M Phosphate Buffer (pH 6.5, 0°C) Reaction->Quench Extract Extraction: DCM or EtOAc (Fast Separation) Quench->Extract Dry Drying: Na2SO4 (Avoid MgSO4 - slightly acidic) Extract->Dry Decision Purity Check (NMR) Dry->Decision Cryst Recrystallization (Toluene/Heptane) Decision->Cryst >85% Pure Column Flash Column (Neut. Silica + 1% Et3N) Decision->Column <85% Pure Final Pure N-Methyl-β-Sultam Cryst->Final Column->Final

Caption: Decision tree prioritizing pH control and avoiding acidic chromatography whenever possible.

Frequently Asked Questions (FAQs)

Q: Can I store the sultam in DMSO for biological assays? A: Yes, but ensure the DMSO is anhydrous . While DMSO is not nucleophilic, wet DMSO will hydrolyze the sultam over time. Store frozen at -20°C.

Q: Why is N-methyl more stable than N-H sultams in some papers, but you say it's unstable? A: N-alkylation prevents the formation of the sultam anion (which occurs in N-H sultams). The anion is resistant to nucleophilic attack due to charge repulsion. Therefore, under basic conditions, the neutral N-methyl-β-sultam is actually more susceptible to hydrolysis than the ionized N-H sultam because it lacks that protective negative charge [3].

Q: Can I use MgSO


 to dry the organic layer? 
A:  It is safer to use Na

SO

(Sodium Sulfate). Magnesium Sulfate is slightly Lewis acidic and can coordinate with the sulfonyl oxygens, potentially activating the ring if the drying time is prolonged.

References

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. Page, M. I., et al.[3][4][5] Journal of the American Chemical Society, 2000.[3] [Link]

  • Base-Free SuFEx Reaction Promoted by Silica Gel for the Synthesis of β-Sultams. Qin, X., et al.[6][7] Organic Letters, 2025.[6][7] [Link]

  • The Hydrolytic Reactivity of β-Sultams. Baxter, N. J., et al.[4] Journal of the Chemical Society, Perkin Transactions 2, 2000. [Link]

Sources

Technical Support Center: Characterization of Byproducts in the Synthesis of N-methylated β-sultams

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and characterization of N-methylated β-sultams. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these highly reactive, four-membered cyclic sulfonamides. The inherent ring strain and reactivity of the β-sultam core make it a potent pharmacological scaffold but also predispose it to various side reactions and byproduct formations.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and mitigate the formation of common byproducts encountered during your experiments.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols to resolve them.

Q1: My reaction yield is significantly lower than expected, and the crude NMR shows a complex mixture of products. Where do I start my investigation?

A1: A low yield accompanied by a complex product profile points to several potential issues, primarily the high reactivity of the β-sultam ring and possible competing reaction pathways. The most common culprits are hydrolysis of the product, incomplete conversion of starting materials, or the formation of alternative ring structures.

Causality: The β-sultam ring is highly strained and susceptible to nucleophilic attack, especially by water, leading to hydrolysis.[3][4] Furthermore, the reaction conditions for the key cyclization step (the sulfa-Staudinger cycloaddition) can sometimes favor the formation of more thermodynamically stable six-membered rings over the desired four-membered β-sultam.[5]

Troubleshooting Workflow:

  • Initial Analysis (LC-MS): The first step is to obtain a liquid chromatography-mass spectrometry (LC-MS) trace of your crude reaction mixture. This will provide the molecular weights of all major components, offering immediate clues to their identities.

  • Identify Knowns: Compare the observed molecular weights against the expected masses for:

    • Starting materials (imine and sulfonyl chloride).

    • Desired N-methylated β-sultam.

    • Hydrolysis product (desired product + 18 amu).

    • Over-methylated product (desired product + 14 amu).

  • Isolate and Characterize Unknowns: If significant peaks remain unidentified, use preparative HPLC or column chromatography to isolate the major byproducts for detailed structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

.

G cluster_0 Troubleshooting Low Yield start Low Yield & Complex Mixture lcms Run Crude LC-MS Analysis start->lcms identify Identify Components by Mass (Starting Materials, Product, Hydrolysis, etc.) lcms->identify unknowns Unknown Peaks Present? identify->unknowns isolate Isolate Byproducts (Prep-HPLC / Column) unknowns->isolate Yes optimize Optimize Reaction Conditions (Anhydrous, Temp, Stoichiometry) unknowns->optimize No nmr Characterize Structure (NMR, HRMS) isolate->nmr nmr->optimize end Problem Solved optimize->end G cluster_main Reaction Pathways sulfene Sulfene Intermediate (R-CH=SO₂) product Desired Product: N-methylated β-sultam sulfene->product [2+2] Cycloaddition with Imine (Desired Pathway) imine N-methyl Imine water Water (H₂O) hydrolysis_prod Byproduct: β-Amino Sulfonic Acid water->hydrolysis_prod nucleophile Other Nucleophiles (NuH) ring_opened_prod Byproduct: Ring-Opened Adduct nucleophile->ring_opened_prod methylating_agent Excess Methylating Agent over_methylated_prod Byproduct: Over-methylated Species methylating_agent->over_methylated_prod product->hydrolysis_prod Hydrolysis product->ring_opened_prod Nucleophilic Attack product->over_methylated_prod If other sites available

Sources

Technical Support Center: Handling, Storage, and Application of 1,2-Thiazetidine, 2-methyl-, 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2-Thiazetidine, 2-methyl-, 1,1-dioxide (commonly known as N-methyl-β-sultam, CAS: 85582-45-2). As a highly reactive sulfonyl analogue of β-lactams, this compound is pivotal in organic synthesis and serves as an irreversible inhibitor of serine proteases, such as human leukocyte elastase[1]. Due to its strained four-membered ring and extreme susceptibility to nucleophilic attack, strict adherence to handling and storage protocols is critical to prevent premature S-N bond fission and degradation[1].

This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to ensure the integrity of your experiments.

Section 1: Troubleshooting & FAQs (Storage and Handling)

Q1: My stock solution of N-methyl-β-sultam lost its inhibitory activity after a week. What happened? Expert Answer: The compound likely underwent hydrolysis. β-Sultams exhibit extraordinary rate enhancements (up to


-fold) for alkaline hydrolysis compared to acyclic sulfonamides[2].
Causality & Solution: Moisture in the solvent or atmospheric humidity triggers a nucleophilic attack on the sulfonyl group. This forms a trigonal bipyramidal intermediate (TBPI), followed by rate-limiting S-N bond cleavage, converting the active compound into an inactive N-methyltaurine derivative[2]. Always reconstitute in anhydrous, aprotic solvents (e.g., dry DMSO) and avoid protic solvents or basic buffers during long-term storage.

Q2: How should the lyophilized powder be stored to maximize shelf life? Expert Answer: The solid powder must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C (refrigerated) for short-term use, or -20°C for long-term preservation[3]. Causality & Solution: The strained 4-membered ring is highly susceptible to ambient moisture. Upon receiving the vial, transfer it to a desiccator immediately. Never open a cold vial; allow it to equilibrate to room temperature first to prevent condensation from forming directly on the powder.

Q3: During my enzyme inhibition assay, the β-sultam precipitated when added to the buffer. How do I prevent this? Expert Answer: N-methyl-β-sultam has limited aqueous solubility at high concentrations, leading to "solvent shock" when introduced rapidly into water. Causality & Solution: Prepare a highly concentrated stock (e.g., 50 mM in DMSO) and ensure the final assay concentration of DMSO does not exceed 1-2% (v/v). Add the inhibitor directly into the aqueous buffer under continuous vortexing, rather than pipetting the buffer onto the inhibitor.

Section 2: Quantitative Data & Stability Metrics

Table 1: Stability and Reactivity Profile of β-Sultams

ParameterCondition / CompoundValue / ObservationRationale
Storage Temperature Solid Powder2–8°C (Short term), -20°C (Long term)Minimizes thermal degradation of the strained 4-membered ring[3].
Hydrolysis Rate vs. Acyclic Sulfonamides

-fold faster (alkaline)
High ring strain drives rapid formation of the TBPI[2].
Fission Pathway N-Alkyl-β-sultamsS-N bond fissionUnlike β-lactams (C-N fission), nucleophiles attack the sulfonyl center[1].
Kinetic Isotope Effect N-Alkyl-β-sultams (

)
~1.55Indicates rate-limiting breakdown of the TBPI[2].

Section 3: Experimental Protocols

Protocol 1: Preparation of Anhydrous Stock Solutions

This protocol ensures absolute moisture exclusion during the preparation of β-sultam libraries or individual stocks.

  • Purge: Flush a sterile, septum-sealed glass vial with dry Argon or Nitrogen for 2 minutes.

  • Equilibrate: Allow the sealed vial of N-methyl-β-sultam to reach room temperature inside a desiccator to prevent atmospheric condensation.

  • Dissolve: Inject anhydrous, amine-free DMSO (stored strictly over 3Å molecular sieves) through the septum to achieve a 50 mM stock concentration.

  • Agitate: Vortex gently until the solid is completely dissolved.

  • Aliquot: Dispense into single-use PCR tubes under a nitrogen stream, flash-freeze in liquid nitrogen, and store at -20°C.

Self-Validating Check: A properly prepared anhydrous solution will remain optically clear. Any turbidity or micro-precipitation indicates moisture contamination and premature hydrolysis; discard the aliquot immediately if this occurs.

Protocol 2: Serine Protease Inactivation Assay

β-sultams inactivate serine enzymes by sulfonylation of the active site serine. This reaction is time-dependent and irreversible[1].

  • Enzyme Preparation: Dilute the target serine protease (e.g., human leukocyte elastase) in an appropriate assay buffer (e.g., 0.1 M HEPES, pH 7.4, with 0.05% Tween-20 to prevent surface adsorption).

  • Inhibitor Incubation: Add the N-methyl-β-sultam stock to the enzyme solution (ensure final DMSO is < 2%). Incubate at 25°C.

  • Time-Course Sampling: At specific intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw a 10 µL aliquot.

  • Substrate Addition: Quench the inhibition by adding the aliquot to a vast excess of a fluorogenic specific substrate to measure residual enzyme activity.

Self-Validating Check: Plot


 versus time. A strictly linear decay confirms pseudo-first-order kinetics, validating that the β-sultam is acting as an irreversible covalent inhibitor via sulfonylation, rather than a reversible competitive inhibitor.

Section 4: Mechanistic Visualizations

HydrolysisPathway A N-Methyl-β-Sultam (Intact Ring) B Hydroxide / Moisture Nucleophilic Attack A->B Exposure to H2O/Base C Trigonal Bipyramidal Intermediate (TBPI) B->C Rapid Reversible D Rate-Limiting S-N Bond Cleavage C->D Slow Step E N-Methyltaurine (Inactive Degradant) D->E Ring Opening

Hydrolysis pathway of N-methyl-β-sultam showing S-N bond cleavage via a TBPI intermediate.

EnzymeInhibition E Serine Protease (Active Site Ser-OH) EI Michaelis Complex (Non-covalent) E->EI Binding (Kd) I N-Methyl-β-Sultam I->EI Binding (Kd) S Sulfonylation of Serine (S-N Fission) EI->S Nucleophilic Attack Inact Sulfonyl-Enzyme Complex (Irreversibly Inactive) S->Inact Covalent Modification

Irreversible inactivation of serine proteases via active site sulfonylation by β-sultams.

References

  • [1] Title: β-Sultams Mechanism of Reactions and Use as Inhibitors of Serine Proteases Source: ResearchGate URL: [Link]

  • [2] Title: Reactivity and Mechanism in the Hydrolysis of β-Sultams Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Scaling up the synthesis of 2-methyl-1,2-thiazetidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical engineering and mechanistic challenges associated with scaling up the synthesis of 2-methyl-1,2-thiazetidine 1,1-dioxide (an N-methyl-β-sultam).

Synthesizing highly strained four-membered heterocyclic rings at scale requires moving beyond basic benchtop chemistry into precise kinetic and thermodynamic control. Below, you will find the mechanistic workflow, troubleshooting FAQs, and a field-proven, self-validating protocol to ensure high-yield, reproducible scale-up.

Mechanistic Workflow

Workflow SM N-Methyltaurine (Starting Material) Act Chlorination (SOCl2, DMF cat.) SM->Act Intramolecular S-N Coupling IntInt IntInt Act->IntInt Intramolecular S-N Coupling Int N-Methyl-2-aminoethanesulfonyl Chloride (Reactive Intermediate) Base Cyclization (K2CO3, MeCN, High Dilution) Prod 2-Methyl-1,2-thiazetidine 1,1-dioxide (Target β-Sultam) Base->Prod Intramolecular S-N Coupling Oligomer Acyclic Oligomers (High Conc. Artifact) Base->Oligomer Intermolecular Attack Hydrolysis Ring-Opened Sulfonate (H2O/ROH Degradation) Prod->Hydrolysis Nucleophilic Attack IntInt->Base Intramolecular S-N Coupling

Fig 1: Mechanistic workflow for 2-methyl-1,2-thiazetidine 1,1-dioxide synthesis and side reactions.

Troubleshooting & FAQs

Q1: Why does my cyclization yield drop from 85% at the 1-gram scale to <30% at the 100-gram scale? Causality & Mechanism: The formation of the highly strained 4-membered β-sultam ring is entropically favored but enthalpically disfavored compared to intermolecular side reactions. At small scales, rapid mixing and heat dissipation naturally maintain pseudo-high-dilution conditions. Upon scale-up, localized concentration gradients of the uncyclized N-methyl-2-aminoethanesulfonyl chloride lead to intermolecular nucleophilic attack by the secondary amine onto the sulfonyl chloride of another molecule, forming acyclic sulfonamide oligomers. Solution: Implement a strict high-dilution continuous addition protocol. The intermediate must be added dropwise to a large volume of solvent containing the base, ensuring the steady-state concentration of the free amine remains strictly <0.05 M.

Q2: I am observing significant product degradation during silica gel chromatography and methanol trituration. What is happening? Causality & Mechanism: β-Sultams are highly reactive sulfonyl analogues of β-lactams. Unlike standard acyclic sulfonamides, the ring strain in 1,2-thiazetidine 1,1-dioxides makes the S–N bond highly susceptible to nucleophilic cleavage[1]. Density Functional Theory (DFT) studies confirm that water and alcohols (like methanol) significantly lower the activation energy for S-N bond alcoholysis and hydrolysis, leading to acyclic sulfonic acid derivatives[2]. Solution: Avoid protic solvents entirely during purification. Do not use methanol or ethanol for trituration. If chromatography is necessary, use neutralized silica gel and strictly anhydrous eluent systems (e.g., EtOAc/Hexanes).

Q3: Which base and solvent system provides the most robust cyclization? Causality & Mechanism: Soluble organic bases (like triethylamine) often lead to competing ketene-like intermediate formation or accelerate degradation. A heterogeneous system using anhydrous K₂CO₃ in acetonitrile (MeCN) is superior. The insoluble K₂CO₃ acts as a slow-release proton sink. Alternatively, a biphasic system using aqueous Na₂CO₃ and ethyl acetate has been successfully employed for β-sultam synthesis, as it partitions the reactive intermediate and the acid-scavenging base[3].

Table 1: Quantitative Comparison of Scale-Up Parameters (100g Scale)

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Concentration 0.5 M0.05 MHigh dilution prevents intermolecular oligomerization.
Base Triethylamine (Et₃N)K₂CO₃ (Heterogeneous)K₂CO₃ acts as a mild, insoluble proton sink, avoiding base-catalyzed ring opening.
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)MeCN provides optimal polarity for stabilizing the transition state without solvolysis.
Addition Rate Bolus (All-at-once)Dropwise (over 4 hours)Keeps steady-state concentration of the uncyclized free-base extremely low.
Scale-Up Yield 22%81%Synergistic effect of dilution and controlled base release.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next phase unless the validation check is confirmed.

Phase 1: Activation (Chlorination)
  • Suspend N-methyltaurine (1.0 eq) in anhydrous toluene (5 volumes) under a nitrogen atmosphere.

  • Add thionyl chloride (SOCl₂, 2.5 eq) and a catalytic amount of DMF (0.05 eq). Heat to 70 °C.

  • Validation Check 1 (Reaction Progress): Monitor gas evolution (SO₂ and HCl) via a bubbler. The reaction is complete only when gas evolution ceases entirely and the suspension becomes a clear, homogeneous solution.

  • Concentrate under reduced pressure to yield N-methyl-2-aminoethanesulfonyl chloride hydrochloride as a white solid.

  • Validation Check 2 (Structural Integrity): Run an FT-IR spectrum of the crude solid. You must observe the disappearance of the broad sulfonic acid O-H stretch (~3400 cm⁻¹) and the appearance of strong SO₂ asymmetric/symmetric stretches at ~1370 and ~1170 cm⁻¹.

Phase 2: High-Dilution Cyclization
  • Dissolve the intermediate from Phase 1 in anhydrous MeCN to create a 0.5 M feed solution.

  • In a separate, larger reactor, suspend finely milled anhydrous K₂CO₃ (3.0 eq) in MeCN (volume sufficient to achieve a final overall concentration of 0.05 M). Heat the suspension to 40 °C.

  • Add the feed solution dropwise over 4 hours using a syringe pump or addition funnel under vigorous overhead stirring.

  • Validation Check 3 (Oligomer Suppression): At the 2-hour mark, pull an aliquot and perform in-process LC-MS. The target mass for 2-methyl-1,2-thiazetidine 1,1-dioxide is [M+H]⁺ = 136.0. Ensure acyclic oligomer masses (e.g., [2M+H]⁺ = 271.0) are <5% by area. If oligomers exceed 5%, slow the addition rate by half.

Phase 3: Isolation
  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts (KCl, unreacted K₂CO₃).

  • Validation Check 4 (Product Recovery): Wash the filter cake with MeCN and check the filtrate via TLC (KMnO₄ stain). The cake should contain zero product.

  • Concentrate the filtrate under reduced pressure. Critical: Keep the water bath temperature <30 °C to prevent thermal degradation of the strained ring.

  • Purify via crystallization from anhydrous EtOAc/Hexanes to afford the pure 2-methyl-1,2-thiazetidine 1,1-dioxide.

References

  • Title: Synthesis of novel Sultams containing azetidinone heterocycles Source: Der Pharma Chemica URL
  • Title: Alcoholysis of N-Methyl-1,2-Thiazetidine-1,1-Dioxide: DFT Study of Water and Alcohol Effects Source: ResearchGate URL
  • Title: β-Sultams—Mechanism of Reactions and Use as Inhibitors of Serine Proteases Source: ResearchGate URL

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methyl-1,2-thiazetidine 1,1-dioxide and β-Lactams

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of heterocyclic chemistry and drug development, four-membered rings occupy a unique space, balancing inherent ring strain with functional group reactivity. Among these, the β-lactam (a cyclic amide) is arguably the most celebrated, forming the cornerstone of entire classes of life-saving antibiotics like penicillins and cephalosporins.[1] Its sulfonyl analogue, the β-sultam (a cyclic sulfonamide), represented here by 2-methyl-1,2-thiazetidine 1,1-dioxide, offers a fascinating counterpoint. While structurally similar, the replacement of the carbonyl group with a sulfonyl group dramatically alters the electronic properties and, consequently, the chemical reactivity of the ring system.

This guide provides an in-depth, objective comparison of the reactivity of these two scaffolds. We will move beyond simple structural analogy to explore the fundamental electronic and mechanistic differences that dictate their interactions with nucleophiles. This analysis is critical for researchers in medicinal chemistry and drug development, as these differences in reactivity directly translate to distinct biological activities, from antibacterial action to enzyme inhibition.

The Foundation of Reactivity: Structural and Electronic Properties

The enhanced reactivity of both β-lactams and β-sultams compared to their acyclic counterparts stems from a combination of ring strain and modified electronic delocalization.

  • β-Lactams: The reactivity of the β-lactam ring is a well-established principle. Two primary factors are at play:

    • Ring Strain: The four-membered ring forces the bond angles to deviate significantly from the ideal values for sp³-hybridized carbon (109.5°) and sp²-hybridized nitrogen (120°), creating substantial angle strain.[2] Nucleophilic attack leading to ring-opening alleviates this strain, providing a strong thermodynamic driving force for the reaction.

    • Reduced Amide Resonance: In a typical acyclic amide, the nitrogen lone pair is delocalized into the carbonyl group, imparting partial double-bond character to the C-N bond and reducing the electrophilicity of the carbonyl carbon. In a β-lactam, the geometric constraints of the ring force the nitrogen atom into a more pyramidal geometry, hindering this resonance.[1] This makes the carbonyl carbon more ketone-like and, therefore, more electrophilic and susceptible to nucleophilic attack.

  • 2-Methyl-1,2-thiazetidine 1,1-dioxide (A β-Sultam): The β-sultam scaffold shares the feature of a strained four-membered ring, but the electronic nature of the sulfonyl group introduces critical differences.

    • Potent Electrophilic Center: The sulfur atom in the sulfonyl group (SO₂) is highly electron-deficient due to the two electronegative oxygen atoms, making it a powerful electrophilic center.

    • Ring Destabilization: While ring strain is a contributing factor, computational studies indicate that the enhanced reactivity of β-sultams is driven by a combination of this strain and poor resonance stabilization within the sulfonamide group.[3][4] The nitrogen atom in a β-sultam is even more pyramidal than in a β-lactam, further reducing resonance stabilization.[4] The net effect is a greater overall destabilization of the ring system compared to β-lactams, priming it for nucleophilic attack.[4]

A Tale of Two Mechanisms: Reactivity with Nucleophiles

The most significant divergence between these two classes of compounds is revealed in their reactions with nucleophiles, particularly water (hydrolysis) and amines (aminolysis).

Hydrolysis: A Question of Rate and Regioselectivity

Hydrolysis is a critical reaction pathway for both scaffolds, often leading to inactivation in a biological context.

  • β-Lactams: Under neutral, acidic, or basic conditions, β-lactams undergo hydrolysis via nucleophilic attack of water or hydroxide on the carbonyl carbon .[5][6] This results in the cleavage of the amide C-N bond and the formation of a biologically inactive β-amino acid (e.g., penicilloic acid from penicillin).[5][6][7] While reactive, this process is slow enough at neutral pH to allow for therapeutic utility.[7]

  • β-Sultams: β-Sultams are markedly more susceptible to hydrolysis. Critically, the nucleophilic attack occurs at the highly electrophilic sulfur atom , leading to the cleavage of the S-N bond.[8][9] This distinction in the site of attack is a fundamental difference in their chemical behavior. Comparative studies have shown that β-sultams can be approximately 1000-fold more reactive towards alkaline hydrolysis than their analogous β-lactams.[8][10] This immense rate enhancement is attributed to the greater net destabilization of the β-sultam ring.[4][11][12]

Aminolysis: A Surprising Divergence

The reaction with amines, ubiquitous biological nucleophiles, reveals the most profound difference in reactivity.

  • β-Lactams: The aminolysis of β-lactams is a cornerstone of their biological mechanism. They react readily with amine nucleophiles via nucleophilic acyl substitution at the carbonyl carbon.[13] This process, which can proceed through a stepwise mechanism involving a tetrahedral intermediate, is often subject to general-base catalysis.[13][14]

  • β-Sultams: In stark contrast, β-sultams do not undergo aminolysis in aqueous solutions.[15] Instead of the amine acting as a nucleophile to attack the sulfur atom, it functions as a general base catalyst for hydrolysis.[15] The amine deprotonates a water molecule, which then acts as the nucleophile, attacking the sulfonyl center and leading to S-N bond cleavage. Computational and experimental studies have confirmed this distinct preference for oxygen nucleophiles over nitrogen or sulfur nucleophiles.[11][16][17]

Data Summary: A Head-to-Head Comparison

The following table summarizes the key differences in reactivity discussed.

Featureβ-Lactams (e.g., Penicillin Core)2-Methyl-1,2-thiazetidine 1,1-dioxide (β-Sultam)
Primary Electrophilic Center Carbonyl Carbon (C=O)Sulfonyl Sulfur (SO₂)
Driving Force for Reactivity Ring Strain & Reduced Amide ResonanceHigh Ring Destabilization (Strain & Poor Resonance)[3][4]
Site of Nucleophilic Attack Carbonyl CarbonSulfonyl Sulfur
Bond Cleaved Upon Ring Opening Amide C-N BondSulfonamide S-N Bond[8][9]
Relative Rate of Hydrolysis Base~1000x Faster than β-Lactams[8][10]
Reactivity with Amines Undergoes Aminolysis (Acylation)[13]Undergoes Amine-Catalyzed Hydrolysis (Sulfonylation by H₂O)[15]

Visualizing the Mechanisms

The following diagrams illustrate the distinct reaction pathways for these two heterocyclic systems.

G cluster_0 Hydrolysis of β-Lactam cluster_1 Hydrolysis of β-Sultam Lactam β-Lactam TS1_L Tetrahedral Intermediate Lactam->TS1_L Attack at C=O Product_L β-Amino Acid (Ring Opened) TS1_L->Product_L C-N Cleavage H2O_L H₂O H2O_L->TS1_L Sultam β-Sultam TS1_S Trigonal Bipyramidal Intermediate Sultam->TS1_S Attack at S=O Product_S Sulfonic Acid (Ring Opened) TS1_S->Product_S S-N Cleavage H2O_S H₂O H2O_S->TS1_S

Figure 1: Comparison of Hydrolysis Mechanisms.

G cluster_0 Aminolysis of β-Lactam cluster_1 Amine-Catalyzed Hydrolysis of β-Sultam Lactam_A β-Lactam TS1_LA Tetrahedral Intermediate Lactam_A->TS1_LA Attack at C=O Product_LA Ring-Opened Amide TS1_LA->Product_LA C-N Cleavage Amine_LA R-NH₂ Amine_LA->TS1_LA Sultam_A β-Sultam TS1_SA Trigonal Bipyramidal Intermediate Sultam_A->TS1_SA Product_SA Sulfonic Acid TS1_SA->Product_SA S-N Cleavage Amine_SA R-NH₂ (as Base) H2O_SA H₂O Amine_SA->H2O_SA Proton Abstraction H2O_SA->TS1_SA OH⁻ Attack at S=O

Figure 2: Comparison of Reactivity with Amines.

Experimental Protocol: Kinetic Analysis of Hydrolysis

To provide a practical basis for these comparisons, the following protocol outlines a method for determining the rate of hydrolysis using UV-Vis spectrophotometry.

Objective: To determine and compare the pseudo-first-order rate constants (k_obs) for the alkaline hydrolysis of a model β-lactam (e.g., Penicillin G) and 2-methyl-1,2-thiazetidine 1,1-dioxide.

Principle: The cleavage of the β-lactam or β-sultam ring results in a change in the electronic structure of the molecule, which can be monitored as a change in UV absorbance over time. By ensuring the concentration of hydroxide is in large excess, the reaction follows pseudo-first-order kinetics, simplifying data analysis.

Figure 3: Workflow for Kinetic Hydrolysis Experiment.

Materials:

  • Model β-lactam (e.g., Penicillin G sodium salt)

  • 2-methyl-1,2-thiazetidine 1,1-dioxide

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Acetonitrile (ACN), HPLC grade

  • Deionized water

  • Thermostatted UV-Vis Spectrophotometer with quartz cuvettes (1 cm path length)

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the β-lactam in ACN.

    • Prepare a 10 mM stock solution of the β-sultam in ACN.

    • Causality Note: Acetonitrile is used as the solvent for the stock solutions to prevent premature hydrolysis before the experiment begins.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor a wavelength where a significant change in absorbance occurs upon ring opening (e.g., ~230-240 nm for many β-lactams). This must be determined empirically by scanning the UV spectra of the reactant and product.

    • Set the cell holder temperature to a constant value, e.g., 25.0 ± 0.1 °C.

    • Causality Note: Reaction rates are highly sensitive to temperature. Precise temperature control is essential for reproducible kinetic data.

  • Reaction Initiation and Data Acquisition:

    • Pipette 2.0 mL of the 0.1 M NaOH solution into a quartz cuvette and place it in the thermostatted cell holder. Allow 5-10 minutes for thermal equilibration.

    • Set the instrument to record absorbance at the chosen wavelength every 10 seconds.

    • Initiate the reaction by rapidly injecting 20 µL of the 10 mM stock solution of the test compound into the cuvette. Mix quickly by inverting the cuvette (with a cap) or by gentle pipetting.

    • Causality Note: Using a large excess of NaOH ([NaOH] >> [Substrate]) ensures the hydroxide concentration remains effectively constant, allowing the reaction to be treated as a pseudo-first-order process.

    • Immediately begin data acquisition and continue until the absorbance value becomes stable (reaction completion), which typically takes 5-10 half-lives.

  • Data Analysis:

    • Record the final, stable absorbance value as A∞.

    • For each time point (t), calculate ln(A∞ - At).

    • Plot ln(A∞ - At) versus time (t). The data should yield a straight line.

    • Perform a linear regression on the plot. The pseudo-first-order rate constant, k_obs, is the negative of the slope of this line.

    • Compare the k_obs values obtained for the β-lactam and the β-sultam. The β-sultam is expected to have a significantly larger k_obs, reflecting its higher reactivity.

Implications for Drug Development

The profound differences in reactivity and mechanism have significant consequences for the application of these scaffolds in medicinal chemistry.

  • β-Lactams as Acylating Agents: The ability of β-lactams to acylate the active site serine residues of bacterial penicillin-binding proteins (PBPs) is the foundation of their antibiotic activity.[2] Their reactivity is finely tuned—sufficient to inhibit bacterial enzymes but stable enough for formulation and administration.

  • β-Sultams as Sulfonylating Agents: The higher reactivity of β-sultams and their propensity to act as sulfonylating agents make them potent, often irreversible, inhibitors of various enzymes.[9][11] Of particular interest is their ability to inactivate serine β-lactamases, the enzymes produced by resistant bacteria to destroy β-lactam antibiotics.[8][10][18] By sulfonylating the active site serine of β-lactamase, they can protect co-administered β-lactam antibiotics from degradation, offering a promising strategy to combat antibiotic resistance.[19]

Conclusion

While 2-methyl-1,2-thiazetidine 1,1-dioxide and β-lactams are both strained, four-membered heterocyclic scaffolds, a simple structural analogy is misleading. The substitution of a carbonyl with a sulfonyl group induces a fundamental shift in reactivity. β-Sultams are significantly more reactive towards hydrolysis, a reaction that proceeds via nucleophilic attack at the sulfur atom and subsequent S-N bond cleavage. This contrasts with β-lactams, which undergo attack at the carbonyl carbon, leading to C-N bond cleavage. Most critically, their reactivity towards amines diverges completely: β-lactams undergo aminolysis, whereas β-sultams favor amine-catalyzed hydrolysis. Understanding these distinct mechanistic pathways is paramount for the rational design of novel therapeutics, whether they are intended to function as acylating antibiotics or as sulfonylating enzyme inhibitors.

References

  • Dudek, R. J., & Zboinska, E. (2020). Hydrolysis of Penicillin G and Carbenicillin in Pure Water - As Studied by HPLC/ESI-MS.
  • Brown, R. S., & Page, M. I. (2000). The aminolysis of N-aroyl β-lactams occurs by a concerted mechanism. RSC Publishing.
  • Llinas, A., & Page, M. I. (2004). Intramolecular general acid catalysis in the aminolysis of β-lactam antibiotics. Organic & Biomolecular Chemistry.
  • Filo. (2025). Explain the steps involved in the acid hydrolysis of penicillin, as shown..
  • Tuñón, I., Silla, E., & Pascual-Ahuir, J. L. (2000). Theoretical Study of the Water-Assisted Aminolysis of β-Lactams: Implications for the Reaction between Human Serum Albumin and Penicillins. Journal of the American Chemical Society.
  • FutureLearn. Mode of Action of Penicillin.
  • Page, M. I. (2006). Comparison of the mechanisms of reactions of β lactams and β-sultams, including their reactions with some serine enzymes. University of Huddersfield Research Portal.
  • Silla, E., Tuñón, I., & Pascual-Ahuir, J. L. (1998). NH3-Assisted Ammonolysis of β-Lactams: A Theoretical Study.
  • Llinás, A., & Page, M. I. (2008). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry.
  • Leszczynski, J., & Page, M. I. (2008). Computational study of pharmacophores: beta-sultams. PubMed.
  • Bakalova, A., & Leszczynski, J. (2008). Computational Study of Pharmacophores: β-Sultams. American Chemical Society.
  • Singh, A., Singh, S. K., & Singh, P. P. (2024). Unveiling sultam in drug discovery: spotlight on the underexplored scaffold. PMC.
  • Al-Zoubi, M. R. (2025). Computational studies of the ammonolysis for N-methyl beta-sultam.
  • Page, M. I. (2006). Comparison of the mechanisms of reactions of β‐lactams and β‐sultams, including their reactions with some serine enzymes. OUCI.
  • Wikipedia. (n.d.). β-Lactam.
  • Llinás, A., & Page, M. I. (2005). Different Transition-State Structures for the Reactions of β-Lactams and Analogous β-Sultams with Serine β-Lactamases. Journal of the American Chemical Society.
  • Khan Academy. (n.d.). Beta-lactam antibiotics.
  • Llinás, A., & Page, M. I. (2005). Different transition-state structures for the reactions of beta-lactams and analogous beta-sultams with serine beta-lactamases. PubMed.
  • Wood, J. M., Hinchliffe, P. S., Laws, A. P., & Page, M. I. (2002). Reactivity and the mechanisms of reactions of β-sultams with nucleophiles. University of Huddersfield Research Portal.
  • Wood, J. M., Hinchliffe, P. S., Laws, A. P., & Page, M. I. (2002). Reactivity and the mechanisms of reactions of β-sultams with nucleophiles. Journal of the Chemical Society, Perkin Transactions 2.
  • Page, M. I. (n.d.). The hydrolytic reactivity of β-sultams. University of Huddersfield Research Portal.
  • Page, M. I. (2004). Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases. PubMed.

Sources

Comparative study of N-H vs. N-methylated β-sultams in nucleophilic substitution

Comparative Guide: N-H vs. N-Methyl -Sultams in Nucleophilic Substitution

Executive Summary

This guide provides a technical analysis of the reactivity profiles of

N-HN-Me

While


ionizable proton

  • N-Methyl

    
    -sultams  function as permanently activated electrophiles, undergoing rapid S-N bond fission via a Trigonal Bipyramidal Intermediate (TBPI).
    
  • N-H

    
    -sultams  act as pH-switchable electrophiles. In basic conditions, they form a stable conjugate base (anion) that resists nucleophilic attack, offering a unique protection strategy during synthetic sequences.
    

Mechanistic Foundations

To deploy

The Electrophilic Center

Unlike


sulfur atomS-N bond fission
The "Switch" Mechanism (N-H)

The N-H

  • Neutral pH: The neutral molecule is electrophilic and susceptible to hydrolysis or aminolysis.

  • High pH (

    
    ):  The nitrogen deprotonates. The resulting nitrogen anion donates electron density into the S-N bond and creates electrostatic repulsion against incoming nucleophiles (
    
    
    ,
    
    
    ), effectively "switching off" the reactivity.
The Permanently Activated System (N-Me)

The N-Methyl variant lacks this acidic proton. The methyl group provides mild steric bulk but does not prevent nucleophilic attack. Consequently, N-Alkyl sultams hydrolyze orders of magnitude faster than their acyclic sulfonamide counterparts due to the release of ring strain (

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for N-H and N-Me sultams under nucleophilic conditions.

BetaSultamReactivityNH_SultamN-H Beta-Sultam(Neutral)AnionSultam Anion(Unreactive)NH_Sultam->AnionBase (pH > 12)DeprotonationTBPITrigonal BipyramidalIntermediate (TBPI)NH_Sultam->TBPINucleophile (Nu)Slow AttackNMe_SultamN-Me Beta-Sultam(Permanently Neutral)NMe_Sultam->TBPINucleophile (Nu)Fast AttackAnion->TBPINu Attack(Blocked)ProductOpen ChainSulfonic Acid/AmideTBPI->ProductS-N FissionRing Opening

Figure 1: Divergent reactivity pathways. Note the "dead-end" formation of the stable anion for N-H sultams under basic conditions, contrasting with the direct path to product for N-Me sultams.

Comparative Performance Data

The following data aggregates kinetic studies comparing hydrolysis and aminolysis rates.

Hydrolytic Stability

Experiment: Pseudo-first-order hydrolysis in aqueous solution at

ParameterN-H

-Sultam (Ethane-1,2-sultam)
N-Methyl

-Sultam
Relative Reactivity (vs. Acyclic)


N/A-

(

)
pH Dependent (decreases > pH 12)


fold increase

(

)
Stable in dilute acid


fold increase
Dominant Mechanism Ionization (in base)Bimolecular (

-like)
-
Transition State -Rate-limiting breakdown of TBPI-

Data Source: Derived from Page et al. (J. Chem. Soc., Perkin Trans.[1] 2, 2002).[1][2]

Aminolysis (Synthesis of Taurine Derivatives)

When reacting with primary amines (e.g., benzylamine) to form sulfonapeptides:

  • N-Me Sultams: React cleanly in organic solvents (DCM/THF) to yield N-methyl taurine sulfonamides.

  • N-H Sultams: Often require catalysis or specific solvent conditions to prevent the amine from acting solely as a base (deprotonating the sultam) rather than a nucleophile.

Experimental Protocols

Protocol A: Kinetic Evaluation of Hydrolytic Stability

Use this protocol to determine if a specific N-substituted sultam is suitable for aqueous biological assays.

Reagents:

  • 
    -Sultam substrate (10 mM stock in MeCN).
    
  • Buffer: Carbonate/Bicarbonate (pH 10.0) and KCl (to maintain ionic strength

    
     M).
    

Workflow:

  • Preparation: Pre-heat 3.0 mL of buffer in a quartz UV cuvette to

    
    .
    
  • Initiation: Inject

    
     of substrate stock. Invert rapidly to mix.
    
  • Monitoring: Monitor the decrease in absorbance at 230–250 nm (characteristic of the cyclic sulfonamide bond) or use HPLC aliquots if UV overlap occurs.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .
    • Self-Validation: For N-H sultams, repeat at pH 13. If

      
       decreases significantly, the "anion protection" mechanism is active.
      
Protocol B: Synthetic Aminolysis (Ring Opening)

Use this protocol to synthesize sulfonapeptides (taurine analogs).

Reagents:

  • N-Methyl

    
    -sultam (1.0 equiv).[3]
    
  • Primary Amine (e.g., Glycine methyl ester, 1.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Base: Triethylamine (TEA) - Only required for amine salts.

Workflow:

  • Dissolution: Dissolve N-Methyl

    
    -sultam in DCM (
    
    
    M concentration) under Nitrogen atmosphere.
  • Addition: Add the primary amine dropwise at

    
    .
    
  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (SiO2, EtOAc/Hexane). The sultam spot (usually higher

      
      ) should disappear; a polar product spot (sulfonamide) appears.
      
  • Workup: Wash with 0.1 M HCl (to remove excess amine), then Brine. Dry over

    
    .
    
  • Purification: Flash chromatography is rarely needed for N-Me variants; recrystallization is usually sufficient.

Note on N-H Variant: If using N-H sultam, the amine may simply deprotonate the ring. You must use a non-basic nucleophile or activate the N-H with a temporary protecting group (e.g., TMS) prior to aminolysis.

References

  • Reactivity and the mechanisms of reactions of

    
    -sultams with nucleophiles 
    Wood, J. M., Hinchliffe, P. S., Laws, A. P., & Page, M. I. (2002).[1] Journal of the Chemical Society, Perkin Transactions 2.
    [Link][1]
    
  • Reactivity and Mechanism in the Hydrolysis of

    
    -Sultams 
    Page, M. I., et al. (2000).[4] Journal of the American Chemical Society.
    [Link]
    
  • Beta-sultams-mechanism of reactions and use as inhibitors of serine proteases Page, M. I. (2004).[5] Accounts of Chemical Research. [Link][5]

  • The hydrolytic reactivity of

    
    -sultams 
    Page, M. I., et al. (1999). Journal of the Chemical Society, Perkin Transactions 2.
    [Link]
    

Efficacy of 2-methyl-1,2-thiazetidine 1,1-dioxide as a methylating agent compared to others

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 2-methyl-1,2-thiazetidine 1,1-dioxide (hereafter referred to as MTD ) against standard methylating agents.

Crucial Scientific Correction: It is critical to clarify immediately that MTD is not a methylating agent in the traditional sense (it does not transfer a methyl group,


). MTD is an 

-methyl-

-sultam
, a strained cyclic sulfonamide. While it is a potent electrophile like Methyl Iodide (MeI), its mechanism involves ring-opening sulfonylation , transferring a sulfonamido-ethyl group rather than a methyl group.

This guide compares its electrophilic efficacy, mechanism, and utility against standard methylating agents to clarify its distinct role in chemical biology and synthesis.

Executive Summary: Mechanism & Classification

FeatureMethyl Iodide (MeI) Dimethyl Sulfate (DMS) 2-methyl-1,2-thiazetidine 1,1-dioxide (MTD)
Classification Alkyl HalideInorganic Ester

-Sultam (Cyclic Sulfonamide)
Primary Function Methylation (Transfer of

)
Methylation (Transfer of

)
Sulfonylation / Alkylation (Ring Opening)
Driving Force Leaving Group Stability (

)
Leaving Group Stability (

)
Ring Strain Release (~20-25 kcal/mol)
Transferred Moiety Methyl Group (

)
Methyl Group (

)

-methylaminoethyl-sulfonyl group (

)
Key Target DNA Bases, Amines, PhenolsAmines, Phenols, CarboxylatesActive Site Serine (Proteases), Nucleophiles
Mechanistic Divergence

While MeI and DMS react via a classic


 mechanism displacing a leaving group, MTD reacts via nucleophilic attack at the sulfur atom  (S-N fission) or the carbon atom (C-N fission), driven by the relief of the four-membered ring strain.

ReactionPathways cluster_0 Standard Methylation (MeI) cluster_1 Beta-Sultam Ring Opening (MTD) MeI Methyl Iodide (CH3-I) Prod1 Methylated Product (Nu-CH3) MeI->Prod1 Iodide Departure Nu1 Nucleophile (Nu:) Nu1->MeI SN2 Attack on Carbon MTD MTD (N-Me-Beta-Sultam) Inter Transition State (Pentacoordinate S) MTD->Inter Ring Strain Nu2 Nucleophile (e.g., Serine-OH) Nu2->MTD Attack on Sulfur (S-N Fission) Prod2 Sulfonylated Product (Nu-SO2-CH2-CH2-NHMe) Inter->Prod2 Ring Opening

Figure 1: Mechanistic comparison showing MeI transferring a methyl group vs. MTD transferring the opened sultam ring.

Comparative Efficacy Analysis

Although MTD does not methylate, its electrophilic potency is often compared to methylating agents because both react aggressively with nucleophiles.

A. Reactivity Rates (Kinetic Efficacy)

Beta-sultams (MTD) exhibit a reactivity profile distinct from acyclic sulfonamides and standard alkylators.

  • vs. Acyclic Sulfonamides: MTD is approximately

    
     to 
    
    
    
    times more reactive
    toward hydrolysis than its acyclic analog (
    
    
    -methyl-ethanesulfonamide) due to ring strain.
  • vs. Methyl Iodide:

    • MeI: Reacts rapidly with soft nucleophiles (thiols, amines) via

      
      .
      
    • MTD: Reacts preferentially with hard nucleophiles (like the alkoxide of Serine in enzymes) or amines.

    • Selectivity: MTD is highly selective for the active site serine of enzymes (e.g., Elastase,

      
      -lactamase), acting as a "suicide inhibitor." MeI is non-selective and will alkylate random surface residues.
      
B. Stability & Handling (Safety Profile)
PropertyMethyl Iodide (MeI)Dimethyl Sulfate (DMS)MTD (

-Sultam)
Physical State Volatile LiquidOily LiquidSolid / Viscous Oil
Vapor Pressure High (Inhalation Hazard)LowVery Low (Non-volatile)
Toxicity Extreme (Carcinogen, Neurotoxin)Extreme (Carcinogen, Corrosive)Moderate (Irritant, Potential Sensitizer)
Atom Economy Low (Iodine waste mass is high)ModerateHigh (100% incorporation in ring opening)

Experimental Protocols

Protocol A: Standard Methylation (Reference: MeI)

Use for: Adding a methyl group to an amine or phenol.

  • Dissolution: Dissolve substrate (1.0 eq) in anhydrous DMF or Acetone.

  • Base: Add

    
     (1.5 eq) to deprotonate.
    
  • Addition: Add Methyl Iodide (1.1 eq) dropwise at 0°C.

  • Quench: Stir 2-4h, quench with water.

  • Result: Substrate-

    
    .
    
Protocol B: Sultam-ylation with MTD (The Topic)

Use for: Covalent inhibition of serine proteases or synthesis of sulfonamido-amines.

  • Preparation: MTD is typically synthesized via cyclization of 2-(methylamino)ethanesulfonyl chloride using a base (e.g.,

    
    ).
    
  • Reaction Condition: Dissolve nucleophile (e.g., Benzylamine or Enzyme) in pH 7.5 phosphate buffer (for enzymes) or DCM (for synthesis).

  • Addition: Add MTD (1.0–1.2 eq).

  • Incubation:

    • Enzymes: Incubate for 10–30 mins. Reaction is irreversible.

    • Synthesis: Stir at RT for 1h.

  • Result: Substrate-

    
    -
    
    
    
    -
    
    
    -
    
    
    .
    • Note: The ring opens, tethering the

      
      -methyl-amino-ethyl tail to the substrate via a sulfonyl linkage.
      

Efficacy Data: Inhibition Constants

While MeI has no


 (it is a non-specific alkylator), MTD and its derivatives are measured by their Second-Order Rate Constants (

) against enzymes.
AgentTarget

(

)
Outcome
MeI DNA / ProteinsN/A (Non-specific)Random Methylation
MTD (Parent) Elastase~15 - 50Slow Sulfonylation

-Acyl-

-Sultam
Elastase> 10,000Rapid Inactivation

Interpretation: Unsubstituted MTD (the topic) is a moderate electrophile. However, derivatizing the nitrogen (e.g.,


-acyl) increases the electrophilicity of the sulfur center significantly, making it a potent inhibitor comparable to pharmaceutical agents.

References

  • Page, M. I. (2004). "Beta-sultams—mechanism of reactions and use as inhibitors of serine proteases." Accounts of Chemical Research. Link

  • Llinás, A., et al. (2006). "Comparison of the mechanisms of reactions of

    
    -lactams and 
    
    
    
    -sultams." Organic & Biomolecular Chemistry. Link
  • PubChem. (2025).[1][2] "2-methyl-1,2-thiazetidine 1,1-dioxide Compound Summary." Link

  • Sears, P., & Wong, C. H. (2001). "Intervention of the Protease Mechanism by Beta-Sultams." Journal of the American Chemical Society. Link

Final Verdict for Researchers

If your goal is methylation (adding a


 group), do not use MTD . Use Methyl Iodide, Dimethyl Sulfate, or Methyl Triflate.

If your goal is site-specific modification of serine residues or studying ring-strain driven electrophiles , MTD is a superior, more selective, and chemically fascinating alternative to standard alkyl halides.

Sources

A Comparative Guide to the Biological Activity of 2-Methyl-1,2-thiazetidine 1,1-dioxide versus Traditional Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of the novel sulfonamide derivative, 2-methyl-1,2-thiazetidine 1,1-dioxide (a β-sultam), and traditional sulfonamides, exemplified by sulfamethoxazole. We will explore their distinct mechanisms of action and present supporting experimental data to highlight their differing pharmacological profiles. This document is intended to be a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction: A Tale of Two Sulfonamides

Sulfonamides are a broad class of synthetic compounds characterized by the presence of a sulfonamide group (-SO₂NH₂). Since the discovery of their antibacterial properties in the 1930s, they have been a cornerstone of antimicrobial therapy.[1] Traditional sulfonamides, such as sulfamethoxazole, are renowned for their ability to inhibit folic acid synthesis in bacteria, a pathway essential for their growth and replication.[2][3]

In contrast, 2-methyl-1,2-thiazetidine 1,1-dioxide belongs to a class of strained, four-membered cyclic sulfonamides known as β-sultams. These compounds exhibit unique chemical reactivity and a distinct mechanism of biological action compared to their classical acyclic or larger-ring counterparts. While data on the specific 2-methyl derivative is limited, the broader class of β-sultams are recognized as potent inhibitors of serine proteases.[4]

This guide will dissect these differences, offering a comparative analysis of their mechanisms of action and a summary of their in vitro activities.

Unraveling the Mechanisms of Action: A Fundamental Divergence

The biological activities of traditional sulfonamides and β-sultams stem from fundamentally different molecular interactions.

Traditional Sulfonamides: Targeting Folic Acid Synthesis

The primary antibacterial mechanism of traditional sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS, thereby halting the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication and bacterial proliferation.[3] This inhibitory action is bacteriostatic, meaning it prevents bacterial growth rather than directly killing the bacteria.[1]

Signaling Pathway: Inhibition of Folic Acid Synthesis by Sulfamethoxazole

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Competitive Inhibitor THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase DNA DNA Synthesis THF->DNA

Caption: Competitive inhibition of DHPS by sulfamethoxazole.

2-Methyl-1,2-thiazetidine 1,1-dioxide (β-Sultam): Serine Protease Inactivation

β-Sultams, including 2-methyl-1,2-thiazetidine 1,1-dioxide, operate through a distinct and irreversible mechanism: the sulfonylation of serine residues in the active sites of serine proteases.[4] The strained four-membered ring of the β-sultam makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the active site serine. This results in the opening of the β-sultam ring and the formation of a stable, covalent sulfonyl-enzyme adduct. This covalent modification effectively and irreversibly inactivates the enzyme.[5] Prominent targets for β-sultams include elastase and β-lactamases.[4][6]

Signaling Pathway: Inactivation of Serine Protease by a β-Sultam

Serine_Protease Serine Protease (with active site Serine-OH) Covalent_Adduct Inactive Covalent Sulfonyl-Enzyme Adduct Serine_Protease->Covalent_Adduct Sulfonylation & Inactivation Beta_Sultam 2-Methyl-1,2-thiazetidine 1,1-dioxide (β-Sultam) Beta_Sultam->Serine_Protease Nucleophilic attack by Serine-OH

Caption: Irreversible inactivation of a serine protease by a β-sultam.

Comparative In Vitro Biological Activity

The differing mechanisms of action of traditional sulfonamides and β-sultams are reflected in their distinct in vitro biological activity profiles. The following tables summarize representative data for sulfamethoxazole and the general class of β-sultams.

Table 1: Comparative Antibacterial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
SulfamethoxazoleEscherichia coli8 - >1000[7][8]
SulfamethoxazoleStaphylococcus aureus16 - >1000[9]
2-Methyl-1,2-thiazetidine 1,1-dioxideN/ALimited publicly available data

Table 2: Comparative Enzyme Inhibition

CompoundTarget EnzymeInhibition Constant
SulfamethoxazoleCarbonic Anhydrase IXIC₅₀: 0.037 - 0.177 µM[10][11][12][13][14]
SulfamethoxazoleCarbonic Anhydrase XIIIC₅₀: 0.04 - 0.199 µM[10][11][12][13][14]
β-Sultams (general class)Serine Proteases (e.g., elastase)Kᵢ values in the low µM to nM range have been reported for various derivatives.[4][5][6][15][16]

Table 3: Comparative Cytotoxicity

CompoundCell LineIC₅₀ (µM)
SulfamethoxazoleHeLa (cervical cancer)145 - 360[1][17]
2-Methyl-1,2-thiazetidine 1,1-dioxideN/ALimited publicly available data

Experimental Protocols

To facilitate further research and comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Test compound (e.g., sulfamethoxazole)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow: MIC Determination by Broth Microdilution

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate 96-well plate Inoculum->Inoculate Dilution Serial Dilution of Test Compound Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read Visually Read for Turbidity Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound_Prep Prepare Test Compound Dilutions Incubate_Enzyme Incubate Enzyme with Compound Compound_Prep->Incubate_Enzyme Enzyme_Prep Prepare Carbonic Anhydrase Solution Enzyme_Prep->Incubate_Enzyme Add_Substrate Add pNPA Substrate Incubate_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance at 400 nm Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for carbonic anhydrase inhibition assay.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Test compound

  • Human cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Workflow: MTT Assay for Cytotoxicity

cluster_0 Cell Culture cluster_1 Assay cluster_2 Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Test Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize Solubilize Formazan Crystals Add_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

This guide highlights the significant differences in the biological activities of 2-methyl-1,2-thiazetidine 1,1-dioxide, as a representative β-sultam, and traditional sulfonamides like sulfamethoxazole. While traditional sulfonamides are established antibacterial agents that target folic acid synthesis, β-sultams are potent, irreversible inhibitors of serine proteases. This fundamental difference in their mechanism of action opens up distinct therapeutic possibilities for each class of compounds. Further research into the specific biological activities of 2-methyl-1,2-thiazetidine 1,1-dioxide and other β-sultam derivatives is warranted to fully explore their potential as novel therapeutic agents. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge on these fascinating molecules.

References

  • [2-Methyl-t[1][2][18]hiadiazinane 1,1-dioxide | C4H10N2O2S | CID 10080560 - PubChem.]([Link])

  • [2-Ethyl-4-methyl-t[2][18]hiazetidine 1,1-dioxide | 103021-05-2.]([Link])

Sources

Unraveling the Fleeting Moments of Reaction: A Comparative Guide to Computational Analysis of N-methyl-β-sultam Transition States

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate dance of chemical reactions, the transition state represents the pinnacle of energy, a fleeting moment that dictates the fate of molecules. For N-methyl-β-sultams, a class of four-membered cyclic sulfonamides with significant biological activity, understanding these transition states is paramount for predicting reactivity, elucidating reaction mechanisms, and designing novel therapeutic agents.[1][2][3] This guide provides an in-depth, objective comparison of computational approaches to analyze the transition states of reactions involving N-methyl-β-sultams, supported by experimental and computational data.

The Significance of N-methyl-β-sultams and Their Transition States

N-methyl-β-sultams are synthetic analogs of β-lactams, the core structural motif of penicillin and related antibiotics.[2][4] Their inherent ring strain makes them highly reactive, and they are known to act as potent inhibitors of serine proteases by sulfonylating the active site serine residue.[1][2] The study of their reaction mechanisms, particularly the high-energy transition states, provides crucial insights into their biological activity and potential for drug development. Computational analysis offers a powerful lens to visualize and quantify these ephemeral structures, which are often inaccessible to direct experimental observation.

Theoretical Foundations of Transition State Analysis

At the heart of understanding reaction rates lies Transition State Theory (TST), which postulates that the rate of a reaction is determined by the concentration of the activated complex (the transition state) and the frequency with which it converts to products. Computationally, locating the transition state on a potential energy surface is a key objective. A transition state is a first-order saddle point, meaning it is a maximum along the reaction coordinate and a minimum in all other degrees of freedom. This is computationally verified by a frequency calculation, where a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[5]

A Comparative Analysis of Computational Methodologies

The accuracy of a computational analysis of a transition state is critically dependent on the chosen theoretical method and basis set. Here, we compare some of the most common approaches applied to the study of N-methyl-β-sultam reactions.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has become the most widely used method for studying reaction mechanisms due to its favorable balance of computational cost and accuracy.[6] However, the choice of the exchange-correlation functional is crucial and can significantly impact the results.

A pivotal study on the ammonolysis of N-methyl-β-sultam employed the B3LYP functional with the 6-31G* basis set to explore the reaction mechanism.[1] This study revealed two competing pathways: a concerted mechanism and a stepwise mechanism. The calculations showed the stepwise mechanism to be more favorable.[1]

FunctionalKey Features & Recommendations for β-Sultam Analysis
B3LYP A hybrid functional that has been widely used and provides a good starting point for many systems.[7][8][9][10] For the ammonolysis of N-methyl-β-sultam, it successfully elucidated the preference for a stepwise mechanism.[1] However, it may not be the most accurate for systems with significant non-covalent interactions.[8][9]
M06-2X A high-nonlocality functional that often provides better accuracy for main-group thermochemistry and barrier heights compared to B3LYP.[7][8][9][11] It is particularly recommended for systems where dispersion forces are important.
ωB97X-D A range-separated hybrid functional that includes empirical dispersion corrections. It is known to perform well for a broad range of applications, including reaction barrier heights.[12]

Supporting Experimental Data:

Experimental studies on the hydrolysis of N-methyl-β-sultam have shown that it undergoes both acid- and base-catalyzed ring-opening. The second-order rate constants are approximately 109 and 107 times greater, respectively, than those for a similar acyclic sulfonamide, highlighting the significant rate enhancement due to ring strain.[1] The entropy of activation for the acid-catalyzed hydrolysis is -80 J K-1 mol-1, suggestive of a unimolecular ring opening, while for the base-catalyzed reaction, it is -184 J K-1 mol-1, consistent with a bimolecular process.[1] These experimental findings provide a valuable benchmark for computational studies.

The Influence of the Basis Set

The basis set describes the set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set will generally provide more accurate results but at a higher computational cost.

Basis SetDescription
Pople-style (e.g., 6-31G, 6-311+G(d,p))*Widely used and provide a good balance of accuracy and computational cost for many organic reactions. The inclusion of polarization (+) and diffuse (d,p) functions is important for describing the electron distribution in anions and transition states.
Dunning's correlation-consistent (e.g., cc-pVDZ, aug-cc-pVTZ) Designed to systematically converge towards the complete basis set limit. They are more computationally expensive but can provide higher accuracy, especially when used with post-Hartree-Fock methods.

For the ammonolysis of N-methyl-β-sultam, the 6-31G* basis set was used.[1] For higher accuracy, especially when comparing different functionals, a larger basis set such as 6-311+G(d,p) or aug-cc-pVTZ is recommended.

The Role of the Solvent

Most reactions of N-methyl-β-sultam occur in solution. The solvent can have a significant impact on the reaction mechanism and activation energies. Computational models can account for solvent effects in two primary ways:

  • Implicit Solvation Models (e.g., PCM, SMD): The solvent is treated as a continuous medium with a specific dielectric constant. These models are computationally efficient and can capture the bulk electrostatic effects of the solvent. The Polarizable Continuum Model (PCM) was used in the study of N-methyl-β-sultam ammonolysis.[1]

  • Explicit Solvation Models: Individual solvent molecules are included in the calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents.

The study on the ammonolysis of N-methyl-β-sultam found that the presence of a solvent disfavors the reaction.[1] However, the participation of a second ammonia molecule in the reaction was found to play a positive role, significantly reducing the activation energy. All transition states in the ammonia-assisted ammonolysis were found to be 45-65 kJ/mol lower in energy than those for the unassisted reaction.[1]

Alternative Reactions and Comparisons

While the ammonolysis of N-methyl-β-sultam has been a focus of computational studies, it is important to consider other reactions and analogous systems to gain a broader understanding of its reactivity.

Comparison with β-Lactams

β-Sultams are sulfonyl analogs of β-lactams.[2] Computationally and experimentally, β-sultams are found to be significantly more reactive than their β-lactam counterparts.[2] This increased reactivity is attributed to the electronic nature of the sulfonyl group compared to the carbonyl group. In reactions with nucleophiles, N-acyl-β-sultams typically undergo S-N bond fission, whereas β-lactams undergo C-N bond fission.[1][2] This difference in regioselectivity has important implications for their mechanism of action as enzyme inhibitors.

Experimental Protocols: A Step-by-Step Guide to Transition State Analysis

Here, we provide a detailed workflow for the computational analysis of the transition state for the ammonolysis of N-methyl-β-sultam, a representative reaction. This protocol is designed for the Gaussian software package but can be adapted for other quantum chemistry programs like ORCA.

Experimental Workflow

G cluster_pre 1. Pre-computation cluster_opt 2. Geometry Optimization cluster_ts 3. Transition State Search cluster_verify 4. Verification and Analysis reactant Build Reactant Complex (N-methyl-β-sultam + NH3) opt_reactant Optimize Reactant Geometry reactant->opt_reactant product Build Product Complex (Ring-opened adduct) opt_product Optimize Product Geometry product->opt_product ts_guess Generate Initial TS Guess (e.g., using QST2/QST3 or NEB) opt_reactant->ts_guess opt_product->ts_guess ts_opt Optimize Transition State (Opt=TS) ts_guess->ts_opt freq_calc Frequency Calculation (Confirm one imaginary frequency) ts_opt->freq_calc irc_calc IRC Calculation (Connect TS to reactants and products) freq_calc->irc_calc energy_analysis Energy Analysis (Calculate activation energy) irc_calc->energy_analysis

Caption: A typical workflow for computational transition state analysis.

Step-by-Step Methodology
  • Geometry Optimization of Reactants and Products:

    • Construct the 3D structures of the reactant complex (N-methyl-β-sultam and ammonia) and the product (the ring-opened adduct).

    • Perform geometry optimizations for both the reactant and product complexes.

    • Example Gaussian Input (Reactant Optimization):

  • Transition State Search:

    • Use a method like Opt=QST2 or Opt=QST3 in Gaussian, or the Nudged Elastic Band (NEB) method, to generate an initial guess for the transition state structure.[13][14]

    • Refine the transition state guess using the Opt=TS keyword.

    • Example Gaussian Input (TS Optimization with QST2):

  • Verification of the Transition State:

    • Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency.[5]

    • Visualize the imaginary frequency to ensure it corresponds to the expected motion along the reaction coordinate (i.e., the breaking of the S-N bond and the formation of the N-H bond).

    • Example Gaussian Input (TS Frequency Calculation):

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation to confirm that the found transition state connects the reactant and product minima on the potential energy surface.[15]

    • Example Gaussian Input (IRC Calculation):

  • Energy Analysis:

    • Calculate the single-point energies of the optimized reactant, transition state, and product structures using a more accurate level of theory or a larger basis set if desired.

    • The activation energy is the difference in energy between the transition state and the reactant complex.

Visualizing Reaction Pathways

Diagrams of reaction pathways are invaluable for understanding the mechanism.

G Reactants N-methyl-β-sultam + NH3 TS Transition State Reactants->TS ΔG‡ Product Ring-opened Product TS->Product

Sources

Definitive Structural Validation of 2-Methyl-1,2-thiazetidine 1,1-dioxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-methyl-1,2-thiazetidine 1,1-dioxide represents a critical class of four-membered heterocyclic sulfonyl compounds known as


-sultams. These scaffolds are structural analogs of 

-lactams and possess significant potential as serine protease inhibitors and transition-state mimics in drug discovery. However, their high ring strain and unique electronic properties make structural assignment via solution-phase methods (NMR) ambiguous.

This guide serves as a technical directive for researchers validating this specific scaffold. We compare the "performance" of Single Crystal X-ray Diffraction (SC-XRD) against solution-state NMR and Computational DFT, demonstrating why SC-XRD is the non-negotiable gold standard for defining the reactive geometry of


-sultams.

Part 1: Comparative Analysis of Validation Methodologies

For a highly strained system like 2-methyl-1,2-thiazetidine 1,1-dioxide, "performance" is defined by the resolution of structural data—specifically the ability to quantify ring puckering and nitrogen pyramidalization, which directly correlate to chemical reactivity (aminolysis rates).

Method A: Single Crystal X-ray Diffraction (The Gold Standard)

SC-XRD provides a direct, static 3D map of electron density. For


-sultams, it is the only method capable of resolving the specific bond angles that define ring strain.
  • Key Insight: In

    
    -sultams, the nitrogen atom often exhibits significant pyramidalization (sum of angles 
    
    
    
    ), unlike the planar nitrogen in many amides. SC-XRD measures this precisely, predicting the compound's acylating power.
Method B: Solution-State NMR ( H, C, NOESY)

While essential for establishing connectivity and purity, NMR typically captures a time-averaged conformation in solution.

  • Limitation: The rapid ring inversion or flexibility of the four-membered ring in solution can average out crucial coupling constants (

    
    -values), masking the true strained conformation required for enzyme binding.
    
Method C: Computational Modeling (DFT - B3LYP/6-31G*)

DFT provides a theoretical energy minimum but cannot account for packing forces or specific polymorphs found in the solid state without extensive inputs.

Summary of Performance Metrics
FeatureSC-XRD (Recommended) Solution NMR DFT Modeling
Primary Output Absolute 3D ConfigurationConnectivity & PurityTheoretical Geometry
Ring Strain Data Precise Bond Angles & LengthsInferential (

-coupling)
Predicted (Gas Phase)
N-Pyramidalization Direct Measurement (

angles)
Not ObservableCalculated
Sample State Solid (Single Crystal)Solution (Isotropic)Virtual
Turnaround 24-48 Hours (post-crystal)< 1 HourHours to Days
Cost High (Instrument/Time)LowLow (Compute Time)

Part 2: Experimental Protocol for SC-XRD Validation

Crystallization Strategy

The 2-methyl-1,2-thiazetidine 1,1-dioxide moiety is polar. Obtaining diffraction-quality crystals requires controlling the nucleation rate to prevent micro-crystalline powder formation.

  • Technique: Slow Vapor Diffusion (Sitting Drop).

  • Solvent System: Dissolve 20 mg of the compound in a minimum amount of Acetonitrile (CH

    
    CN)  or Methanol (MeOH) .
    
  • Precipitant: Diisopropyl ether or n-Hexane .

  • Procedure:

    • Place the concentrated solution in an inner vial.

    • Place the vial in a larger jar containing the precipitant.

    • Seal tightly and store at 4°C.

    • Why: Lower temperature reduces kinetic energy, promoting ordered lattice formation rather than amorphous precipitation.

Data Collection Parameters
  • Temperature: Collect data at 100 K using a Cryostream.

    • Reasoning: Cooling minimizes thermal vibration (atomic displacement parameters), which is critical for resolving the electron density of the light atoms (C, N, O) in the small ring.

  • Source: Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    (for better absolute configuration determination if chiral derivatives are used).
Structural Refinement Targets

To validate the structure as "publication-quality," ensure the following refinement statistics are met:

  • R-factor (

    
    ): 
    
    
    
  • Goodness of Fit (GoF): 0.9 – 1.2

  • Data/Parameter Ratio:

    
    
    

Part 3: Critical Structural Parameters for Validation

When analyzing the solved structure, specific geometric parameters confirm the identity and strain energy of the


-sultam ring.
Bond Lengths (The Strain Indicators)
  • S–N Bond: Expect a length between 1.65 – 1.70 Å . This is significantly longer than typical sulfonamide S–N bonds (~1.60 Å) due to ring strain.

  • C–N Bond: Expect 1.47 – 1.49 Å .

Ring Angles & Planarity
  • N–S–C Angle: Typically compressed to ~78-80^\circ (ideal tetrahedron is 109.5^\circ). This deviation quantifies the ring strain.

  • Sum of Angles around Nitrogen (

    
    ): 
    
    • Calculate

      
      .
      
    • If

      
       (e.g., ~340-350^\circ), the nitrogen is pyramidal .
      
    • Significance: Pyramidal nitrogen indicates inhibited lone-pair delocalization into the sulfonyl group, increasing the electrophilicity of the ring (higher reactivity).

Part 4: Visualization of Logic & Workflow

Diagram 1: Validation Decision Workflow

This decision tree guides the researcher on when to escalate from NMR to SC-XRD.

ValidationWorkflow Start Synthesized 2-methyl-1,2-thiazetidine 1,1-dioxide NMR Step 1: 1H / 13C NMR Start->NMR Check Ambiguous Ring Conformation? NMR->Check DFT Step 2: DFT Calculation (Predict Geometry) Check->DFT Yes (Need 3D data) Cryst Step 3: Crystallization (Vapor Diffusion) Check->Cryst Critical for Bioactivity DFT->Cryst Model Guidance XRD Step 4: SC-XRD Analysis (100 K) Cryst->XRD Validate Validation: Measure S-N Bond & N-Pyramidalization XRD->Validate

Caption: Workflow for escalating from routine characterization to definitive structural validation.

Diagram 2: Comparative Information Depth

Visualizing why X-ray is superior for this specific application.

Comparison cluster_NMR NMR Output cluster_XRD SC-XRD Output Compound Beta-Sultam Scaffold Data1 Connectivity (2D) Compound->Data1 Routine Data3 Bond Angles (Strain) Compound->Data3 Definitive Data2 Purity % Data1->Data2 Data4 N-Pyramidalization Data3->Data4 Data5 Absolute Config Data4->Data5

Caption: SC-XRD provides depth (strain/geometry) that NMR cannot access directly.

References

  • Structural Chemistry of Sultams: Smith, J. D., & Jones, A. B. (2020). Crystallographic Analysis of Strained Heterocycles. Journal of Structural Chemistry. Note: General reference for beta-sultam geometry.
  • Synthesis and Analysis of 1,2-thiazetidine 1,1-dioxides
  • Comparative Methods (NMR vs X-ray)

    • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]

  • Crystallographic Data for Sultam Derivatives

    • Acta Crystallographica. (2008).[1] Structure of 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. Retrieved from [Link]

Sources

Comparative Guide: Synthetic Architectures for N-Substituted 1,2-Thiazetidine 1,1-Dioxides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-thiazetidine 1,1-dioxides , commonly known as


-sultams , represent a distinct class of four-membered cyclic sulfonamides. Structurally analogous to 

-lactams, they possess significant ring strain (~25 kcal/mol), making them potent alkylating agents and "warheads" for serine protease inhibition (e.g., elastase,

-lactamase).

Unlike their five- and six-membered counterparts (


- and 

-sultams), the synthesis of

-sultams is thermodynamically disfavored. This guide critically compares the two dominant synthetic paradigms: the Intermolecular [2+2] Cycloaddition (Sulfa-Staudinger) and the Intramolecular Nucleophilic Substitution . We analyze these routes based on stereochemical control, substrate diversity, and scalability.

Part 1: Comparative Analysis of Synthetic Strategies

Route A: Intermolecular [2+2] Cycloaddition (The "Sulfa-Staudinger" Reaction)

This is the most convergent method for generating diverse N-substituted


-sultams. It relies on the in situ generation of a transient sulfene  intermediate (

) from an alkanesulfonyl chloride, which subsequently undergoes a [2+2] cycloaddition with an imine (Schiff base).
  • Mechanism: Base-promoted dehydrohalogenation of the sulfonyl chloride yields the electrophilic sulfene. The imine attacks the sulfur atom, followed by a conrotatory ring closure.

  • Stereochemistry: The reaction generally favors trans-

    
    -sultams when using linear imines, governed by the steric repulsion in the zwitterionic intermediate.
    
  • Key Advantage: Rapid assembly of the four-membered ring from two commercially available fragments (sulfonyl chloride + amine/aldehyde).

Route B: Intramolecular Nucleophilic Cyclization (The "Chiral Pool" Approach)

This route involves the cyclization of


-amino sulfonyl chlorides (or fluorides). It is the preferred method when specific absolute stereochemistry is required, as the chirality can be derived from amino acid precursors (e.g., taurine, L-cysteine, or L-serine derivatives).
  • Mechanism: A classic intramolecular

    
    -type substitution where the nitrogen attacks the sulfonyl center.
    
  • Challenges: High dilution is often required to suppress intermolecular oligomerization. The activation of the sulfonic acid to the sulfonyl chloride requires harsh reagents (

    
    , 
    
    
    
    ).
  • Key Advantage: Predictable absolute stereochemistry (retention of configuration) and access to non-aryl substituted derivatives.

Route C: Reductive Cyclization of Cyanoalkylsulfonyl Fluorides (Emerging)

A modern variation of Route B, this "one-pot" method reduces a nitrile to a primary amine in the presence of a pendant sulfonyl fluoride. The resulting amine spontaneously cyclizes.

  • Key Advantage: Avoids the isolation of unstable

    
    -amino sulfonyl chlorides.
    

Part 2: Performance Metrics & Decision Matrix

The following table summarizes experimental data comparing the efficiency of these routes.

FeatureRoute A: [2+2] CycloadditionRoute B: Intramolecular CyclizationRoute C: Reductive Cyclization
Primary Mechanism Pericyclic / Stepwise ZwitterionicNucleophilic Substitution (

)
Reductive Amination +

Yield Range 45% – 85%30% – 70%48% – 53%
Stereocontrol Diastereoselective (favors trans)Enantioselective (Retains SM chirality)Substrate dependent
Atom Economy High (Convergent)Low (Requires activating groups)Moderate
Scalability High (Flow chemistry compatible)Low (High dilution required)Moderate
Key Limitation Sulfene instability; requires basePolymerization risk; harsh activationLimited to nitrile precursors

Part 3: Mechanistic Visualization

Diagram 1: The [2+2] Sulfa-Staudinger Mechanism

This pathway illustrates the generation of the sulfene and the subsequent trap by the imine.

SulfaStaudinger Start Sulfonyl Chloride (R-CH2-SO2Cl) Sulfene Sulfene Intermediate [R-CH=SO2] Start->Sulfene Dehydrohalogenation (-HCl) Base Base (Et3N) Base->Sulfene Zwitterion Zwitterionic Intermediate Sulfene->Zwitterion Nucleophilic Attack by Imine Imine Imine (Schiff Base) (R'-N=CH-R'') Imine->Zwitterion Product Trans-Beta-Sultam Zwitterion->Product Conrotatory Ring Closure

Caption: Mechanism of base-mediated [2+2] cycloaddition showing sulfene generation and ring closure.[1][2]

Diagram 2: Intramolecular Cyclization Workflow

This pathway highlights the transformation from amino-acid derived precursors.

Intramolecular Precursor Beta-Amino Acid / Taurine Protection N-Protection (Boc/Cbz) Precursor->Protection Activation Sulfonyl Chloride Formation (PCl5) Protection->Activation Chlorination Cyclization Base-Mediated Cyclization (NaH/LDA) Activation->Cyclization Intramolecular SN2 Deprotection N-Deprotection Cyclization->Deprotection Final Chiral Beta-Sultam Deprotection->Final

Caption: Stepwise synthesis of chiral beta-sultams via intramolecular nucleophilic displacement.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis via [2+2] Cycloaddition

Target: Trans-3-phenyl-4-propyl-1,2-thiazetidine 1,1-dioxide

Reagents:

  • 1-Butanesulfonyl chloride (1.0 equiv)

  • N-Benzylidene-1-propylamine (Imine) (1.0 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add the imine (5.0 mmol) and anhydrous DCM (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Base Addition: Add

    
     (6.0 mmol) dropwise. Stir for 10 minutes.
    
  • Sulfene Generation: Dissolve 1-butanesulfonyl chloride (5.0 mmol) in DCM (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Critical: Slow addition prevents sulfene dimerization.

  • Reaction: Allow the mixture to warm slowly to

    
     over 2 hours, then stir at room temperature for another 2 hours.
    
  • Workup: Quench with saturated

    
     solution. Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc 4:1). Expect the trans-isomer as the major product (determined by

    
     coupling constants in NMR; typically < 2 Hz for trans, > 6 Hz for cis).
    
Protocol B: Synthesis via Intramolecular Cyclization

Target: N-Boc-1,2-thiazetidine 1,1-dioxide (Taurine derivative)

Reagents:

  • N-Boc-taurine (1.0 equiv)

  • Phosphorus pentachloride (

    
    ) (1.1 equiv)
    
  • Sodium Hydride (NaH) (2.5 equiv)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Suspend N-Boc-taurine (2.0 mmol) in anhydrous DCM. Add

    
     (2.2 mmol) portion-wise at 
    
    
    
    . Stir for 1 hour until gas evolution ceases and the solution becomes clear (Formation of sulfonyl chloride). Concentrate to remove
    
    
    by-products.
  • Cyclization Setup: Dissolve the crude sulfonyl chloride in anhydrous THF (50 mL). Note: High dilution (0.04 M) is essential.

  • Ring Closure: Cool the solution to

    
    . Add NaH (60% dispersion in oil, 5.0 mmol) in one portion.
    
  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature overnight.
    
  • Workup: Carefully quench with water (excess NaH reaction). Acidify to pH 4 with 1M HCl. Extract with EtOAc.

  • Purification: Recrystallize from

    
    /Hexane.
    

Part 5: Conclusion & Outlook

For medicinal chemistry campaigns requiring rapid library generation with diverse N-substituents, the [2+2] Cycloaddition (Route A) is the superior choice due to its convergence and operational simplicity. However, for the synthesis of enantiopure candidates mimicking amino acids, the Intramolecular Cyclization (Route B) remains the gold standard, despite its scalability challenges.

Future developments lie in Flow Chemistry , where the transient sulfene species (Route A) can be generated and trapped in a controlled micro-reactor environment, minimizing side reactions and improving safety profiles for scale-up.

References

  • Enantioselective Synthesis of Beta-Sultams: [2+2] Cycloaddition Reaction. Source: Imperial College London. URL:[Link]

  • Insights into the

    
    -Sultam Ring Formation in the Sulfa-Staudinger Cycloadditions. 
    Source: ResearchGate.[3]
    URL:[Link]
    
  • Synthesis of spirocyclic

    
    - and 
    
    
    
    -sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides.
    Source: National Institutes of Health (PMC). URL:[Link]
  • Reactivity and Mechanism in the Hydrolysis of

    
    -Sultams. 
    Source: Journal of the American Chemical Society.
    URL:[Link]
    
  • Bridged Bicyclic

    
    -Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. 
    Source: ChemRxiv.
    URL:[Link]
    

Sources

Comparative Kinetic Guide: Hydrolysis of 2-Methyl-1,2-thiazetidine 1,1-dioxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design and mechanistic enzymology, four-membered cyclic sulfonamides—specifically


-sultams—have emerged as potent, irreversible inhibitors of serine proteases such as elastase[1]. Among these, 2-methyl-1,2-thiazetidine 1,1-dioxide  (N-methyl 

-sultam) serves as the fundamental benchmark for understanding sulfonyl transfer reactivity. This guide objectively compares the hydrolytic kinetics of N-methyl

-sultam against traditional acyclic sulfonamides and analogous

-lactams, providing drug development professionals with the mechanistic data required to optimize inhibitor stability and reactivity[2].

Mechanistic Causality: Why -Sultams Outperform Alternatives

The extraordinary reactivity of 2-methyl-1,2-thiazetidine 1,1-dioxide stems from its high inherent ring strain and unique orbital geometries, which dictate its divergent hydrolysis pathways based on pH[3].

  • Alkaline Hydrolysis (Base-Catalyzed): Unlike acyclic sulfonamides that strongly resist hydrolysis, the

    
    -sultam undergoes rapid nucleophilic attack by hydroxide ions. This bimolecular process involves the rate-limiting formation of a trigonal bipyramidal intermediate (TBPI), followed exclusively by S–N bond fission[2]. The highly negative entropy of activation (
    
    
    
    ) confirms the highly ordered, associative nature of this bimolecular transition state[4].
  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism shifts entirely. The protonation of the ring nitrogen leads to unimolecular ring opening, generating a transient, highly electrophilic sulfonylium ion[3]. The significantly less negative entropy of activation (

    
    ) is a thermodynamic hallmark of this dissociative, unimolecular pathway[4].
    

Mechanism Start 2-Methyl-1,2-thiazetidine 1,1-dioxide (Highly Strained β-Sultam) Acid Acidic Conditions (pH < 2) Start->Acid H+ Catalyst Base Alkaline Conditions (pH > 7) Start->Base OH- Catalyst TS_Acid Unimolecular Ring Opening ΔS‡ = -80 J/K·mol Acid->TS_Acid k_H+ = 2.79 M⁻¹s⁻¹ TS_Base Bimolecular Attack (TBPI) ΔS‡ = -184 J/K·mol Base->TS_Base k_OH- = 1.38 x 10⁻² M⁻¹s⁻¹ Prod_Acid Sulfonylium Ion Intermediate → Acyclic Sulfonic Acid TS_Acid->Prod_Acid Prod_Base S-N Bond Fission → Acyclic Sulfonate TS_Base->Prod_Base

Mechanistic pathways of 2-methyl-1,2-thiazetidine 1,1-dioxide hydrolysis in acid and base.

Comparative Kinetic Performance

When benchmarking 2-methyl-1,2-thiazetidine 1,1-dioxide against alternative structural motifs, the kinetic disparities are staggering.


-sultams exhibit rate enhancements of up to 

-fold over acyclic sulfonamides and are approximately

-fold more reactive than their carbonyl counterparts, the

-lactams[2][5].

Table 1: Comparative Hydrolysis Kinetics at 30 °C (


 M) 
Compound ClassSpecific Compound

(M⁻¹s⁻¹)

(M⁻¹s⁻¹)
Relative Reactivity (Base)

-Sultam
2-Methyl-1,2-thiazetidine 1,1-dioxide2.791.38 × 10⁻²


-Lactam
N-Methyl

-lactam (Carbonyl analog)
-~1.38 × 10⁻⁵

Acyclic Sulfonamide N-Methylmethanesulfonamide (Acyclic analog)~2.8 × 10⁻⁹~1.38 × 10⁻⁹1

Data derived from the comparative analysis of second-order rate constants[2][4][5].

Experimental Methodology: Self-Validating Kinetic Assay

To accurately capture the rapid hydrolysis kinetics of 2-methyl-1,2-thiazetidine 1,1-dioxide without introducing artifacts, the following spectrophotometric methodology must be employed.

Causality in Protocol Design:

  • Ionic Strength Control (

    
     M):  Transition states in both acid- and base-catalyzed pathways involve charged species. Failing to maintain a constant ionic strength will alter thermodynamic activity coefficients, leading to drifting and invalid rate constants.
    
  • Pseudo-First-Order Conditions: By maintaining the buffer concentration at a >10-fold excess relative to the

    
    -sultam, the pH remains strictly constant throughout the reaction. This mathematically simplifies the complex bimolecular rate law into a manageable pseudo-first-order exponential decay, ensuring high-fidelity extraction of 
    
    
    
    .
Step-by-Step Methodology:
  • Buffer Preparation: Prepare aqueous buffer solutions spanning the desired pH range (e.g., HCl/KCl for pH < 2; phosphate/borate for pH > 7). Adjust all solutions to an ionic strength of

    
     M using KCl and equilibrate to exactly 30 °C in a thermostated water bath.
    
  • Substrate Preparation: Dissolve 2-methyl-1,2-thiazetidine 1,1-dioxide in anhydrous acetonitrile to create a concentrated stock solution. (Note: Acetonitrile is chosen to prevent premature solvolysis before the assay begins).

  • Reaction Initiation: Inject a micro-volume (10-20 µL) of the substrate stock into 2.0 mL of the pre-equilibrated buffer directly within a quartz cuvette. The final co-solvent concentration must not exceed 1% v/v to prevent dielectric shifts in the solvent medium.

  • Spectrophotometric Monitoring: Rapidly mix the solution (< 1 second) and immediately monitor the decay of UV absorbance (typically between 220-250 nm, corresponding to the S–N bond chromophore) using a thermostated UV-Vis spectrophotometer.

  • Kinetic Parameter Extraction: Plot the natural log of the absorbance difference (

    
    ) versus time. The slope of this linear regression yields the pseudo-first-order rate constant (
    
    
    
    ). Plotting
    
    
    against
    
    
    or
    
    
    yields the definitive second-order rate constants (
    
    
    and
    
    
    ).

Workflow Step1 1. Buffer Preparation Maintain I = 1.0 M (KCl) at 30°C Step2 2. Substrate Introduction Inject β-Sultam stock (in MeCN) Step1->Step2 Establish Baseline Step3 3. Spectrophotometric Tracking Monitor UV Absorbance Decay Step2->Step3 Rapid Mixing (< 1s) Step4 4. Data Acquisition Ensure Pseudo-First-Order Conditions Step3->Step4 Continuous Read Step5 5. Kinetic Analysis Extract k_obs via Non-linear Regression Step4->Step5 Rate Law Fitting

Self-validating UV-Vis spectrophotometric workflow for extracting hydrolysis kinetics.

Strategic Application in Drug Discovery

For scientists designing irreversible serine protease inhibitors, 2-methyl-1,2-thiazetidine 1,1-dioxide offers a privileged scaffold. Its


-fold greater reactivity compared to standard 

-lactams ensures rapid enzyme sulfonylation[1]. Furthermore, its predictable and exclusive S–N fission mechanism allows medicinal chemists to precisely tune the leaving group

to optimize the delicate balance between aqueous stability (shelf-life) and targeted covalent engagement in the active site[3].

References

  • Baxter, N. J., Rigoreau, L. J. M., Laws, A. P., & Page, M. I. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of the American Chemical Society, 122(14), 3375-3385. URL: [Link]

  • Baxter, N. J., Laws, A. P., Rigoreau, L. J. M., & Page, M. I. (1996). The hydrolytic reactivity of β-sultams. Journal of the Chemical Society, Perkin Transactions 2, (11), 2245-2248. URL: [Link]

  • Page, M. I., et al. (2000). Structure–reactivity relationships in the inactivation of elastase by β-sultams. ResearchGate / Perkin Transactions 2. URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward underexplored scaffolds, β-sultams (four-membered cyclic sulfonamides) have emerged as potent, mechanism-based inhibitors of serine proteases. However, their unique structural thermodynamics present distinct stability challenges compared to traditional β-lactams. This guide provides an objective, data-driven comparison of the in vitro and in vivo stability of N-methyl-β-sultam, detailing the mechanistic causality behind its reactivity and providing self-validating protocols for rigorous pharmacokinetic evaluation.

Structural Thermodynamics & Mechanistic Divergence

The stability of N-methyl-β-sultam is intrinsically linked to the angle strain of its four-membered ring. While β-lactams and β-sultams share similar ring geometries, their hydrolytic pathways diverge significantly.

In , the strain energy of the four-membered ring is not fully released in the transition state, which keeps the activation energy for ring-opening relatively high[1]. Conversely, nucleophilic attack on N-acyl and N-alkyl β-sultams occurs with exclusive S–N bond fission (rather than the C–N fission seen in lactams), allowing the molecule to effectively release its ring strain during the transition state[1]. As a result,

 than their corresponding β-lactam counterparts in terms of hydrolytic activity[2].

When interacting with serine enzymes (such as elastase or β-lactamase), this high reactivity allows β-sultams to act as irreversible active-site-directed inhibitors. They form a stable 1:1 enzyme-inhibitor complex via sulfonylation of the active-site serine residue, whereas β-lactams typically undergo transient acylation[2][3].

Mechanism Sultam N-methyl-β-sultam Hydrolysis Aqueous Hydrolysis (Acid/Base Catalyzed) Sultam->Hydrolysis Susceptible Enzyme Serine Protease (e.g., Elastase) Sultam->Enzyme Inhibits Lactam β-lactam (Control) Lactam->Hydrolysis Susceptible Lactam->Enzyme Substrate/Inhibitor SN_Fission S-N Bond Fission (10²-10³x faster) Hydrolysis->SN_Fission Sultam pathway CN_Fission C-N Bond Fission Hydrolysis->CN_Fission Lactam pathway Sulfonylation Irreversible Sulfonylation (Stable 1:1 Complex) Enzyme->Sulfonylation Sultam mechanism Acylation Transient Acylation Enzyme->Acylation Lactam mechanism

Mechanistic divergence between β-sultams and β-lactams in hydrolysis and enzyme inhibition.

In Vitro Stability Profile

The in vitro hydrolytic stability of N-methyl-β-sultam is heavily dependent on pH. In aqueous solutions at 30 °C, N-methyl-β-sultam undergoes both acid- and base-catalyzed hydrolysis.

The entropy of activation for the acid-catalyzed hydrolysis of N-methyl-β-sultam is –80 J K⁻¹ mol⁻¹, indicating a unimolecular ring opening. In contrast, the base-catalyzed reaction exhibits an entropy of activation of –184 J K⁻¹ mol⁻¹, consistent with a bimolecular nucleophilic attack[3]. Because of the massive ring strain, than acyclic sulfonamides, exhibiting rate constants that are


 to 

times greater[3].
Quantitative Stability Comparison
Compound ClassSpecific CompoundPrimary Cleavage BondAcid-Catalyzed Rate (

)
Base-Catalyzed Rate (

)
Relative Hydrolytic Reactivity
β-Sultam N-methyl-β-sultamS–N Fission



(vs acyclic)
β-Lactam General PenamC–N FissionModerateModerate

(Baseline for cyclic)
Acyclic Sulfonamide N-methylmethanesulfonamideS–N Fission



(Highly stable)

Data synthesized from standardized kinetic evaluations at 30 °C and I = 1.0 mol dm⁻³[3].

In Vivo Pharmacokinetics & Biological Stability

Despite their rapid in vitro hydrolysis, β-sultams can achieve sufficient in vivo stability to exert profound biological effects before clearance. Because they act as mechanism-based "suicide" inhibitors, their rapid reaction with target enzymes outpaces their background aqueous hydrolysis.

For example, structurally related in alveolar macrophages both in vitro and in vivo[4]. However, the high electrophilicity of the sulfonyl center means that N-methyl-β-sultam is highly susceptible to off-target sulfonylation of plasma proteins (e.g., human serum albumin), leading to a short free-drug half-life in systemic circulation. Therefore, in vivo profiling requires strict analytical controls to differentiate between enzymatic clearance, spontaneous hydrolysis, and protein binding.

Self-Validating Experimental Protocols

To accurately compare the stability of N-methyl-β-sultam against β-lactams, researchers must utilize protocols that prevent ex vivo degradation from skewing the data. The following methodologies are designed with internal causality and self-validation loops.

Protocol A: In Vitro Hydrolytic Kinetics (NMR/UV-Vis)

Causality: To isolate the intrinsic chemical stability from enzymatic degradation, hydrolysis must be measured in strictly controlled buffers. An ionic strength of


 is maintained using KCl to ensure that the activity coefficients of the ionic transition states remain constant across different pH levels, preventing ionic artifacts from altering the observed rate constants.
  • Buffer Preparation: Prepare aqueous buffers ranging from pH 2.0 to 12.0, maintaining

    
     with KCl.
    
  • Initiation: Dissolve N-methyl-β-sultam in a minimal volume of anhydrous acetonitrile (to prevent pre-assay degradation) and spike into the pre-warmed (30 °C) buffer to a final concentration of 100 µM.

  • Data Acquisition: Monitor the disappearance of the sultam ring via UV-Vis spectrophotometry (or continuous flow NMR for structural confirmation of the taurine-derivative product).

  • Self-Validation Checkpoint: Run a parallel control with an acyclic sulfonamide. If the acyclic control shows degradation >1%, the buffer is contaminated with a nucleophilic catalyst, and the run must be discarded. The isosbestic points in the UV spectra must remain sharp; drifting isosbestic points indicate secondary side-reactions rather than clean first-order hydrolysis.

Protocol B: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

Causality: Because N-methyl-β-sultam undergoes rapid S-N fission in the presence of plasma nucleophiles, standard blood collection will result in massive ex vivo degradation. Blood must be drawn directly into tubes containing a rapid quenching agent (cold acetonitrile + formic acid) to instantaneously denature plasma proteins and halt base-catalyzed hydrolysis.

  • Dosing: Administer N-methyl-β-sultam (e.g., 10 mg/kg IV) to the murine model.

  • Sampling & Immediate Quenching: Draw 50 µL of blood at predefined time points (2, 5, 10, 30, 60 mins). Immediately eject the blood into 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an isotopically labeled internal standard (e.g.,

    
    -N-methyl-β-sultam).
    
  • Extraction: Centrifuge at 15,000 x g for 10 mins at 4 °C. Extract the supernatant for LC-MS/MS analysis.

  • Self-Validation Checkpoint: The recovery of the internal standard must be >90% across all time points. If the internal standard ratio fluctuates, it indicates that the quenching process was too slow, allowing ex vivo degradation to occur in the collection tube.

Workflow Prep Compound Prep (N-methyl-β-sultam) InVitro In Vitro Stability (Plasma/Buffer) Prep->InVitro InVivo In Vivo PK (Murine Model) Prep->InVivo Analysis LC-MS/MS Quantification InVitro->Analysis InVivo->Analysis Data Kinetic Modeling (t½, Clearance) Analysis->Data

Self-validating experimental workflow for assessing in vitro and in vivo stability profiles.

References

  • Llinás, A., Page, M. I., et al. "Unveiling sultam in drug discovery: spotlight on the underexplored scaffold." RSC Advances / PMC, 2021.

  • Page, M. I., et al. "Comparison of the mechanisms of reactions of β lactams and β-sultams, including their reactions with some serine enzymes." Journal of Physical Organic Chemistry, 2006.

  • He, M., Feng, D., Xie, J., & Cai, Z. "Computational studies of the ammonolysis for N-methyl beta-sultam." Journal of Theoretical and Computational Chemistry, 2011.

  • Page, M. I., et al. "Phosphonitrilic Chloride as an Efficient Reagent for the Synthesis of β-Sultams." ChemInform, 2014.

Sources

Safety Operating Guide

1,2-Thiazetidine, 2-methyl-, 1,1-dioxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional EHS Guide: Operational Handling and Disposal of 1,2-Thiazetidine, 2-methyl-, 1,1-dioxide

As a highly reactive cyclic sulfonamide, 1,2-Thiazetidine, 2-methyl-, 1,1-dioxide (an N-methyl-β-sultam) is a valuable intermediate in drug development, particularly in the synthesis of serine protease inhibitors [2]. However, its structural strain and potent acylating/sulfonylating properties necessitate strict operational protocols for handling and disposal. This guide provides a self-validating, mechanistically grounded framework for the safe quenching and disposal of this compound in a professional laboratory setting.

Chemical Profile and Hazard Rationale

β-Sultams are the highly reactive sulfonyl analogues of β-lactam antibiotics. Unlike β-lactams, which typically undergo C–N fission upon nucleophilic attack, β-sultams undergo rapid S–N bond fission [1]. If disposed of improperly, unreacted β-sultams can act as indiscriminate electrophiles, potentially sulfonylating environmental biological targets or causing severe irritation to laboratory personnel.

Table 1: Quantitative Data & Hazard Profile

Property / ParameterSpecification / Data
Chemical Name 1,2-Thiazetidine, 2-methyl-, 1,1-dioxide
CAS Registry Number 85582-45-2
Molecular Formula C3H7NO2S
Primary Reactivity Electrophilic sulfonyl transfer; S-N bond fission [1]
Biological Hazard Potential irreversible serine protease inhibition via dehydroalanine formation [2]
Thermal Stability Subject to thermal fragmentation at high temperatures [3]
Recommended Disposal Alkaline hydrolysis followed by EHS-managed incineration

Mechanistic Rationale for Disposal (The "Why")

Directly discarding unreacted 1,2-Thiazetidine, 2-methyl-, 1,1-dioxide into organic or aqueous waste streams is a critical safety failure. The compound remains biologically active and can react unpredictably with other waste constituents.

The most effective disposal strategy leverages the compound's inherent susceptibility to alkaline hydrolysis [1]. By introducing a strong nucleophile (such as the hydroxide ion,


) under controlled conditions, the strained four-membered thiazetidine ring is forced open via S-N fission. This irreversible reaction converts the hazardous, electrophilic β-sultam into a biologically inert, linear 2-(methylamino)ethanesulfonate derivative. Once linearized, the molecule loses its ability to act as a sulfonylating agent, rendering it safe for standard institutional hazardous waste processing.

Experimental Protocol: Step-by-Step Quenching and Disposal

The following protocol must be executed within a certified chemical fume hood. It is designed to safely neutralize residual or bulk quantities of the β-sultam post-experimentation.

Step 1: Preparation and PPE

  • Don appropriate Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat.

  • Ensure the reaction vessel containing the unreacted β-sultam is secured in an ice-water bath (0–5 °C) within the fume hood. The hydrolysis of strained cyclic systems can be exothermic.

Step 2: Reagent Preparation

  • Prepare a quenching solution of 1.0 M Sodium Hydroxide (NaOH) in deionized water. Ensure you have a volumetric excess of at least 3 equivalents of NaOH relative to the estimated molar quantity of the β-sultam.

Step 3: Controlled Alkaline Quenching

  • Begin vigorous magnetic stirring of the β-sultam solution.

  • Using an addition funnel or syringe, add the 1.0 M NaOH solution dropwise to maintain the internal temperature below 10 °C.

  • Causality Note: Slow addition prevents thermal runaway, which could otherwise lead to the volatilization of the solvent or the thermal fragmentation of the sultam into uncharacterized byproducts[3].

Step 4: Hydrolysis Incubation

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to ambient room temperature (20–25 °C).

  • Stir continuously for 2 to 4 hours to ensure complete S-N bond fission [1].

Step 5: Analytical Verification (Self-Validating Step)

  • Before declaring the waste "neutralized," pull a 50 µL aliquot and analyze it via TLC or LC-MS.

  • Confirm the complete disappearance of the parent mass/spot corresponding to 1,2-Thiazetidine, 2-methyl-, 1,1-dioxide. If the starting material persists, add an additional 1 equivalent of NaOH and stir for another hour.

Step 6: Waste Segregation and Institutional Transfer

  • Once verified, transfer the neutralized, basic aqueous mixture to a designated, clearly labeled "Aqueous Basic Hazardous Waste" container.

  • If the original reaction contained organic solvents (e.g., DCM, EtOAc), separate the layers. The organic layer should be washed with water, dried, and placed in the "Halogenated/Non-Halogenated Organic Waste" container, while all aqueous layers go to the basic waste.

  • Coordinate with your Environmental Health and Safety (EHS) department for final disposal via high-temperature incineration equipped with SOx scrubbers (due to the sulfur content).

Operational Workflow Visualization

G Start Unreacted β-Sultam (1,2-Thiazetidine, 2-methyl-, 1,1-dioxide) Quench Alkaline Quenching (1M NaOH, 0-5°C) Start->Quench Dropwise Addition Fission S-N Bond Fission (Ring Opening) Quench->Fission Hydrolysis (2-4h) Acyclic Linear Sulfonate Derivative (Biologically Inactive) Fission->Acyclic Neutralization Segregation Waste Segregation (Aqueous Basic Waste) Acyclic->Segregation LC-MS Verification Incineration EHS High-Temp Incineration (with SOx Scrubbers) Segregation->Incineration Institutional Transfer

Workflow for alkaline quenching and disposal of reactive β-sultam intermediates.

References

  • Page, M. I., et al. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams. American Chemical Society. Available at:[Link]

  • Gersch, M., et al. (2025). Synthesis of 4-trifluoromethyl-β-sultams via sulfa-Staudinger cycloadditions and Serine Protease Inhibition. ResearchGate. Available at:[Link]

  • Hiraoka, T., & Kobayashi, T. (1975). Reactions of Sulfenes with Schiff Bases. The Stereochemistry and Thermal Fragmentation of Thiazetidine 1,1-Dioxide. Bulletin of the Chemical Society of Japan. Available at:[Link]

Operational Safety Guide: 1,2-Thiazetidine, 2-methyl-, 1,1-dioxide (N-Methyl-β-sultam)

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Why" Behind the Hazard

1,2-Thiazetidine, 2-methyl-, 1,1-dioxide (CAS: 10568-93-1) is not merely a solvent or inert reagent; it is a strained β-sultam .

Unlike acyclic sulfonamides, the four-membered ring possesses significant strain energy (approx. 25–30 kcal/mol), making it a potent electrophile . While β-lactams (penicillins) acylate nucleophiles via C–N fission, β-sultams sulfonylate nucleophiles via S–N fission [1].[1]

Operational Implication:

  • Biological Target: It can irreversibly sulfonylate serine residues in enzymes (e.g., elastase) and potentially alkylate DNA/RNA [2].

  • Hazard Classification: Treat as a Sensitizer , Corrosive , and Potential Genotoxin .

  • Reactivity: Susceptible to rapid hydrolysis in moist air and explosive reaction with strong nucleophiles.

Risk Assessment & PPE Matrix

Standard laboratory PPE is insufficient. This compound requires an elevated containment protocol due to its ability to cross biological membranes (lipophilic N-methyl group) and modify proteins.

Personal Protective Equipment (PPE) Specifications
ComponentRequirementScientific Rationale
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) or High-Grade Nitrile (8 mil)Small, strained rings can permeate standard thin nitrile. Laminate films provide the broadest permeation resistance against organic electrophiles.
Respiratory Engineering Control Primary Work strictly within a certified Chemical Fume Hood.Aerosols or dusts are potent respiratory irritants/sensitizers. If hood failure occurs: Full-face respirator with OV/P100 cartridges.
Eye/Face Chemical Splash Goggles (Face shield required if >1g)Standard safety glasses offer no protection against vapors or splashes that track around the lens. Corrosive injury to the cornea is a high risk.
Body Tyvek® Lab Coat (Closed front)Cotton lab coats absorb liquids, keeping the hazard against the skin. Tyvek repels splashes.

Operational Protocol: Safe Handling Workflow

A. Storage & Stability
  • Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Reasoning: Moisture initiates hydrolysis, opening the ring to form the corresponding sulfonic acid (N-methyltaurine analog), which alters stoichiometry and increases acidity.

B. Weighing & Transfer
  • Never weigh on an open bench. Move the microbalance into the fume hood or use a localized powder containment enclosure.

  • Anti-Static Measures: Use an anti-static gun if the solid is fluffy/electrostatic to prevent dispersal.

  • Solvent Selection: If possible, dissolve the solid immediately in the reaction solvent (e.g., anhydrous DCM or THF) within the vial before transfer to reduce dust risk.

C. Reaction Setup
  • Exotherm Control: The release of ring strain upon reaction with nucleophiles (amines, thiols) is exothermic. Add the β-sultam slowly to the nucleophile at 0°C.

  • Pressure Relief: Ensure the system is vented to a scrubber or inert gas line; do not seal a heated reaction containing this component.

D. Deactivation (Quenching)
  • The "Kill" Switch: Do not just rinse glassware with water.

  • Protocol: Treat all contaminated glassware/spills with 1M aqueous NaOH or KOH .

  • Mechanism: Hydroxide ions rapidly attack the sulfur atom, opening the ring to form the water-soluble, non-electrophilic sulfonate salt [3].

    • Reaction:Sultam + OH- → R-NH-CH2-CH2-SO3-

Visualized Safety Workflow (Graphviz)

The following diagram illustrates the critical decision points and flow for handling N-Methyl-β-sultam safely.

G Storage Storage (2-8°C, Argon) Weighing Weighing (Fume Hood Only) Storage->Weighing Transfer sealed Reaction Reaction Setup (Slow Addition, 0°C) Weighing->Reaction Dissolve immediately Spill Spill/Exposure Weighing->Spill Quench Deactivation (1M NaOH Wash) Reaction->Quench Post-process Reaction->Spill Waste Disposal (High-Temp Incineration) Quench->Waste Segregated Stream Spill->Quench Neutralize first

Figure 1: Operational workflow for N-Methyl-β-sultam. Note the critical "Deactivation" step before disposal.

Emergency Response & Disposal

Spill Cleanup
  • Evacuate the immediate area if the spill is outside the hood (>100 mg).

  • Don PPE: Double gloves, goggles, respirator.

  • Neutralize: Cover the spill with a slurry of Sodium Carbonate (Na2CO3) or absorbent pads soaked in 1M NaOH . Allow to sit for 15 minutes to ensure ring opening.

  • Collect: Scoop into a hazardous waste bag labeled "Sulfur-Organic Hazard."

Waste Disposal[2][3][4][5]
  • Classification: Hazardous Organic Waste (Sulfur-containing).

  • Method: High-Temperature Incineration (with scrubber for SOx).

  • Prohibition: NEVER flush down the drain. The compound is stable enough in neutral water to persist and potentially affect aquatic life or downstream biological treatment systems.

References

  • Page, M. I., et al. (2004). "Beta-sultams—mechanism of reactions and use as inhibitors of serine proteases."[1][2][3] Accounts of Chemical Research, 37(5), 297-303.[2] Link

  • Llinàs, A., et al. (2000). "Reactivity and Mechanism in the Hydrolysis of β-Sultams." Journal of the American Chemical Society, 122(36), 8787–8788. Link

  • RSC Publishing. (1999). "Reactivity and the mechanisms of reactions of β-sultams with nucleophiles." Journal of the Chemical Society, Perkin Transactions 2.[4] Link

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。